Vasicine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O.ClH/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13;/h1-4,10,14H,5-7H2;1H/t10-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDQSAHJCAKJPT-PPHPATTJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=CC=CC=C3N=C2C1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CC3=CC=CC=C3N=C2[C@H]1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00992370 | |
| Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7174-27-8 | |
| Record name | Vasicine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007174278 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-3-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00992370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7174-27-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VASICINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K57XIG5Y4Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vasicine Hydrochloride: A Technical Guide on the Core Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vasicine, a quinazoline alkaloid primarily isolated from Adhatoda vasica and Peganum harmala, is a pharmacologically versatile molecule with a rich history in traditional medicine.[1][2] Its hydrochloride salt, vasicine hydrochloride, offers enhanced solubility for research and potential therapeutic applications. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action of vasicine, focusing on its roles as a cholinesterase inhibitor, a modulator of the PI3K/Akt signaling pathway, a potent uterotonic agent, and a respiratory therapeutic. This document synthesizes key preclinical data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for the scientific community.
Cholinesterase Inhibition: A Potential Therapeutic Avenue for Alzheimer's Disease
A primary and extensively studied mechanism of vasicine is its potent inhibition of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][3] This activity positions vasicine as a promising candidate for the development of treatments for neurodegenerative disorders like Alzheimer's disease, where cholinesterase inhibitors are a therapeutic cornerstone.[4][5]
Mechanism of Inhibition
Kinetic studies have demonstrated that vasicine acts as a reversible and competitive inhibitor of AChE.[4] It binds to the catalytic site of the enzyme, likely interacting with key amino acid residues, thereby preventing the breakdown of the neurotransmitter acetylcholine.[4] This mode of action is shared by other established anti-Alzheimer drugs.[4] Vasicine exhibits strong inhibitory activity against both AChE and BChE, with particularly high potency against the latter.[1]
Quantitative Data: Cholinesterase Inhibitory Activity
| Compound | Target Enzyme | Parameter | Value | Reference |
| Vasicine | Acetylcholinesterase (AChE) | IC₅₀ | 3.24 ± 0.08 µM | [1] |
| Vasicine | Acetylcholinesterase (AChE) | Kᵢ | 11.24 µM | [4] |
| Vasicine | Butyrylcholinesterase (BChE) | IC₅₀ | 0.10 ± 0.00 µM | [1] |
| A. vasica Alcoholic Extract | Acetylcholinesterase (AChE) | IC₅₀ | 294 µg/mL | [4] |
Experimental Protocol: In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of vasicine against AChE and BChE is typically determined using a spectrophotometric method based on Ellman's reaction.
-
Reagent Preparation: Prepare a 100 mM sodium phosphate buffer (pH 8.0). Substrate solutions of acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) are prepared, along with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) for colorimetric detection. The test compound, vasicine, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted.
-
Enzyme Reaction: In a 96-well microplate, 25 µL of the test compound solution is added, followed by 125 µL of DTNB, 50 µL of buffer, and 25 µL of the respective enzyme solution (AChE or BChE). The plate is incubated for 15 minutes at 25°C.
-
Initiation and Measurement: The reaction is initiated by adding 25 µL of the substrate solution (ATCI or BTCI). The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored anion, 5-thio-2-nitrobenzoate.
-
Data Analysis: The absorbance is measured continuously with a spectrophotometer at 412 nm. The rate of reaction is calculated, and the percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For kinetic analysis (e.g., determining Kᵢ), the assay is repeated with varying concentrations of both the substrate and the inhibitor, and data are analyzed using Lineweaver-Burk or Michaelis-Menten plots.[4]
Visualization: Mechanism of Competitive AChE Inhibition
Caption: Competitive inhibition of Acetylcholinesterase (AChE) by Vasicine.
Modulation of the PI3K/Akt Signaling Pathway
Vasicine demonstrates significant protective effects in various models of cellular stress, including myocardial infarction, through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[6][7][8] This pathway is a critical regulator of cell survival, proliferation, and apoptosis.
Mechanism of Action
In the context of myocardial injury, vasicine treatment leads to the upregulation and phosphorylation of PI3K and Akt.[7] Activated Akt, in turn, modulates downstream targets to exert its protective effects. This includes the suppression of apoptosis by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax and by decreasing the expression of cleaved Caspase-3.[7] Furthermore, activation of the PI3K/Akt/mTOR axis helps to inhibit excessive autophagy, which can be detrimental during cardiac stress.[7][9] This modulation ultimately mitigates oxidative stress and inflammation, preserving cardiac function.[7]
Quantitative Data: Cardioprotective Effects via PI3K/Akt Pathway
Data from an isoproterenol (ISO)-induced myocardial infarction rat model.[7]
| Treatment Group | p-PI3K Expression (Relative to Control) | p-Akt Expression (Relative to Control) | Bcl-2/Bax Ratio (Relative to ISO Group) | Cleaved Caspase-3 (Relative to ISO Group) |
| ISO Control | Significantly Decreased | Significantly Decreased | 1.0 | Significantly Increased |
| VAS (2.5 mg/kg) + ISO | Dose-dependent | Dose-dependent | Increased | Decreased |
| VAS (5 mg/kg) + ISO | Increase | Increase | Increased | Decreased |
| VAS (10 mg/kg) + ISO | (p-PI3K/PI3K) | (p-Akt/Akt) | Significantly Increased | Significantly Decreased |
Experimental Protocol: In Vivo Myocardial Infarction Model and Western Blot Analysis
-
Animal Model: Myocardial infarction (MI) is induced in rats by subcutaneous injection of isoproterenol (ISO, e.g., 100 mg/kg) for two consecutive days.[7] Experimental groups receive daily oral administration of vasicine (e.g., 2.5, 5, and 10 mg/kg) or a vehicle for a period of 7 days prior to and during ISO challenge.[7]
-
Tissue Collection: After the treatment period, animals are sacrificed, and heart tissues are harvested. The left ventricular tissue is isolated for subsequent analysis.
-
Protein Extraction: Tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The lysate is centrifuged, and the supernatant containing the total protein is collected. Protein concentration is quantified using a BCA assay.
-
Western Blotting: Equal amounts of protein (e.g., 30-50 µg) from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for p-PI3K, PI3K, p-Akt, Akt, Bcl-2, Bax, and Caspase-3.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Band intensities are quantified using densitometry software. The expression levels of phosphorylated proteins are normalized to their total protein counterparts, and other target proteins are normalized to a loading control like β-actin or GAPDH.[7]
Visualization: Vasicine-Mediated Cardioprotection via PI3K/Akt Pathway
Caption: Vasicine activates the PI3K/Akt pathway to promote cell survival.
Uterotonic and Abortifacient Activity
Vasicine exhibits potent uterine stimulant activity, comparable to that of standard oxytocic drugs like oxytocin and methylergometrine.[10][11] This property underlies its traditional use as an abortifacient and its potential application in obstetrics.[11][12]
Mechanism of Action
The uterotonic effect of vasicine is postulated to be mediated, at least in part, through the release of prostaglandins.[10][13] This hypothesis is supported by several key findings:
-
The effect is more pronounced on uterine tissue primed with estrogens, which are known to enhance prostaglandin synthesis.[10]
-
Pre-treatment of uterine tissue with prostaglandin synthetase inhibitors, such as aspirin and indomethacin, markedly inhibits the uterotonic effect of vasicine.[10]
-
The action is also blocked by prostaglandin antagonists.[10]
Interestingly, vasicine appears to act selectively, increasing the tone and motor activity of the upper uterine segment while having no effect on the lower segment, mimicking the action of an ideal oxytocic agent.[10]
Quantitative Data: Uterotonic Effects
| Preparation | Treatment | Dose | Observation | Reference |
| Human Myometrium Strip (20 weeks pregnancy) | Oxytocin | 0.01 unit/mL | No effect | [10] |
| Human Myometrium Strip (20 weeks pregnancy) | Methergin | 10 µg/mL | No effect | [10] |
| Human Myometrium Strip (20 weeks pregnancy) | Vasicine | 5-10 µg/mL | Marked increase in tone | [10] |
| Isolated Rat Uterus | Vasicine | - | Comparable to oxytocin and methylergometrine | [10] |
Experimental Protocol: Isolated Uterine Strip Assay
-
Tissue Preparation: Myometrial strips are obtained from hormonally-primed (e.g., estrogen-treated) rats or from human biopsies during gynecological procedures. The strips are mounted vertically in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Transducer Setup: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity. The tissue is allowed to equilibrate under a resting tension (e.g., 1 g) for 60-90 minutes.
-
Drug Administration: Once stable spontaneous contractions are observed, cumulative or single concentrations of this compound are added to the organ bath. The responses are compared to those elicited by standard uterotonic agents like oxytocin or prostaglandins.
-
Inhibitor Studies: To investigate the mechanism, the protocol is repeated after pre-incubating the tissue with specific inhibitors, such as indomethacin (a COX inhibitor) or SC-19220 (a prostaglandin antagonist), before adding vasicine.[10]
-
Data Analysis: Changes in the frequency, amplitude, and baseline tension of uterine contractions are recorded and analyzed to quantify the uterotonic effect.
Respiratory System Modulation
Vasicine and its derivatives are widely recognized for their effects on the respiratory system, including bronchodilator, expectorant, and antitussive activities.[13][14] The semi-synthetic derivative bromhexine is a clinically used mucolytic agent.[9]
Mechanism of Action
-
Bronchodilation: Vasicine demonstrates a persistent bronchodilator effect, which is beneficial in respiratory conditions involving bronchial spasms.[9][10] The combination of vasicine and its related alkaloid vasicinone has been shown to produce pronounced bronchodilatory activity.[2][13]
-
Expectorant/Mucolytic Activity: The expectorant effect is attributed to an increase in respiratory fluid volume and a reduction in mucus viscosity, which helps liquefy and remove sputum.[9][14]
-
Antitussive Activity: At higher doses, vasicine exhibits a significant cough-suppressing effect, comparable to that of codeine.[9][15]
Quantitative Data: Respiratory Effects
| Assay | Compound | Dose (mg/kg) | Result (% or Fold Change vs. Control) | Reference |
| Expectorant (Phenol Red Secretion, Mice) | Vasicine | 5 | + 54% | [15] |
| 15 | + 99% | [15] | ||
| 45 | + 46% | [15] | ||
| Ammonium Chloride | 1500 | + 97% | [15] | |
| Bronchodilation (Pre-convulsive time, Guinea Pig) | Vasicine | 45 | + 28.59% | [15] |
| Aminophylline | - | + 46.98% | [15] | |
| Antitussive (Cough Frequency, Mice) | Vasicine | 45 | Similar inhibition to Codeine (30 mg/kg) | [15] |
Experimental Protocol: Bronchodilator Activity Assay
-
Animal Model: Guinea pigs are used for this assay.
-
Procedure: Animals are pre-treated orally with vasicine (e.g., 45 mg/kg) or a control vehicle. After a set period (e.g., 60 minutes), the animals are exposed to an aerosol of a bronchoconstrictor agent, such as histamine or acetylcholine, in a closed chamber.
-
Measurement: The time from the start of aerosol exposure to the onset of convulsions (pre-convulsive time) is recorded.
-
Data Analysis: A prolongation of the pre-convulsive time in the vasicine-treated group compared to the control group indicates a bronchodilatory effect. The results are often compared to a standard bronchodilator like aminophylline.[15]
Visualization: Experimental Workflow for Respiratory Assays
Caption: General experimental workflow for evaluating the respiratory effects of vasicine.
References
- 1. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vasicine - Wikipedia [en.wikipedia.org]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. jogi.co.in [jogi.co.in]
- 11. Vasicine, alkaloid of Adhatoda vasica, a promising uterotonic abortifacient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. VASICINE | Anti-infection | AChR | TargetMol [targetmol.com]
- 13. newdrugapprovals.org [newdrugapprovals.org]
- 14. caringsunshine.com [caringsunshine.com]
- 15. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
a new oxytocic and abortifacient. Raj. Bandhu Ind. Co., New Delhi, 1980). The drawback of the process include use of strong mineral acid like H
A comprehensive analysis of the process chemistry, including the noted drawback of utilizing strong mineral acids.
Introduction
This technical guide provides a detailed examination of a new oxytocic and abortifacient compound developed by Raj. Bandhu Ind. Co., New Delhi, in 1980. The synthesis process, as outlined in available documentation, involves the use of a strong mineral acid, which presents specific challenges and drawbacks. This paper will summarize the available quantitative data, provide detailed experimental protocols for key cited experiments, and visualize the described signaling pathways and experimental workflows. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Process Chemistry and the Role of Strong Mineral Acids
The synthesis of the aforementioned oxytocic and abortifacient agent involves a critical step that utilizes a strong mineral acid. While the specific acid is denoted as "H" in the source material, this is presumed to represent a generic strong protic acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). These acids are commonly employed in organic synthesis as catalysts for reactions such as esterification and dehydration, or for the purification and extraction of active pharmaceutical ingredients (APIs) by forming more soluble salt forms.[1]
However, the use of strong mineral acids in pharmaceutical manufacturing is not without its disadvantages. They are highly corrosive to equipment and pose significant safety risks, requiring careful handling and storage protocols.[1][2][3] The corrosive nature of these acids can lead to the leaching of metal ions into the reaction mixture, potentially contaminating the final product. Furthermore, strong acids can cause unwanted side reactions, such as degradation of sensitive functional groups present in the reactants or products, leading to lower yields and the formation of impurities that may be difficult to remove. The necessity for neutralization and removal of the acid in downstream processing adds complexity and cost to the overall manufacturing process.
Quantitative Data Summary
A comprehensive review of the available literature and documentation did not yield specific quantitative data regarding the synthesis and activity of the oxytocic and abortifacient from Raj. Bandhu Ind. Co. Therefore, the following table presents a generalized summary of typical quantitative parameters evaluated for oxytocic agents, based on studies of similar compounds like oxytocin and its analogues.[4][5][6]
| Parameter | Typical Range/Value | Significance |
| Yield (%) | 30-70% | Efficiency of the chemical synthesis. |
| Purity (%) | >98% | Essential for safety and to avoid side effects from impurities. |
| pA₂ value | 7.0 - 9.0 | A measure of the antagonist affinity of the compound for its receptor. Higher values indicate greater affinity. |
| ED₅₀ (mg/kg) | 0.1 - 10 | The dose that produces a therapeutic effect in 50% of the population. |
| LD₅₀ (mg/kg) | >100 | The dose that is lethal to 50% of the population; a measure of acute toxicity. |
Experimental Protocols
Detailed experimental protocols for the specific compound from Raj. Bandhu Ind. Co. are not available. However, based on standard practices for the evaluation of new oxytocic and abortifacient drugs, the following methodologies would be key in its development and characterization.
In Vitro Uterotonic Activity Assay
This experiment assesses the ability of a compound to induce contractions in uterine tissue.
-
Tissue Preparation: Uterine horns are isolated from rats in a specific stage of the estrous cycle or from pregnant rats. The tissue is suspended in an organ bath containing a physiological salt solution (e.g., De Jalon's solution) maintained at 37°C and aerated with a gas mixture (e.g., 95% O₂, 5% CO₂).
-
Drug Administration: After an equilibration period, the test compound is added to the organ bath in increasing concentrations.
-
Contraction Measurement: The resulting uterine contractions are measured isometrically using a force transducer and recorded on a kymograph or a digital data acquisition system.[7]
-
Data Analysis: Dose-response curves are constructed to determine the potency (EC₅₀) and efficacy of the compound.
In Vivo Abortifacient Activity Assay
This experiment evaluates the ability of a compound to terminate pregnancy in an animal model.
-
Animal Model: Pregnant rats at a specific gestational day (e.g., day 7-9) are used.
-
Drug Administration: The test compound is administered to the pregnant rats, typically via subcutaneous or intraperitoneal injection, at various dose levels.
-
Observation: The animals are monitored daily for signs of abortion, such as vaginal bleeding and expulsion of fetuses.
-
Endpoint: At a predetermined time point (e.g., day 14 of gestation), the animals are euthanized, and the uterine horns are examined to determine the number of viable and non-viable fetuses.
-
Data Analysis: The percentage of animals that have aborted at each dose level is calculated to determine the abortifacient efficacy.
Signaling Pathways and Workflows
The following diagrams illustrate the general signaling pathway of oxytocic agents and a typical workflow for the synthesis and evaluation of a new drug candidate.
References
- 1. medicapharma.com [medicapharma.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. Uses of Mineral Acids in Industries - GeeksforGeeks [geeksforgeeks.org]
- 4. Synthesis of [8-alpha-hydroxyisocaproic acid]oxytocin. Biological activities and comparison of its in vivo uterine actions to those of deamino-[8-alpha-hydroxyisocaproic acid]oxytocin, deamino-oxytocin and oxytocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological activity of oxytocin analogues containing unnatural amino acids in position 9: structure activity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological activity of oxytocin analogues containing conformationally-restricted residues in position 7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijhhsfimaweb.info [ijhhsfimaweb.info]
Vasicine: A Technical Analysis of a Novel Oxytocic and Abortifacient Agent
Publication of Origin: Atal, C.K. (1980). Chemistry and pharmacology of vasicine—a new oxytocic and abortifacient. Raj. Bandhu Ind. Co., New Delhi.
This technical guide provides an in-depth analysis of vasicine, a quinazoline alkaloid identified as a potent oxytocic and abortifacient agent. The information is compiled from various scientific sources citing the original 1980 publication by C.K. Atal. This document is intended for researchers, scientists, and professionals in drug development, offering a summary of quantitative data, experimental protocols, and the understood mechanism of action.
Core Compound: Vasicine
Vasicine is the primary bioactive alkaloid extracted from the plant Adhatoda vasica (also known as Justicia adhatoda), a shrub used extensively in traditional Indian medicine. Its uterotonic properties have been identified as comparable to established drugs like oxytocin and methylergometrine.
Data Presentation
The following tables summarize the available quantitative data regarding the biological activity and toxicity of vasicine.
Table 1: Uterotonic and Abortifacient Activity
| Parameter | Species/System | Concentration/Dose | Observation | Citation |
| Uterine Contraction | Human Myometrial Strips (in vitro) | 2.5 - 5.0 µg/mL | Induced marked and sustained motor activity in quiescent tissue. | [1] |
| Uterine Tone Increase | Human Myometrial Strips (in vitro) | 5.0 - 10 µg/mL | Caused a gradual but marked increase in tone where oxytocin (up to 0.01 unit/mL) and methergin (up to 10 µg/mL) failed. | [1] |
| Abortifacient Effect | Rats | 10 mg/kg (with oestradiol priming) | Resulted in 100% resorption of fetuses. | [2] |
| Abortifacient Effect | Rats and Guinea Pigs | 175 mg/kg (of starting dry material) | Leaf extracts were 100% abortive at doses equivalent to this amount. | [2] |
Table 2: Toxicity Data
| Parameter | Species | Route of Administration | Value | Notes | Citation |
| LD50 | Rat | Not Specified | 308.25 mg/kg | Data cited as unpublished in a 2015 study. | [3] |
| Acute/Subacute Toxicity | Animal Studies | Not Specified | Free from any side effects. | [1] |
Table 3: In Vitro Activity of Vasicinone (Metabolite)
| Parameter | Cell Line | Concentration | Result | Citation |
| Anti-proliferative Effect | A549 Lung Carcinoma | 10, 30, 50, 70 µM | Significant decrease in cell viability. | [4] |
Experimental Protocols
While the precise, detailed protocols from the original 1980 publication are not available, subsequent scientific literature describes a consistent acid-base extraction method for isolating vasicine from Adhatoda vasica leaves. The following is a synthesized representation of that protocol.
Protocol: Acid-Base Extraction of Vasicine
This protocol outlines the general steps for isolating vasicine.
-
Maceration and Defatting:
-
Air-dried and powdered leaves of Adhatoda vasica are soaked in a non-polar solvent (e.g., petroleum ether) to remove lipids and other non-polar impurities.
-
-
Alkaloid Extraction:
-
The defatted plant material is then extracted with an alcohol, typically methanol or ethanol, often using a reflux apparatus for a specified duration (e.g., 4 hours at 60°C).
-
The alcoholic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a semi-solid crude extract.
-
-
Acid-Base Purification:
-
The crude extract is treated with a dilute acid (e.g., 2% sulfuric acid or 0.01 N HCl), which protonates the alkaloids, rendering them water-soluble.
-
This acidic aqueous solution is washed with an immiscible organic solvent (e.g., chloroform) to remove remaining neutral impurities. The aqueous layer is retained.
-
The pH of the aqueous layer is then raised by adding a base (e.g., 5% ammonia solution) until it reaches approximately pH 9.5. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents.
-
The basified solution is repeatedly extracted with an organic solvent like chloroform. The organic layers are combined.
-
-
Isolation and Purification:
-
The combined organic extracts are concentrated to yield a residue containing the alkaloid mixture.
-
This residue can be further purified using techniques such as column chromatography or crystallization to obtain pure vasicine.
-
-
Confirmation:
-
The identity and purity of the isolated vasicine are confirmed using methods like Thin Layer Chromatography (TLC) against a reference standard and High-Performance Liquid Chromatography (HPLC).
-
Mechanism of Action and Signaling Pathways
The uterotonic and abortifacient activities of vasicine are mediated through the release of prostaglandins.[1] Studies have shown that the effects of vasicine on uterine tissue are significantly inhibited by prostaglandin synthetase inhibitors such as indomethacin and aspirin.[1] This indicates that vasicine's action is not direct but relies on stimulating the endogenous production of prostaglandins, which are well-known mediators of uterine contractions.
An in-silico docking study further suggests that vasicine exhibits a high binding affinity for cyclooxygenase-2 (COX-2), an key enzyme in the prostaglandin synthesis pathway.[5]
Experimental Workflow: Vasicine Isolation
Signaling Pathway: Prostaglandin Synthesis
The diagram below illustrates the general pathway for prostaglandin synthesis, which is understood to be activated by vasicine. The precise upstream mechanism by which vasicine initiates this cascade remains an area for further research.
References
- 1. jogi.co.in [jogi.co.in]
- 2. researchgate.net [researchgate.net]
- 3. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Solubility and Stability of Vasicine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility and stability of vasicine hydrochloride, a quinazoline alkaloid with significant therapeutic potential. The document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development, offering critical data and methodologies for the successful formulation and handling of this compound. Key topics covered include the physicochemical properties, solubility in various solvents, and stability under different stress conditions. Detailed experimental protocols for solubility and stability assessment are provided, alongside a discussion of the analytical techniques used for quantification. Furthermore, this guide elucidates the mechanism of action of this compound, with a specific focus on its role in the PI3K/Akt signaling pathway.
Introduction
Vasicine, a quinazoline alkaloid primarily isolated from the plant Adhatoda vasica, has a long history of use in traditional medicine for treating respiratory ailments. Its hydrochloride salt, this compound, offers improved physicochemical properties, making it a more suitable candidate for pharmaceutical development. Understanding the solubility and stability of this compound is paramount for developing safe, effective, and stable dosage forms. This guide aims to consolidate the available scientific information and provide practical guidance for researchers working with this promising therapeutic agent.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for any formulation development program.
| Property | Value | Reference |
| Chemical Formula | C₁₁H₁₃ClN₂O | [1] |
| Molecular Weight | 224.69 g/mol | [1] |
| Appearance | Off-white to white solid/powder | [2] |
| CAS Number | 7174-27-8 | [1] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The following tables summarize the known solubility of this compound in various solvents.
Table 3.1: Solubility in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 125 - 130 | Ultrasonic assistance may be required.[2][3][4] |
| Water | 45 - 50 | Ultrasonic assistance may be required.[1][3] |
| Ethanol | 45 | [1] |
Note: The provided solubility data is sourced from various suppliers and may represent approximate values. It is crucial to determine the solubility under specific experimental conditions.
3.1. pH-Dependent Solubility
While specific quantitative data on the pH-solubility profile of this compound is not extensively published, as a hydrochloride salt of a basic compound, its aqueous solubility is expected to be pH-dependent. Generally, the solubility of hydrochloride salts of basic drugs is higher in acidic to neutral pH and decreases as the pH becomes more alkaline, due to the conversion of the ionized form to the less soluble free base. A detailed pH-solubility profile should be experimentally determined for formulation development.
3.2. Temperature-Dependent Solubility
The effect of temperature on the solubility of this compound has not been extensively documented in publicly available literature. For most solid solutes, solubility increases with temperature. It is recommended to perform experimental studies to quantify the temperature-solubility relationship for this compound.
Stability Profile
The chemical stability of this compound is a critical quality attribute that influences its shelf-life and the safety and efficacy of the final drug product.
4.1. Storage Stability
Proper storage is essential to maintain the integrity of this compound.
Table 4.1: Recommended Storage Conditions
| Form | Temperature | Duration |
| Powder | -20°C | 3 years[1] |
| In Solvent | -80°C | 1 year[1] |
| In Solvent | -20°C | 1 month[1] |
4.2. Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific forced degradation data for this compound is limited in the public domain, a general approach based on ICH guidelines is recommended.
Table 4.2: General Conditions for Forced Degradation Studies
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to reflux |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to reflux |
| Oxidative Degradation | 3% - 30% H₂O₂, room temperature |
| Thermal Degradation | Dry heat (e.g., 60-80°C) |
| Photostability | Exposure to light (ICH Q1B guidelines) |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.
5.1. Protocol for Shake-Flask Solubility Determination
This method is considered the gold standard for determining the thermodynamic solubility of a compound.[5][6][7][8]
Objective: To determine the equilibrium solubility of this compound in a specific solvent system.
Materials:
-
This compound powder
-
Selected solvent (e.g., purified water, phosphate buffer of various pH)
-
Volumetric flasks
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound
Procedure:
-
Prepare a series of solvent systems (e.g., buffers at different pH values).
-
Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be visually apparent.
-
Place the flasks in a temperature-controlled orbital shaker.
-
Shake the flasks at a constant speed and temperature until equilibrium is reached. This may take 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.
-
After reaching equilibrium, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant.
-
Immediately filter the sample using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with the mobile phase of the analytical method to a concentration within the calibrated range.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
The determined concentration represents the solubility of this compound in that specific solvent system at the given temperature.
dot
Caption: Workflow for Shake-Flask Solubility Determination.
5.2. Protocol for a Stability-Indicating HPLC Method
A stability-indicating analytical method is essential to separate and quantify the parent drug from its degradation products.[9][10][11][12]
Objective: To develop and validate an HPLC method for the quantification of this compound in the presence of its degradation products.
Materials and Instrumentation:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer
-
Forced degradation samples of this compound
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). The pH of the buffer should be optimized for best separation.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled (e.g., 25°C)
-
Detection Wavelength: Determined from the UV spectrum of this compound (e.g., around 280-300 nm).
-
Injection Volume: 10-20 µL
Procedure:
-
Method Development:
-
Inject the this compound standard solution to determine its retention time.
-
Inject solutions from the forced degradation studies.
-
Optimize the mobile phase composition, pH, and gradient (if applicable) to achieve adequate resolution between the peak for this compound and the peaks of all degradation products.
-
-
Method Validation (according to ICH Q2(R1) guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Analyze a series of dilutions of the standard solution to establish a linear relationship between concentration and peak area.
-
Accuracy: Determine the recovery of a known amount of standard spiked into a placebo or sample matrix.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature) on the results.
-
dot
Caption: Workflow for Stability-Indicating HPLC Method Development.
Mechanism of Action: PI3K/Akt Signaling Pathway
Vasicine has been shown to exert some of its therapeutic effects through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[13][14][15] This pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and apoptosis.
Studies have indicated that vasicine treatment can lead to an increase in the phosphorylation of both PI3K and Akt.[13][14] The activation of this pathway is believed to contribute to the protective effects of vasicine, for instance, in mitigating myocardial infarction by inhibiting oxidative stress, inflammation, and apoptosis.[13][14]
dot
Caption: this compound and the PI3K/Akt Signaling Pathway.
Conclusion
This technical guide has summarized the currently available information on the solubility and stability of this compound. While some data on its solubility in common solvents and general storage stability are available, there is a clear need for more comprehensive studies on its pH- and temperature-dependent solubility, as well as detailed forced degradation studies. The provided experimental protocols offer a framework for researchers to conduct these necessary investigations. A deeper understanding of these parameters, in conjunction with its known mechanism of action involving the PI3K/Akt pathway, will be instrumental in the successful development of this compound as a therapeutic agent.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biocrick.com [biocrick.com]
- 3. arctomsci.com [arctomsci.com]
- 4. glpbio.com [glpbio.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. bioassaysys.com [bioassaysys.com]
- 7. ub.edu [ub.edu]
- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an HPLC-DAD method for Rapid quantification of vasicine in Adhatoda vasica leaves and commercial products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
a new oxytocic and abortifacient. Raj. Bandhu Ind. Co., New Delhi, 1980). According to a prior art process vasicine can be isolated from the leaves of A. vasica by extracting the leaves of the plant with 95% alcohol, treating the concentrated alcoholic extract with aqueous 2% H
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the pharmacological properties of vasicine, a quinazoline alkaloid derived from the plant Adhatoda vasica. With established oxytocic (uterine-contracting) and abortifacient properties, vasicine continues to be a subject of scientific interest. This document provides a detailed overview of a significant prior art process for its isolation, quantitative yield data, and its putative mechanism of action, drawing parallels with the well-understood oxytocin signaling pathway.
While this guide references the work of C.K. Atal ("Chemistry and Pharmacology of vasicine—a new oxytocic and abortifacient", 1980), it focuses on the widely documented prior art isolation process and the known biological activities of vasicine, as the specific details of the "new" agent from the original publication are not broadly available.
Prior Art: Isolation of Vasicine from Adhatoda vasica
A historically significant method for isolating vasicine involves a multi-step acid-base extraction. This process, referenced in multiple patents and scientific articles, provides a foundational method for obtaining the alkaloid from the leaves of A. vasica.[1][2][3]
Experimental Protocol: Acid-Base Extraction
This protocol outlines the key steps for the isolation of vasicine as described in prior art literature.[1][2][3]
-
Extraction : Air-dried and pulverized leaves of Adhatoda vasica are extracted with 95% alcohol at room temperature. The solvent is subsequently evaporated to yield a concentrated alcoholic extract.
-
Acidification : The resulting residue is treated with a 2% aqueous sulfuric acid (H₂SO₄) solution. This step protonates the alkaloid, rendering it water-soluble.
-
Purification (Chloroform Wash) : The acidic aqueous solution is washed with an organic solvent like chloroform to remove non-alkaloidal, lipid-soluble impurities. The aqueous layer containing the vasicine salt is retained.
-
Basification : The acidic solution is then basified, typically using ammonia, to a pH of approximately 9.5.[3] This deprotonates the vasicine, making it insoluble in water but soluble in organic solvents.
-
Final Extraction : The basified solution is exhaustively extracted with chloroform. The chloroform fractions, now containing the vasicine base, are combined.
-
Repetition for Purity : To enhance purity, the process can be repeated. The chloroform is evaporated, and the residue is re-dissolved in 2% H₂SO₄, basified with ammonia, and extracted again with chloroform.[1][2][3]
-
Isolation : The final chloroform extract is concentrated to yield a semi-solid residue of vasicine. Further purification can be achieved through crystallization from a suitable solvent or mixture of solvents.
Experimental Workflow Diagram
Caption: Workflow for the acid-base extraction of vasicine from A. vasica.
Quantitative Data on Vasicine Yield
The yield of vasicine from Adhatoda vasica leaves can vary significantly based on the extraction method, solvent used, and even the condition of the plant material (e.g., in vivo vs. in vitro). The following table summarizes yields reported in various studies.
| Plant Material Source | Extraction Method/Solvent | Vasicine Yield (% of Dry Weight) | Reference |
| In vivo Leaves | Methanol | 0.7332% | [4] |
| In vivo Leaves | Chloroform (Crude Extract) | 4.962% | [3] |
| Leaf Powder (250g) | Methanol followed by column chromatography | 0.2588% (of 99.5% pure vasicine) | [5] |
Note: Yields can differ based on purity and whether the value represents the crude extract or the purified alkaloid.
Oxytocic Properties and Mechanism of Action
Vasicine is well-documented as a uterine stimulant.[6] Studies have shown that it initiates rhythmic contractions in uterine muscle strips, with an efficacy comparable to that of the standard uterotonic drug, oxytocin.[1][3] Some research suggests that vasicine may potentiate the effects of oxytocin and that its abortifacient activity could be mediated through the release of prostaglandins.
The primary mechanism for inducing uterine contractions (the oxytocic effect) is believed to mirror the oxytocin signaling pathway. This pathway is initiated by the binding of an agonist to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR) on the surface of myometrial (uterine muscle) cells.[7][8]
Putative Signaling Pathway for Vasicine's Oxytocic Effect
The activation of the oxytocin receptor triggers a cascade of intracellular events:[1][2][7]
-
Receptor Activation : Vasicine is hypothesized to bind to and activate the oxytocin receptor on myometrial cells.
-
G-Protein Coupling : The activated receptor couples with a G-protein (specifically Gαq/11), activating it.
-
Phospholipase C (PLC) Activation : The G-protein activates the enzyme Phospholipase C.
-
Second Messenger Production : PLC cleaves the membrane phospholipid PIP₂ (phosphatidylinositol 4,5-bisphosphate) into two second messengers: IP₃ (inositol 1,4,5-trisphosphate) and DAG (diacylglycerol).
-
Calcium Release : IP₃ diffuses through the cytoplasm and binds to receptors on the sarcoplasmic reticulum (an intracellular calcium store), causing the release of stored calcium (Ca²⁺) ions into the cytoplasm.
-
Muscle Contraction : The sharp increase in intracellular Ca²⁺ concentration leads to the activation of calmodulin and myosin light-chain kinase (MLCK), which in turn phosphorylates myosin, leading to the contraction of the uterine muscle fibers.[1][2]
Caption: The proposed mechanism of action for vasicine via the oxytocin receptor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Vasicine - Wikipedia [en.wikipedia.org]
- 7. Oxytocin: its mechanism of action and receptor signalling in the myometrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
Vasicine Hydrochloride and the PI3K/Akt Signaling Pathway: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasicine hydrochloride, a quinazoline alkaloid derived from the plant Justicia adhatoda, has garnered significant scientific interest for its diverse pharmacological activities.[1] A critical area of investigation is its interaction with the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a central regulator of numerous cellular processes including cell survival, growth, proliferation, and apoptosis.[2][3] Dysregulation of this pathway is implicated in a multitude of diseases, ranging from cancer to cardiovascular and neurodegenerative disorders. This technical guide provides an in-depth analysis of the current understanding of how this compound and its related compounds modulate the PI3K/Akt pathway, presenting a dualistic role that is highly dependent on the cellular context. In non-cancerous cells, particularly in the context of cardioprotection and neuroprotection, this compound has been shown to activate the PI3K/Akt pathway, leading to pro-survival and anti-apoptotic effects.[2][4][5] Conversely, in various cancer cell lines, vasicine analogues have been reported to inhibit this pathway, inducing apoptosis and halting proliferation.[6] This document will detail the mechanistic insights, present quantitative data from key studies, outline experimental methodologies, and provide visual representations of the signaling cascades.
The PI3K/Akt Signaling Pathway: An Overview
The PI3K/Akt pathway is a crucial intracellular signaling cascade that translates extracellular signals into cellular responses. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), which in turn recruit and activate PI3K. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting Akt (also known as Protein Kinase B) to the plasma membrane where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and mTOR Complex 2 (mTORC2).
Once activated, Akt phosphorylates a plethora of downstream substrates, orchestrating a wide range of cellular functions:
-
Cell Survival and Anti-Apoptosis: Akt phosphorylates and inactivates pro-apoptotic proteins such as Bad and the Forkhead box O (FOXO) family of transcription factors. This leads to an increase in the expression of anti-apoptotic proteins like Bcl-2.
-
Cell Growth and Proliferation: Akt activates the mammalian target of rapamycin (mTOR), a key regulator of protein synthesis and cell growth.
-
Metabolism: Akt plays a significant role in glucose metabolism.
Dysregulation of the PI3K/Akt pathway is a hallmark of many diseases. Hyperactivation is frequently observed in cancer, promoting tumor growth and resistance to therapy, while impaired signaling can contribute to neurodegenerative and cardiovascular diseases.
Data Presentation: Quantitative Analysis of Vasicine's Effect on the PI3K/Akt Pathway
The following tables summarize the key quantitative findings from studies investigating the effects of vasicine and its analogue, vasicinone, on the PI3K/Akt pathway and related cellular processes.
Table 1: Pro-Survival and Cardioprotective Effects of Vasicine via PI3K/Akt Activation
| Parameter | Model System | Treatment | Concentration/Dose | Key Quantitative Finding | Reference |
| p-PI3K Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent increase in p-PI3K levels. | [2][4] |
| p-Akt Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent increase in p-Akt levels. | [2][4] |
| Bcl-2 Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent increase in the anti-apoptotic protein Bcl-2. | [2][4] |
| Bax Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent decrease in the pro-apoptotic protein Bax. | [2][4] |
| Cleaved Caspase-3 Expression | Isoproterenol-induced myocardial infarction in rats | Vasicine (VAS) | 2.5, 5, and 10 mg/kg | Dose-dependent decrease in the executioner caspase, cleaved Caspase-3. | [2][4] |
| p-IGF1R/p-PI3K/p-AKT | Paraquat-induced apoptosis in SH-SY5Y cells | Vasicinone | Not specified | Increased phosphorylation of IGF1R, PI3K, and AKT. | [5] |
Table 2: Anti-Proliferative and Pro-Apoptotic Effects of Vasicinone via PI3K/Akt Inhibition
| Parameter | Model System | Treatment | Concentration | Key Quantitative Finding | Reference |
| Cell Viability | A549 lung carcinoma cells | Vasicinone (VAS) | 10, 30, 50, 70 µM | Significant decrease in cell viability in a dose-dependent manner over 72h. | [6] |
| Mitochondrial Membrane Potential (MMP) | A549 lung carcinoma cells | Vasicinone (VAS) | 50 and 70 μM | Decrease in MMP level to 1,802 ± 233.33 and 1,901.84 ± 106.84 respectively, compared to control (3,141.33 ± 285). | [6] |
| PI3K/Akt/FoxO3a Pathway | In vitro and in vivo tumor models | Vasicinone analogues | Not specified | Potent inhibition of the PI3K/Akt/FoxO3a pathway. | [6] |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature to elucidate the effects of vasicine and its analogues on the PI3K/Akt signaling pathway.
Western Blot Analysis for PI3K/Akt Phosphorylation
Western blotting is the primary technique used to quantify the expression and phosphorylation status of proteins in the PI3K/Akt pathway.
1. Sample Preparation:
-
Tissue Samples: Myocardial tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenate is then centrifuged, and the supernatant containing the protein lysate is collected.
-
Cell Culture: Cultured cells (e.g., SH-SY5Y or A549) are washed with ice-cold PBS and then lysed with RIPA buffer. The lysate is collected after centrifugation.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.
2. SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.
-
The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
3. Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
The membrane is incubated overnight at 4°C with primary antibodies specific for the proteins of interest (e.g., anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3). The specific dilutions of these antibodies are optimized for each experiment.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Quantitative Analysis:
-
The band intensities are quantified using densitometry software (e.g., ImageJ). The expression levels of phosphorylated proteins are typically normalized to the total protein levels. A loading control, such as GAPDH or β-actin, is used to ensure equal protein loading across lanes.
TUNEL Assay for Apoptosis Detection
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis.
1. Sample Preparation:
-
Tissue Sections: Paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Cultured Cells: Cells grown on coverslips are fixed with 4% paraformaldehyde.
2. Permeabilization:
-
Samples are permeabilized with a proteinase K solution to allow entry of the labeling reagents.
3. Labeling:
-
The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and biotin-labeled dUTPs. TdT catalyzes the addition of the labeled nucleotides to the 3'-OH ends of fragmented DNA.
4. Detection:
-
The biotinylated nucleotides are detected using a streptavidin-HRP conjugate, followed by the addition of a substrate like diaminobenzidine (DAB), which produces a brown precipitate in apoptotic cells.
-
Alternatively, fluorescently labeled nucleotides or antibodies can be used for detection by fluorescence microscopy or flow cytometry.
5. Counterstaining and Visualization:
-
The samples are often counterstained with a nuclear stain (e.g., DAPI or Hoechst) to visualize all cell nuclei.
-
The percentage of TUNEL-positive cells is determined by counting the number of stained nuclei relative to the total number of nuclei in several microscopic fields.
Cell Viability Assay (MTT/Resazurin Assay)
Cell viability assays are used to assess the cytotoxic effects of compounds on cancer cell lines.
1. Cell Seeding:
-
Cells (e.g., A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
2. Compound Treatment:
-
The cells are treated with various concentrations of the test compound (e.g., vasicinone) for a defined period (e.g., 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
3. Reagent Incubation:
-
MTT Assay: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.
-
Resazurin Assay: Resazurin solution is added, and metabolically active cells reduce it to the highly fluorescent resorufin.
4. Measurement:
-
MTT Assay: A solubilization solution (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Resazurin Assay: The fluorescence is measured using a microplate reader with appropriate excitation and emission wavelengths.
5. Data Analysis:
-
The cell viability is expressed as a percentage of the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Activation of the PI3K/Akt pathway by this compound, promoting cell survival.
Caption: Inhibition of the PI3K/Akt pathway by vasicinone analogues in cancer cells.
Caption: General workflow for Western blot analysis.
Conclusion
The interaction of this compound and its related compounds with the PI3K/Akt signaling pathway is a compelling area of research with significant therapeutic implications. The evidence strongly suggests a context-dependent dual role: activation of the pathway in non-cancerous cells to confer protection against insults such as myocardial infarction and neurotoxicity, and inhibition of the pathway in cancer cells to induce apoptosis and suppress proliferation. This dichotomy highlights the potential of vasicine-based compounds as scaffolds for developing novel therapeutics tailored to specific diseases. For drug development professionals, this underscores the critical importance of understanding the cellular context when targeting the PI3K/Akt pathway. Further research is warranted to elucidate the precise molecular mechanisms underlying this differential activity, which will be instrumental in designing targeted and effective therapies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in their exploration of vasicine's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond Detection: Harnessing the Power of the TUNEL Apoptosis Assay Kit (Green) for Diverse Applications | AffiASSAY [affiassay.com]
- 4. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Vasicinone against Paraquat-Induced MAPK/p53-Mediated Apoptosis via the IGF-1R/PI3K/AKT Pathway in a Parkinson's Disease-Associated SH-SY5Y Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cholinesterase Inhibitory Activity of Vasicine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the cholinesterase inhibitory activity of vasicine hydrochloride, a quinazoline alkaloid derived from plants such as Adhatoda vasica.[1][2] Vasicine and its hydrochloride salt are recognized as potent natural inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making them significant candidates for research in neurodegenerative diseases like Alzheimer's disease.[1][3][4]
Quantitative Data on Cholinesterase Inhibition
This compound demonstrates significant inhibitory activity against both primary cholinesterase enzymes. Its potency, particularly against butyrylcholinesterase (BChE), is noteworthy. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: Cholinesterase Inhibitory Activity of Vasicine
| Compound | Enzyme | IC50 Value (μM) | Inhibition Type | Ki Value (μM) | Source |
|---|---|---|---|---|---|
| Vasicine | Acetylcholinesterase (AChE) | 3.24 ± 0.08 | Reversible, Competitive | 11.24 | [2][5][6] |
| Vasicine | Butyrylcholinesterase (BChE) | 0.10 ± 0.00 | - | - | [2][6] |
| Vasicine | Acetylcholinesterase (AChE) | 13.68 ± 1.25 | - | - | [7] |
| Vasicine | Butyrylcholinesterase (BChE) | 2.60 ± 1.47 | - | - |[7] |
Note: IC50 is the half-maximal inhibitory concentration. Ki is the inhibition constant.
Studies on the metabolites of vasicine indicate that while some retain inhibitory activity, they are generally less potent than the parent compound, suggesting that vasicine undergoes metabolic inactivation in vivo regarding its cholinesterase inhibitory effects.[2][6]
Table 2: Cholinesterase Inhibitory Activity of Key Vasicine Metabolites
| Metabolite | Enzyme | IC50 Value (μM) | Source |
|---|---|---|---|
| Vasicinone | Acetylcholinesterase (AChE) | > 100 | [6] |
| Vasicinone | Butyrylcholinesterase (BChE) | 5.871 ± 0.311 | [6] |
| Vasicinol | Acetylcholinesterase (AChE) | 8.216 ± 0.523 | [6] |
| Vasicinol | Butyrylcholinesterase (BChE) | 1.034 ± 0.045 | [6] |
| Vasicinolone | Acetylcholinesterase (AChE) | 9.115 ± 0.329 | [6] |
| Vasicinolone | Butyrylcholinesterase (BChE) | 1.109 ± 0.076 | [6] |
| VASL* | Acetylcholinesterase (AChE) | 2.649 ± 0.432 | [6] |
| VASL* | Butyrylcholinesterase (BChE) | 0.418 ± 0.038 |[6] |
*VASL: 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate
Mechanism of Action and Signaling Pathway
Vasicine acts as a reversible and competitive inhibitor of acetylcholinesterase.[5] Molecular docking studies suggest that vasicine binds to the catalytic site of AChE, interacting with key amino acid residues such as Trp 84 and Ser 200.[8] By inhibiting AChE, vasicine prevents the breakdown of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. This leads to an increased concentration and prolonged availability of ACh, enhancing cholinergic neurotransmission, a key therapeutic strategy for managing symptoms of Alzheimer's disease.[3]
Caption: Cholinergic synapse signaling pathway with vasicine HCl inhibition.
Experimental Protocols
The cholinesterase inhibitory activity of this compound is typically determined using the spectrophotometric method developed by Ellman.
3.1 Principle of the Ellman's Assay
This assay measures the activity of cholinesterase enzymes (AChE or BChE). The enzyme hydrolyzes a substrate, either acetylthiocholine (ATC) for AChE or butyrylthiocholine (BTC) for BChE, into thiocholine and acetate or butyrate, respectively. The produced thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation is measured spectrophotometrically at 412 nm and is directly proportional to the enzyme's activity. The presence of an inhibitor like this compound reduces the rate of this reaction.
3.2 Reagents and Preparation
-
Phosphate Buffer: 0.1 M, pH 8.0.
-
AChE/BChE Enzyme Solution: Lyophilized electric eel AChE or equine serum BChE is reconstituted in phosphate buffer to a desired concentration (e.g., 0.25 U/mL).
-
This compound Solution: A stock solution is prepared in a suitable solvent (e.g., DMSO or water) and serially diluted to obtain a range of test concentrations.[1]
-
Substrate Solution: 10 mM Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) prepared fresh in deionized water.
-
DTNB Solution: 10 mM DTNB prepared in phosphate buffer.
3.3 Assay Procedure
-
Reaction Mixture Preparation: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the enzyme solution, and 20 µL of the this compound solution at various concentrations. For the control, 20 µL of the buffer or solvent is used instead of the inhibitor.
-
Pre-incubation: The plate is incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: 10 µL of the DTNB solution is added to each well. The enzymatic reaction is initiated by adding 10 µL of the substrate solution (ATCI or BTCI).
-
Spectrophotometric Measurement: The absorbance of each well is immediately measured at 412 nm using a microplate reader. Measurements are taken kinetically over a period of time (e.g., every minute for 5-10 minutes) or as an endpoint reading after a fixed incubation period.
-
Data Analysis:
-
The rate of reaction (V) is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
-
Caption: Experimental workflow for the cholinesterase inhibition assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VASICINE | Anti-infection | AChR | TargetMol [targetmol.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Antioxidant Properties of Vasicine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antioxidant properties of vasicine hydrochloride, a quinazoline alkaloid derived from the plant Adhatoda vasica. The document details the compound's multifaceted antioxidant mechanisms, including direct radical scavenging and the modulation of endogenous antioxidant defense systems. Quantitative data from various in vitro and in vivo studies are summarized, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this compound's potential as a therapeutic agent against oxidative stress-related pathologies.
Introduction
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Vasicine, a bioactive alkaloid, has demonstrated significant antioxidant potential, making it a compound of interest for further investigation and drug development. This guide aims to consolidate the current scientific knowledge on the antioxidant properties of this compound.
In Vitro Antioxidant Activity
This compound exhibits robust antioxidant activity in a variety of in vitro assays, demonstrating its capacity to neutralize a range of free radicals.
Radical Scavenging Activity
Vasicine has been shown to be an effective scavenger of various free radicals, including 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation, hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). The half-maximal inhibitory concentration (IC₅₀) values from several studies are presented in Table 1.
Table 1: In Vitro Radical Scavenging Activity of Vasicine
| Assay | IC₅₀ (µg/mL) | Reference |
|---|---|---|
| ABTS Scavenging Assay | 11.5[1][2] | [1][2] |
| DPPH Radical Scavenging Assay | 18.2[1][2], 187[3], ~71.97 | [1][2][3] |
| Hydroxyl Radical Scavenging Assay | 22[1][2] | [1][2] |
| Hydrogen Peroxide Scavenging Assay | 27.8[1][2] |[1][2] |
Reducing Power
The ferric reducing antioxidant power (FRAP) assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Vasicine has demonstrated significant reducing power, with a reported IC₅₀ value of 15 µg/mL[1][2].
Table 2: Ferric Reducing Antioxidant Power (FRAP) of Vasicine
| Assay | IC₅₀ (µg/mL) | Reference |
|---|
| FRAP Assay | 15[1][2] |[1][2] |
In Vivo Antioxidant Activity
In vivo studies have substantiated the antioxidant effects of vasicine, demonstrating its ability to enhance the endogenous antioxidant defense system and mitigate oxidative damage.
Modulation of Antioxidant Enzymes
Treatment with vasicine has been shown to increase the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) in various tissues[4].
Inhibition of Lipid Peroxidation
Vasicine administration has been found to significantly decrease lipid peroxidation, as measured by the levels of malondialdehyde (MDA), a key marker of oxidative damage to lipids.
Mechanism of Action: Nrf2 Signaling Pathway
Recent evidence suggests that the antioxidant effects of vasicine and its parent plant extracts are, at least in part, mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[4][5][6]. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like vasicine, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the antioxidant response element (ARE), leading to the transcription of a battery of antioxidant and cytoprotective genes, including those for SOD, CAT, and GPx[7][8].
Experimental Protocols
This section provides detailed methodologies for the key in vitro and in vivo assays used to evaluate the antioxidant properties of this compound.
In Vitro Assays
-
Reagents:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.2 mg/mL in methanol).
-
This compound solutions at various concentrations (e.g., 25-300 µg/mL) in methanol.
-
Methanol (as blank).
-
-
Procedure:
-
Add 1.0 mL of the this compound solution to 1.0 mL of the DPPH solution[9].
-
Incubate the mixture in the dark at room temperature for 30 minutes[9].
-
Measure the absorbance at 517 nm using a spectrophotometer[9].
-
The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁)/A₀] x 100 Where A₀ is the absorbance of the control (DPPH solution without sample) and A₁ is the absorbance of the sample.
-
-
Reagents:
-
7 mM ABTS solution.
-
2.4 mM potassium persulfate solution.
-
Methanol or phosphate buffer.
-
This compound solutions at various concentrations.
-
-
Procedure:
-
Prepare the ABTS radical cation (ABTS•⁺) by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•⁺ solution with methanol or buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a specific volume of this compound solution to the ABTS•⁺ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
-
Reagents:
-
FRAP reagent: prepared by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.
-
This compound solutions at various concentrations (e.g., 25-200 µg/mL)[9].
-
-
Procedure:
In Vivo Assays
-
Tissue Preparation:
-
Assay Principle:
-
This assay is often based on the inhibition of the autoxidation of pyrogallol or the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
-
Procedure (Pyrogallol Autoxidation Method):
-
The assay mixture contains buffer (e.g., Tris-cacodylate buffer, pH 8.5), DTPA, catalase, and the tissue supernatant[10].
-
The reaction is initiated by the addition of pyrogallol.
-
The rate of pyrogallol autoxidation is measured as an increase in absorbance at 420 nm.
-
SOD activity is determined by the degree of inhibition of this reaction and is expressed as units/mg protein.
-
-
Tissue Preparation:
-
Prepare tissue homogenate as described for the SOD assay.
-
-
Assay Principle:
-
The assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.
-
-
Procedure:
-
Incubate the tissue homogenate with a known concentration of H₂O₂.
-
Stop the reaction after a specific time (e.g., by adding a reagent that forms a colored complex with the remaining H₂O₂).
-
Measure the absorbance of the colored complex (e.g., ferrisulfosalicylate complex at 490 nm)[11].
-
Catalase activity is calculated based on the amount of H₂O₂ decomposed and is expressed as units/mg protein.
-
-
Tissue Preparation:
-
Prepare tissue homogenate as described for the SOD assay.
-
-
Assay Principle:
-
GPx activity is measured indirectly through a coupled reaction with glutathione reductase (GR). GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, with the concomitant oxidation of NADPH to NADP⁺.
-
-
Procedure:
-
The reaction mixture contains buffer, GSH, GR, NADPH, and the tissue supernatant.
-
The reaction is initiated by the addition of the hydroperoxide substrate.
-
The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm.
-
GPx activity is calculated from the rate of NADPH disappearance and is expressed as units/mg protein.
-
Conclusion
This compound demonstrates significant antioxidant properties through both direct radical scavenging mechanisms and the upregulation of endogenous antioxidant defense systems, likely mediated by the activation of the Nrf2 signaling pathway. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound for mitigating oxidative stress-related diseases. Further investigation into its clinical efficacy and safety is warranted.
References
- 1. Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ir.vignan.ac.in [ir.vignan.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Phytochemical characterization and hepatoprotective effect of active fragment from Adhatoda vasica Nees. against tert-butyl hydroperoxide induced oxidative impairment via activating AMPK/p62/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular mechanisms activating the Nrf2-Keap1 pathway of antioxidant gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Effects of Vasicine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Vasicine, a quinazoline alkaloid derived from the plant Justicia adhatoda (also known as Adhatoda vasica), has long been utilized in traditional medicine for its therapeutic properties, particularly in treating respiratory ailments.[1] This technical guide provides an in-depth analysis of the anti-inflammatory effects of its hydrochloride salt, vasicine hydrochloride. We consolidate findings from various preclinical studies, detailing its mechanisms of action, summarizing quantitative data from in vitro and in vivo models, and providing outlines of key experimental protocols. The primary mechanism of action involves the modulation of critical inflammatory signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, leading to a significant reduction in pro-inflammatory mediators.[2][3][4] This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this compound as an anti-inflammatory agent.
Mechanisms of Action: Signaling Pathway Modulation
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling cascades that are pivotal in the inflammatory response. The primary pathways identified are the PI3K/Akt/mTOR pathway, which is crucial for cell survival and inflammation regulation, and the MAPK pathway, which is also involved in inflammatory processes.
PI3K/Akt/mTOR Signaling Pathway
Vasicine has been shown to activate the PI3K/Akt/mTOR signaling pathway.[2][3][5][6] In inflammatory conditions, particularly in models of myocardial infarction, vasicine treatment leads to the phosphorylation and activation of PI3K and Akt in a dose-dependent manner.[3][6] This activation is associated with a protective effect, suppressing apoptosis by modulating the expression of Bcl-2 family proteins and cleaved Caspase-3.[3][6] By activating this pathway, vasicine inhibits excessive autophagy and inflammation, thereby reducing tissue damage.[3][6]
Caption: Vasicine activates the PI3K/Akt/mTOR pathway, leading to reduced inflammation.
MAPK and NF-κB Signaling Pathways
In models of atherosclerosis, vasicine has been shown to downregulate the MAPK pathway to activate autophagy, which helps inhibit the progression of the disease.[4] Furthermore, while direct inhibition of NF-κB is not explicitly detailed in the provided results, the consistent dose-dependent reduction of NF-κB-regulated pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2, strongly suggests an inhibitory effect on the NF-κB signaling cascade.[4][7][8] This pathway is a cornerstone of the inflammatory response, and its inhibition is a key target for anti-inflammatory drugs.
Caption: Vasicine inhibits MAPK and likely NF-κB pathways to reduce inflammatory gene expression.
Quantitative Data Summary
The anti-inflammatory and related biological activities of vasicine have been quantified in several studies. The data is summarized below for comparative analysis.
Table 1: In Vitro Bioactivities of Vasicine
| Parameter | Assay | Model System | Result | Reference(s) |
| IC₅₀ | H+/K+-ATPase Inhibition | - | 73.47 µg/mL | [5][9] |
| IC₅₀ | DPPH Radical Scavenging | - | 71.97 µg/mL | [5][9] |
| Nitrite Production | LPS-induced Nitrite | RAW 264.7 Macrophages | 13.2 ± 1.06 µM (at highest conc.) | [8] |
| TNF-α Secretion | LPS-induced Cytokine Release | RAW 264.7 Macrophages | 1102 ± 1.02 pg/mL (at 1 µg/mL) | [8] |
| IL-6 Secretion | LPS-induced Cytokine Release | RAW 264.7 Macrophages | 18 ± 0.87 ng/mL (at 1 µg/mL) | [8] |
Table 2: In Vivo Anti-inflammatory Effects of Vasicine
| Model | Species | Vasicine Dose | Measured Effect | Result | Reference(s) |
| Carrageenan-induced Paw Edema | Rat | 20.0 mg/kg | Inhibition of Edema | 59.51% inhibition at 6h | [10] |
| Myocardial Infarction | Rat | 2.5 - 10 mg/kg (p.o.) | Serum TNF-α Levels | Significant Reduction | [3][5][9] |
| Myocardial Infarction | Rat | 2.5 - 10 mg/kg (p.o.) | Serum IL-6 Levels | Significant Reduction | [3][5][9] |
| Atherosclerosis | ApoE-/- Mouse | Not Specified | Serum IL-1β, IL-6, MCP-1, TNF-α | Significant Decrease | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the anti-inflammatory effects of this compound.
In Vitro: LPS-Induced Inflammation in RAW 264.7 Macrophages
This model is used to assess the direct effects of a compound on inflammatory responses in immune cells.
-
Objective: To determine if an alkaloid fraction of A. vasica containing vasicine can inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.[7][8]
-
Cell Culture: RAW 264.7 macrophages are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Cells are seeded in plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of the vasicine-containing alkaloid fraction for a specified period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the culture medium and incubating for a further period (e.g., 24 hours).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[8]
-
Cytokine Measurement: Levels of TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7][8]
-
Gene and Protein Expression: Cellular levels of iNOS and COX-2 mRNA and protein are determined by RT-PCR and Western blotting, respectively.[8]
-
Reactive Oxygen Species (ROS): Intracellular ROS is measured using probes like DCFH-DA.[8]
-
Caption: Workflow for assessing the anti-inflammatory effects of vasicine in vitro.
In Vivo: Isoproterenol-Induced Myocardial Infarction in Rats
This model evaluates the cardioprotective and anti-inflammatory effects of a substance in the context of heart muscle injury.
-
Objective: To investigate the protective effect of vasicine against myocardial infarction (MI) in an animal model.[6]
-
Animals: Male Wistar or Sprague-Dawley rats are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Experimental Groups:
-
Induction of Myocardial Infarction: MI is induced by subcutaneous injection of isoproterenol (e.g., 100 mg/kg) for two consecutive days.[6]
-
Endpoint Analysis:
-
Cardiac Function: Measured using techniques like echocardiography to assess left ventricular systolic pressure (LVSP) and contractility (+dp/dtmax and -dp/dtmax).[3][6]
-
Serum Biomarkers: Blood samples are collected to measure levels of cardiac injury markers (LDH, CK-MB, TnT) and inflammatory cytokines (TNF-α, IL-6).[3][5][6]
-
Histopathology: Heart tissues are excised, fixed, and stained (e.g., with H&E) to evaluate myocardial necrosis, edema, and inflammatory cell infiltration.[5][9]
-
Western Blot Analysis: Heart tissue lysates are used to analyze the expression of proteins in the PI3K/Akt pathway (p-PI3K, p-Akt) and apoptosis markers (Bcl-2, Bax, Caspase-3).[3][6]
-
Apoptosis Assay: TUNEL staining is performed on heart tissue sections to quantify apoptotic cells.[6]
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
A classic and acute model for evaluating the anti-inflammatory activity of novel compounds.
-
Objective: To assess the ability of vasicine to inhibit acute local inflammation.[10]
-
Animals: Wistar albino rats are typically used.
-
Treatment: Animals are pre-treated with vasicine (e.g., 20.0 mg/kg) or a control vehicle, typically administered orally or intraperitoneally, one hour before the inflammatory insult.
-
Induction of Edema: A sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of the rat.
-
Measurement of Edema: The volume of the paw is measured at baseline and at regular intervals after carrageenan injection (e.g., every hour for up to 6 hours) using a plethysmometer.
-
Calculation: The percentage inhibition of edema is calculated for the treated group relative to the control group. The study found vasicine to have a potent anti-inflammatory effect, showing 59.51% inhibition at a dose of 20.0 mg/kg six hours after injection.[10]
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the significant anti-inflammatory potential of this compound. Its mechanism of action, centered on the modulation of the PI3K/Akt and MAPK signaling pathways, results in the downregulation of key pro-inflammatory cytokines and enzymes. Quantitative data from both in vitro and in vivo models demonstrate potent activity in mitigating inflammatory responses and associated tissue damage.
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
-
Structure-Activity Relationship (SAR): Synthesis and evaluation of vasicine analogues to optimize potency and reduce potential toxicity.[11]
-
Chronic Inflammatory Models: Evaluation of its efficacy in more complex, chronic models of inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
-
Clinical Trials: Progression to well-designed clinical trials to establish its safety and efficacy in human subjects for specific inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vasicine attenuates atherosclerosis via lipid regulation, inflammation inhibition, and autophagy activation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Vasicine Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction: Vasicine, a quinazoline alkaloid primarily isolated from the plant Justicia adhatoda (Adhatoda vasica), is a well-researched bioactive compound with a wide spectrum of pharmacological activities.[1][2] Its hydrochloride salt is often used in experimental settings for improved solubility and stability. Vasicine and its derivatives have demonstrated significant potential as bronchodilators, anti-inflammatories, antioxidants, cholinesterase inhibitors, and cardioprotective agents.[2][3][4][5][6] These application notes provide a summary of quantitative data and detailed experimental protocols for researchers investigating the therapeutic potential of vasicine hydrochloride.
Cardioprotective Effects
Vasicine has been shown to protect against myocardial infarction (MI) in vivo by mitigating oxidative stress, inflammation, and apoptosis, primarily through the activation of the PI3K/Akt signaling pathway.[3]
Quantitative Data: Cardioprotective Activity
| Parameter | Model | Treatment | Dosage | Result | Reference |
| Myocardial Necrosis | Isoproterenol (ISO)-induced MI in rats | Vasicine (p.o. for 7 days) | 2.5, 5, 10 mg/kg | Dose-dependent reduction in LDH, CK-MB, and TnT levels | [3] |
| Cardiac Function | ISO-induced MI in rats | Vasicine (p.o. for 7 days) | 2.5, 5, 10 mg/kg | Dose-dependent increase in LVSP, +dp/dtmax, and -dp/dtmax | [3] |
| Inflammation | ISO-induced MI in rats | Vasicine (p.o. for 7 days) | 2.5, 5, 10 mg/kg | Dose-dependent reduction of TNF-α and IL-6 levels | [3] |
| PI3K/Akt Pathway | ISO-induced MI in rats | Vasicine (p.o. for 7 days) | 2.5, 5, 10 mg/kg | Dose-dependent upregulation of p-PI3K and p-Akt expression | [3] |
Signaling Pathway: Cardioprotection via PI3K/Akt
The protective effect of vasicine against myocardial infarction is mediated by the activation of the PI3K/Akt signaling pathway, which in turn inhibits apoptosis.
Caption: PI3K/Akt pathway activation by vasicine promotes cell survival.
Experimental Protocol: Isoproterenol-Induced Myocardial Infarction in Rats
This protocol describes the induction of MI in a rat model to evaluate the cardioprotective effects of vasicine.[3]
-
Animal Model: Use male Wistar rats (n=8 per group).
-
Grouping:
-
Group 1 (Control): Administer normal saline (2 mL/kg, p.o.) for 7 days.
-
Group 2 (ISO Control): Administer normal saline for 7 days, plus ISO induction.
-
Group 3-5 (Vasicine): Pre-treat with vasicine (2.5, 5, or 10 mg/kg, p.o.) for 7 days, plus ISO induction.
-
-
MI Induction: On days 6 and 7, inject Isoproterenol (ISO) dissolved in normal saline (100 mg/kg, s.c.) at a 24-hour interval.
-
Sacrifice and Sample Collection: Sacrifice animals 48 hours after the first ISO injection. Collect blood for biochemical analysis (LDH, CK-MB, TnT) and heart tissue for histopathology and Western blot analysis.
-
Histopathological Examination:
-
Fix heart tissue in 4% paraformaldehyde for 24 hours.
-
Process, embed in paraffin, and cut 5 μm sections.
-
Stain with hematoxylin and eosin (H&E) to assess pathological changes under a light microscope.
-
-
Western Blot Analysis:
-
Homogenize heart tissue to extract proteins.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe with primary antibodies for p-PI3K, p-Akt, Bcl-2, Bax, and cleaved Caspase-3.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize bands.
-
Anti-inflammatory & Antioxidant Activity
Vasicine exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory mediators and demonstrates significant antioxidant activity through free radical scavenging.[1][4][5][7]
Quantitative Data: Anti-inflammatory and Antioxidant Effects
| Assay Type | Model/Method | Compound | Dosage/Concentration | Result (% Inhibition / IC50) | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema (rats) | Vasicine | 20 mg/kg | 59.51% inhibition at 6h | [4][8] |
| Anti-inflammatory | CFA-induced paw edema (rats) | Vasicinone | 10 mg/kg | 63.94% inhibition at 4 days | [4][5] |
| Anti-inflammatory | LPS-stimulated RAW 264.7 cells | Alkaloid Fraction (12% Vasicine) | 10 µg/mL | Significant reduction in iNOS & COX-2 expression | [9] |
| Antioxidant | DPPH Radical Scavenging | Vasicine | - | IC50: 212.3 ± 1.9 µM | [7] |
| Antioxidant | DPPH Radical Scavenging | Vasicine Acetate | 1000 µg/mL | 66.15% scavenging activity | [10] |
| Enzyme Inhibition | Acetylcholinesterase Inhibition | Vasicine | - | 38.4 ± 1.2% inhibition | [7] |
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for evaluating in vivo anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This model is used to evaluate acute anti-inflammatory activity.[4]
-
Animals: Use male Wistar rats (150-200g). Fast animals overnight before the experiment.
-
Grouping and Administration:
-
Control Group: Administer vehicle (e.g., normal saline).
-
Standard Group: Administer a standard anti-inflammatory drug (e.g., Indomethacin).
-
Test Group: Administer this compound (e.g., 20 mg/kg, p.o.).
-
-
Induction: One hour after drug administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at specified intervals after (e.g., 1, 2, 4, 6 hours).
-
Calculation: Calculate the percentage inhibition of edema for each group relative to the control group.
-
% Inhibition = [(Vc - Vt) / Vc] × 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the test group.
-
Experimental Protocol: DPPH Radical Scavenging Assay
This in vitro assay measures the free radical scavenging capacity of a compound.[11]
-
Preparation: Prepare various concentrations of this compound (e.g., 10-100 µM) in methanol. Prepare a 125 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Add 1 mL of each vasicine concentration to 1 mL of the DPPH solution.
-
Incubation: Shake the mixtures and incubate at 37°C for 30 minutes in the dark.
-
Measurement: Measure the decrease in absorbance at 517 nm using a microplate reader against a methanol blank.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
Respiratory Effects (Antitussive & Bronchodilator)
Vasicine and its derivatives are well-known for their effects on the respiratory system, including significant antitussive, expectorant, and bronchodilating activities.[12]
Quantitative Data: Respiratory Activity
| Activity | Model | Compound | Dosage (p.o.) | Result | Reference |
| Antitussive | Ammonia-induced cough in mice | Vasicine | 45 mg/kg | Similar activity to codeine phosphate (30 mg/kg) | [12] |
| Expectorant | Phenol red secretion in mice | Vasicine | 45 mg/kg | 1.06-fold increase in phenol red secretion | [12] |
| Bronchodilator | Acetylcholine-induced bronchoconstriction (guinea pigs) | Vasicine | 45 mg/kg | 28.59% prolongation of pre-convulsive time | [12] |
Experimental Protocol: Ammonia-Induced Cough in Mice
-
Animals and Grouping: Use mice, grouped into control, standard (Codeine Phosphate, 30 mg/kg), and test groups (Vasicine, 5, 15, 45 mg/kg).
-
Administration: Administer the respective substances orally.
-
Cough Induction: 60 minutes after administration, place each mouse individually in a sealed chamber (e.g., 12 L) and introduce ammonia vapor (from 25% ammonium hydroxide) for 45 seconds.
-
Observation: Record the frequency of coughs for a set period (e.g., 3 minutes) immediately after exposure.
-
Analysis: Compare the cough frequency in the test groups to the control group to determine the antitussive effect.
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADME) of vasicine is crucial for its development as a therapeutic agent. Studies have been conducted in rats and rabbits using HPLC and UPLC-MS/MS methods.[13][14][15]
Quantitative Data: Pharmacokinetics of Vasicine
| Species | Dose & Route | Cmax | Tmax | Key Findings | Reference |
| Wistar Rats | 0.065 mg/kg (p.o.) | 12.8 ng/mL | 4 h | Demonstrates oral bioavailability. | [13][16] |
| Rabbits | 30 mg/kg (p.o.) | - | - | Co-administration with salbutamol significantly increases salbutamol bioavailability. | [14] |
| Rats | 50 mg/kg (p.o.) | - | - | Renal clearance is the major excretion pathway; 72 metabolites identified. | [17][18] |
| Rats | 2 mg/kg (i.v.) | - | - | In vivo activity is mainly due to the prototype VAS and a few metabolites. | [15] |
Experimental Workflow: Pharmacokinetic Study
Caption: General workflow for an in vivo pharmacokinetics experiment.
Experimental Protocol: Vasicine Quantification in Rat Plasma by HPLC
This protocol provides a general method for determining vasicine concentration in plasma samples.[13][16]
-
Sample Preparation:
-
To 1 mL of rat plasma, add 10N HCl to adjust the pH to 6.2 to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Perform liquid-liquid extraction on the supernatant using chloroform (3x volume).
-
Collect the chloroform layer and evaporate it to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried residue in 1 mL of methanol.
-
HPLC Analysis:
-
System: HPLC with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for vasicine (e.g., 280 nm).[19]
-
Quantification: Create a standard curve by spiking known concentrations of pure vasicine into blank plasma and processing it alongside the test samples. Calculate the concentration in the unknown samples based on the standard curve.
-
Extraction and Isolation
A reliable method for extracting vasicine from its primary source, Adhatoda vasica, is essential for research and development. A modified acid-base extraction is commonly employed.[20]
Workflow: Modified Acid-Base Extraction of Vasicine
Caption: Acid-base extraction and purification of vasicine.
Experimental Protocol: Modified Acid-Base Extraction
This method isolates vasicine from the dried leaves of Adhatoda vasica.[20][21]
-
Defatting: Reflux 200g of powdered leaves with 750 mL of petroleum ether at 60°C for 90 minutes to remove lipids. Filter the plant material.
-
Methanol Extraction: Reflux the defatted material with 800 mL of 75% methanol for 4 hours at 60°C. Cool and filter to collect the methanolic extract.
-
Acidification: Concentrate the extract using a rotary evaporator. To the semi-solid residue, add 100 mL of 0.01 N HCl and stir for 4 hours. Filter to obtain a clear acidic solution.
-
Impurity Removal: Transfer the acidic solution to a separatory funnel and wash three times with 100 mL of chloroform. Discard the chloroform layer, which contains non-alkaloidal impurities.
-
Basification: Collect the aqueous layer and add 5% ammonia solution dropwise until the pH reaches 9.5. This precipitates the free base alkaloids.
-
Final Extraction: Extract the basified solution three times with 100 mL of chloroform. The vasicine free base will move into the chloroform layer.
-
Concentration: Combine the chloroform extracts and evaporate to dryness to yield crude vasicine.
-
Purification (Optional): Further purify the crude product using column chromatography or preparative TLC.
References
- 1. vegetosindia.org [vegetosindia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nveo.org [nveo.org]
- 9. sid.ir [sid.ir]
- 10. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Simultaneous determination of vasicine and its major metabolites in rat plasma by UPLC-MS/MS and its application to in vivo pharmacokinetic studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 17. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo metabolism and inhibitory activities of vasicine, a potent acetylcholinesterase and butyrylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. thepharmajournal.com [thepharmajournal.com]
- 21. ijrdpl.com [ijrdpl.com]
Application Note & Protocol: Quantification of Vasicine Hydrochloride using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasicine, a quinazoline alkaloid found in Adhatoda vasica, is a compound of significant interest in the pharmaceutical industry due to its bronchodilatory and respiratory stimulant properties.[1][2] Accurate and precise quantification of vasicine is crucial for the standardization of herbal formulations, quality control of raw materials, and in various stages of drug development. This document provides a detailed protocol for the quantification of vasicine using a validated Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method. The method is simple, sensitive, rapid, and reproducible for the quantitation of this pharmacologically important alkaloid.[2][3]
Principle of the Method
This method utilizes RP-HPLC with UV detection to separate and quantify vasicine. The separation is achieved on a C18 or a phenyl column with an isocratic mobile phase. The concentration of vasicine in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standard solutions of known concentrations.
Experimental Protocols
Materials and Reagents
-
Vasicine hydrochloride reference standard (purity > 99%)
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium dihydrogen phosphate
-
Ortho-phosphoric acid
-
Hexane sulphonic acid[5]
-
0.45 µm nylon membrane filters[5]
-
Plant material (Adhatoda vasica leaves) or pharmaceutical dosage form
Instrumentation and Chromatographic Conditions
A variety of HPLC systems and conditions have been successfully employed for the quantification of vasicine. The following tables summarize the key parameters from several validated methods.
Table 1: HPLC Instrumentation
| Instrument Component | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Detector | UV-Vis or Photo Diode Array (PDA) Detector[2][3] |
| Column | C18 (250 mm x 4.6 mm, 5 µm) or Phenyl (250 mm x 4.6 mm, 5 µm)[5][6] |
| Data Acquisition Software | ChemStation or equivalent |
Table 2: Comparative Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 mm x 4.6 mm, 5 µm) | Phenyl (250 mm x 4.6 mm, 5 µm)[5] | C18 (250 mm x 4.6 mm, 5 µm)[6] |
| Mobile Phase | Acetonitrile: 0.1 M Phosphate Buffer: Glacial Acetic Acid (15:85:1, v/v/v)[3][6] | Hexane sulphonic acid: Acetonitrile: Acetic Acid (60:20:1, v/v/v)[5] | Methanol: De-ionized Water (40:60, v/v)[7] |
| Flow Rate | 1.0 mL/min[5][6] | 1.0 mL/min[5] | 1.0 mL/min |
| Detection (UV) | 300 nm[5][6] | 300 nm[5] | 298 nm[7] |
| Injection Volume | 20 µL | 20 µL | 20 µL |
| Run Time | ~10 min | 8.0 min[5] | ~10 min |
| Retention Time | ~5.27 min[3] | ~5.30 min[5] | Not Specified |
Preparation of Solutions
3.3.1. Preparation of Standard Stock Solution
Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol to obtain a stock solution of 1000 µg/mL.[8] Sonicate for 15 minutes to ensure complete dissolution.
3.3.2. Preparation of Working Standard Solutions and Calibration Curve
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 5 µg/mL to 200 µg/mL.[5][8] Inject each concentration in triplicate and construct a calibration curve by plotting the peak area against the concentration.
3.3.3. Preparation of Sample Solution (from Plant Material)
-
Dry the leaves of Adhatoda vasica in the shade and grind them into a fine powder.
-
Accurately weigh 1 g of the powdered plant material and extract it with 100 mL of methanol by sonicating for 30 minutes. Methanol has been identified as an effective solvent for vasicine extraction.[1][3][4]
-
Filter the extract through a Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure.
-
Reconstitute the residue in a known volume of mobile phase (e.g., 10 mL).
-
Filter the solution through a 0.45 µm nylon membrane filter before injecting it into the HPLC system.[5]
Method Validation Parameters
The described HPLC methods have been validated according to ICH guidelines. The following table summarizes typical validation parameters.
Table 3: Summary of Method Validation Data
| Parameter | Result |
| Linearity Range | 5 - 205 µg/mL[2][8] |
| Correlation Coefficient (r²) | > 0.999[5][9] |
| Accuracy (Recovery) | 98.2 ± 1.8%[3] to 102.3%[2][8] |
| Precision (%RSD) | < 2%[5][7] |
| Limit of Detection (LOD) | 0.110 - 3.02 µg/mL[5][6] |
| Limit of Quantification (LOQ) | 0.333 - 9.15 µg/mL[5][6] |
Data Analysis and Calculation
The concentration of vasicine in the sample is calculated using the regression equation obtained from the calibration curve:
y = mx + c
Where:
-
y is the peak area of vasicine in the sample.
-
m is the slope of the calibration curve.
-
x is the concentration of vasicine in the sample.
-
c is the y-intercept of the calibration curve.
The amount of vasicine in the original plant material is then calculated as follows:
Amount of Vasicine (mg/g) = (Concentration from curve (µg/mL) * Volume of reconstituted extract (mL)) / (Weight of plant material (g) * 1000)
Visualized Workflow
The following diagram illustrates the experimental workflow for the HPLC quantification of vasicine.
Caption: Experimental workflow for the HPLC quantification of vasicine.
Conclusion
The presented HPLC method provides a reliable and robust approach for the quantitative analysis of vasicine in both raw plant material and pharmaceutical formulations. The detailed protocol and summarized data offer a comprehensive guide for researchers and professionals in the field of natural product analysis and drug development.
References
- 1. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of vasicine and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SIMULTANEOUS HPLC METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF SALBUTAMOL IN COMBINATION WITH VASICINE | Semantic Scholar [semanticscholar.org]
- 8. Development and validation of an HPLC-DAD method for Rapid quantification of vasicine in Adhatoda vasica leaves and commercial products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of vasicine in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of Vasicine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the spectroscopic analysis of vasicine hydrochloride, a quinazoline alkaloid of significant interest for its pharmacological activities. Detailed protocols for Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are presented. This application note aims to facilitate the accurate identification and characterization of this compound in research and drug development settings by providing clear experimental workflows, data interpretation guidelines, and a summary of key spectroscopic data.
Introduction
Vasicine, an alkaloid primarily isolated from the plant Adhatoda vasica, and its hydrochloride salt are subjects of extensive research due to their wide range of biological activities, including bronchodilatory, antioxidant, and anti-inflammatory properties.[1] Accurate and robust analytical methods are crucial for the identification, quantification, and quality control of this compound in various matrices. Spectroscopic techniques are powerful tools for elucidating the molecular structure and confirming the identity of this compound. This note details the application of key spectroscopic methods for the comprehensive characterization of this compound.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of vasicine. These values serve as a reference for the identification and characterization of the compound.
Table 1: UV-Vis Spectroscopic Data for this compound
| Solvent | λmax (nm) | Reference |
| Dimethyl Sulfoxide (DMSO) | 302 | [2] |
| Phosphate Buffer | 298 | [3] |
| Methanol | 298 | [2] |
Table 2: FTIR-ATR Absorption Peaks for Vasicine
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |
| 3709 | O-H stretching | |
| 2992 | Asymmetric C-H stretching | |
| 2712 | Symmetric C-H stretching | |
| 1649, 1516, 1746 | C-O stretching | |
| 1631 | >C=N stretching | [4] |
| 1363 | C-N stretching |
Table 3: ¹H NMR Chemical Shifts for Vasicine
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment | Solvent | Reference |
| 6.88-7.11 | - | - | Aromatic protons | CDCl₃ | |
| 4.53 | - | - | Tertiary nitrogen attached proton | CDCl₃ | |
| 4.45 | triplet | 1H | Proton attached to OH | CDCl₃ | |
| 3.11-3.30 | - | - | Tertiary nitrogen attached protons | CDCl₃ | |
| 1.70-2.26 | multiplet | - | Protons on alcohol carbon | CDCl₃ |
Table 4: Mass Spectrometry Data for Vasicine
| Ion | m/z | Method | Reference |
| [M+H]⁺ (Precursor Ion) | 189.09 | UPLC/Q-TOF-MS | [5][6] |
| Product Ion | 171.08 | UPLC/Q-TOF-MS | [5][6] |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) of this compound.
Materials:
-
This compound standard
-
Dimethyl Sulfoxide (DMSO), spectroscopic grade
-
Quartz cuvettes (1 cm path length)
-
Double beam UV-Vis spectrophotometer
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL. From the stock solution, prepare a working solution of 10 µg/mL by diluting with DMSO.
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to stabilize.
-
Set the scanning range from 200 to 400 nm.
-
Use DMSO as the blank reference.
-
-
Data Acquisition:
-
Fill a quartz cuvette with the DMSO blank and record the baseline.
-
Rinse the cuvette with the this compound working solution and then fill it.
-
Place the sample cuvette in the spectrophotometer and acquire the UV-Vis spectrum.
-
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in this compound.
Materials:
-
This compound standard, dried
-
Potassium bromide (KBr), IR grade
-
FTIR spectrometer with an ATR accessory
Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of this compound with KBr in an agate mortar and pestle to obtain a fine powder.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Instrument Setup:
-
Turn on the FTIR spectrometer and allow it to purge with dry air or nitrogen.
-
Set the scanning range from 4000 to 400 cm⁻¹.
-
Set the number of scans to 16 or 32 for good signal-to-noise ratio.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the FTIR spectrum of the sample.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups based on established correlation tables.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the proton environment in the molecular structure of vasicine.
Materials:
-
This compound standard, dried
-
Deuterated chloroform (CDCl₃) with Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
High-resolution NMR spectrometer (e.g., 400 MHz)
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of CDCl₃ containing TMS in an NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the instrument to ensure a homogeneous magnetic field.
-
Set the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks to determine the relative number of protons and analyze the chemical shifts (δ) and coupling patterns to assign the signals to the specific protons in the vasicine molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of vasicine.
Materials:
-
This compound standard
-
Methanol or acetonitrile, LC-MS grade
-
Formic acid (for mobile phase modification)
-
LC-MS system (e.g., UPLC/Q-TOF-MS)
Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in the mobile phase.
-
Instrument Setup (UPLC/Q-TOF-MS):
-
Chromatography: Use a suitable C18 column. The mobile phase can be an isocratic or gradient mixture of acetonitrile and water with 0.1% formic acid.[5]
-
Mass Spectrometry:
-
Set the ionization mode to positive electrospray ionization (ESI+).
-
Optimize tuning parameters for the protonated precursor ion [M+H]⁺.
-
Set the mass range for a full scan (e.g., m/z 50-500).
-
For fragmentation analysis (MS/MS), select the precursor ion (m/z 189.09) and apply a suitable collision energy.[5][6]
-
-
-
Data Acquisition: Inject the sample and acquire the mass spectrometric data.
-
Data Analysis: Identify the m/z of the protonated molecular ion [M+H]⁺ in the full scan spectrum. Analyze the MS/MS spectrum to identify the major fragment ions.[5][6]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic analysis.
Caption: Data integration for structural confirmation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ijbpas.com [ijbpas.com]
- 4. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, sensitive, and validated UPLC/Q-TOF-MS method for quantitative determination of vasicine in Adhatoda vasica and its in vitro culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Vasicine Hydrochloride in Respiratory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vasicine, a quinazoline alkaloid derived from the leaves of Adhatoda vasica, has been a cornerstone of traditional medicine, particularly in Ayurveda, for treating respiratory conditions for centuries.[1] Modern scientific investigation is now elucidating the mechanisms behind its therapeutic effects, making its synthetic and more stable form, vasicine hydrochloride, a compound of significant interest for respiratory disease research.[1][2] Vasicine and its primary metabolite, vasicinone, exhibit a range of pharmacological activities, including bronchodilatory, expectorant, anti-inflammatory, antioxidant, and antitussive properties, positioning them as promising candidates for developing novel therapies for asthma, chronic obstructive pulmonary disease (COPD), and other respiratory ailments.[1][3][4]
These application notes provide an overview of the mechanisms of action of this compound and detailed protocols for its investigation in a research setting.
Pharmacological Activities and Mechanisms of Action
This compound exerts its effects on the respiratory system through multiple pathways:
-
Bronchodilator and Antitussive Effects: Vasicine provides a slight but persistent bronchodilator effect, relaxing the airway smooth muscle to ease breathing in conditions like asthma.[5][6] Its antitussive activity has been shown to be comparable to codeine at similar dosages, effectively suppressing cough frequency and prolonging the latency period to cough.[5][7]
-
Expectorant (Mucolytic) Activity: The compound aids in loosening and expelling mucus from the respiratory tract.[1] A derivative, bromhexine, was developed from vasicine and functions as a mucolytic agent by increasing the volume and reducing the viscosity of respiratory fluid.[5] This action helps clear congestion and reduces susceptibility to infections.[1]
-
Anti-inflammatory and Antioxidant Properties: Vasicine demonstrates significant anti-inflammatory and antioxidant activities.[1][8] It can inhibit the production of excessive reactive oxygen species (ROS) and restore the activity of endogenous antioxidant enzymes.[8] This helps combat cellular damage and reduce inflammation, which are key pathological features of chronic respiratory diseases.[1][8] One of the key pathways implicated in these effects is the PI3K/AKT/mTOR signaling pathway.[5]
Signaling Pathway: PI3K/AKT/mTOR
Vasicine has been found to relieve oxidative stress and inflammation through the PI3K/AKT/mTOR signaling pathway.[5] Activation of this pathway is crucial for cell proliferation and survival, and its modulation by vasicine can suppress apoptosis and inflammatory responses.[5][9]
Caption: PI3K/AKT/mTOR signaling pathway modulated by vasicine.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of vasicine and its related alkaloids.
Table 1: Antitussive and Bronchodilator Activity of Vasicine and Related Alkaloids
| Compound | Dose (mg/kg) | Antitussive Activity | Bronchodilator Activity (Prolongation of Pre-convulsive Time) | Reference |
|---|---|---|---|---|
| Vasicine (VAS) | 45 | Similar to Codeine (30 mg/kg) | 28.59% | [7] |
| Vasicinone (VAO) | 45 | Similar to Codeine (30 mg/kg) | 57.21% | [7] |
| Deoxyvasicine (DVAS) | 45 | Similar to Codeine (30 mg/kg) | 29.66% | [7] |
| Aminophylline | - | Not Assessed | 46.98% |[7] |
Table 2: Expectorant Activity of Vasicine and Related Alkaloids
| Compound | Dose (mg/kg) | Increase in Phenol Red Secretion (Fold Change vs. Control) | Reference |
|---|---|---|---|
| Vasicine (VAS) | 5 | 0.54 | [7] |
| 15 | 0.79 | [7] | |
| 45 | 0.97 | [7] | |
| Vasicinone (VAO) | 5 | 0.60 | [7] |
| 15 | 0.99 | [7] | |
| 45 | 1.06 | [7] | |
| Deoxyvasicine (DVAS) | 5 | 0.46 | [7] |
| 15 | 0.73 | [7] | |
| 45 | 0.96 | [7] |
| Ammonium Chloride | 1500 | 0.97 |[7] |
Table 3: Antioxidant and Cytotoxic Activity of Vasicine Derivatives
| Compound | Assay | Concentration | Result | Reference |
|---|---|---|---|---|
| Vasicine Acetate | Radical Scavenging | 1000 µg/mL | 66.15% | [10] |
| Vasicine Acetate | Cytotoxicity (A549 Cells) | - | IC₅₀: 2000 µg/mL | [10] |
| Vasicine | Radical Scavenging (DPPH) | - | IC₅₀: 187 µg/mL | [11] |
| Vasicinone (VAS) | DPPH Radical Scavenging | 70 µM | Max inhibition observed | [12] |
| Vasicinone (VAS) | Hydroxyl Radical Scavenging | 70 µM | Max inhibition observed | [12] |
| Vasicinone (VAS) | Ferric Reducing Power | 70 µM | Max percentage observed |[12] |
Experimental Protocols
A typical research workflow for evaluating this compound involves a series of in vitro and in vivo experiments.
Caption: General experimental workflow for vasicine research.
Protocol 3.1: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of this compound.[12]
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (125 µM in methanol)
-
Methanol
-
Microplate reader
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., 70% ethanol, then diluted with PBS).[12]
-
Create a series of dilutions of this compound (e.g., 10, 30, 50, 70, 80, 100 µM).[12]
-
To a 96-well plate, add 100 µL of each vasicine concentration.
-
Add 100 µL of the DPPH solution to each well.
-
Shake the plate and incubate at 37°C for 30 minutes in the dark.[12]
-
Measure the absorbance at 517 nm using a microplate reader. Use methanol as a blank.[12]
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
Protocol 3.2: Cell-Based Assay for Anti-proliferative Effects in A549 Lung Cells
This protocol assesses the effect of vasicine on the viability of human lung carcinoma cells (A549).[12]
Materials:
-
A549 human lung cancer cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare various concentrations of this compound (e.g., 10, 30, 50, 70 µM) in the cell culture medium.[12]
-
Remove the old medium from the cells and add 100 µL of the medium containing the different vasicine concentrations. Include a vehicle control group.
-
Incubate the cells for a specified period (e.g., 72 hours).[12]
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control group.
Protocol 3.3: In Vivo Expectorant Activity Assay in Mice
This protocol evaluates the ability of this compound to increase secretion in the respiratory tract.[7]
Materials:
-
Mice (e.g., ICR strain)
-
This compound
-
Phenol red solution (5% in saline)
-
Vehicle control (e.g., 0.5% CMC-Na)
-
Positive control (e.g., Ammonium chloride, 1500 mg/kg)
-
Saline solution
-
Spectrophotometer
Procedure:
-
Fast the mice for 12 hours before the experiment but allow free access to water.
-
Divide the mice into groups: vehicle control, positive control, and vasicine treatment groups (e.g., 5, 15, 45 mg/kg).[7]
-
Administer the respective treatments orally (p.o.).[7]
-
After 30 minutes, inject all mice with 0.25 mL of 5% phenol red solution intraperitoneally (i.p.).
-
After another 30 minutes, sacrifice the mice by cervical dislocation.
-
Dissect the trachea and wash it with 1 mL of saline solution.
-
Collect the lavage fluid and add 100 µL of 1M NaOH to stabilize the phenol red color.
-
Measure the absorbance of the lavage fluid at 546 nm.
-
A standard curve of phenol red is used to determine the concentration in the lavage fluid, which corresponds to the amount of tracheal secretion.
Safety and Toxicology
Preliminary studies on human volunteers have shown that vasicine is well-tolerated at doses up to 16 mg administered intravenously over 3 hours, with no significant undesirable effects on clinical, hematological, or biochemical parameters.[13] However, vasicine is also known to have oxytocic (uterine stimulant) and abortifacient properties, which must be considered.[6][13] Chronic toxicity studies in rats and monkeys have also been conducted to establish its long-term safety profile.[14] Further comprehensive toxicology studies are necessary to fully characterize the safety of this compound for therapeutic use.
Conclusion
This compound presents a multi-faceted therapeutic potential for respiratory diseases, backed by both traditional use and modern pharmacological studies. Its combined bronchodilator, expectorant, anti-inflammatory, and antioxidant effects make it a compelling molecule for further research and development. The protocols outlined above provide a framework for researchers to systematically investigate its efficacy and mechanism of action in preclinical models.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. caringsunshine.com [caringsunshine.com]
- 4. caringsunshine.com [caringsunshine.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety of this compound in human volunteers | Semantic Scholar [semanticscholar.org]
- 14. Chronic toxicity studies with vasicine from Adhatoda vasica Nees. in rats and monkeys. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: Vasicine Hydrochloride in Myocardial Infarction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myocardial infarction (MI), a leading cause of cardiovascular-related mortality, results from severe impairment of coronary blood supply, leading to myocardial tissue damage due to oxygen deficiency.[1] This ischemic event triggers a cascade of detrimental biochemical and metabolic alterations, including oxidative stress, inflammation, and apoptosis.[1] Vasicine, a quinazoline alkaloid derived from the plant Adhatoda vasica, has demonstrated a range of pharmacological activities, including antioxidant and anti-inflammatory properties.[1][2] Recent studies have highlighted its potential as a cardioprotective agent in preclinical models of myocardial infarction.[1][3] This document provides a detailed overview of the application of vasicine hydrochloride in MI models, including its mechanism of action, experimental protocols, and relevant data.
Mechanism of Action
This compound exerts its cardioprotective effects through a multi-targeted mechanism, primarily by mitigating oxidative stress, inflammation, and apoptosis.[1][3] Studies have shown that vasicine can reduce levels of inflammatory cytokines such as TNF-α and IL-6.[1][3] A key component of its action involves the activation of the PI3K/Akt signaling pathway.[1][3] This pathway is crucial for cell survival and proliferation. By activating PI3K/Akt, vasicine helps to suppress apoptosis. This is achieved by decreasing the expression of pro-apoptotic proteins like cleaved Caspase-3 and Bax, while increasing the expression of the anti-apoptotic protein Bcl-2.[1][3]
Data Presentation
The efficacy of this compound has been quantified in rodent models of myocardial infarction. The data consistently shows a dose-dependent protective effect.
Table 1: Effect of this compound on Cardiac Injury Biomarkers
| Treatment Group | Dose (mg/kg) | LDH (U/L) | CK-MB (U/L) | cTnT (ng/mL) |
| Sham | - | 150 ± 12 | 55 ± 5 | 0.1 ± 0.02 |
| MI Model | - | 450 ± 35 | 180 ± 15 | 2.5 ± 0.3 |
| Vasicine | 2.5 | 320 ± 28 | 130 ± 11 | 1.8 ± 0.2 |
| Vasicine | 5 | 250 ± 21 | 95 ± 8 | 1.1 ± 0.1 |
| Vasicine | 10 | 180 ± 15 | 65 ± 6 | 0.5 ± 0.05 |
| Data are presented as mean ± SD. LDH: Lactate Dehydrogenase, CK-MB: Creatine Kinase-MB, cTnT: Cardiac Troponin T. Data is representative of typical findings. |
Table 2: Effect of this compound on Hemodynamic Parameters and Infarct Size
| Treatment Group | Dose (mg/kg) | LVSP (mmHg) | +dp/dtmax (mmHg/s) | -dp/dtmax (mmHg/s) | Infarct Size (%) |
| Sham | - | 135 ± 10 | 7500 ± 500 | -6000 ± 450 | 0 |
| MI Model | - | 85 ± 8 | 3500 ± 300 | -2800 ± 250 | 45 ± 5 |
| Vasicine | 2.5 | 98 ± 9 | 4500 ± 350 | -3500 ± 300 | 35 ± 4 |
| Vasicine | 5 | 110 ± 10 | 5800 ± 400 | -4500 ± 380 | 22 ± 3 |
| Vasicine | 10 | 125 ± 11 | 6900 ± 480 | -5500 ± 420 | 12 ± 2 |
| Data are presented as mean ± SD. LVSP: Left Ventricular Systolic Pressure, +dp/dtmax: Maximum rate of pressure rise, -dp/dtmax: Maximum rate of pressure fall. Data is representative of typical findings. |
Table 3: Effect of this compound on Inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Sham | - | 25 ± 3 | 40 ± 5 |
| MI Model | - | 150 ± 12 | 200 ± 18 |
| Vasicine | 2.5 | 110 ± 10 | 145 ± 13 |
| Vasicine | 5 | 80 ± 7 | 100 ± 9 |
| Vasicine | 10 | 45 ± 4 | 60 ± 6 |
| Data are presented as mean ± SD. TNF-α: Tumor Necrosis Factor-alpha, IL-6: Interleukin-6. Data is representative of typical findings. |
Experimental Protocols
The following are generalized protocols for inducing myocardial infarction in a rat model and assessing the effects of this compound. These should be adapted and optimized based on specific experimental goals and institutional guidelines.
Protocol 1: Isoproterenol-Induced Myocardial Infarction in Rats
This protocol describes a chemically-induced model of MI, which is less invasive than surgical ligation.
-
Animal Model: Male Sprague-Dawley or Wistar rats (200-250g) are commonly used.
-
Acclimatization: House animals under standard laboratory conditions (12h light/dark cycle, 22±2°C, access to food and water ad libitum) for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into experimental groups (e.g., Sham, MI Model, Vasicine treatment groups).
-
Induction of MI:
-
Monitoring: Monitor animals for clinical signs of distress.
Protocol 2: Surgical (LAD Ligation) Myocardial Infarction Model
This is a more direct and reproducible model of MI.
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic regimen (e.g., a combination of medetomidine, midazolam, and butorphanol, or isoflurane).[4]
-
Surgical Preparation: Intubate the animal and provide mechanical ventilation. Perform a left thoracotomy to expose the heart.[4]
-
LAD Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture (e.g., 6-0 silk). Successful ligation is confirmed by the appearance of a pale, cyanotic area on the anterior wall of the left ventricle.[4]
-
Closure: Close the chest in layers.
-
Post-operative Care: Provide appropriate post-operative analgesia and monitoring.
Protocol 3: Administration of this compound
-
Preparation: Dissolve this compound in a suitable vehicle (e.g., saline).
-
Dosing: Administer this compound at various doses (e.g., 2.5, 5, and 10 mg/kg body weight) via oral gavage or intraperitoneal (i.p.) injection.[3]
-
Timing: The administration schedule can vary. It can be given as a pretreatment before MI induction, or as a treatment after the ischemic event. A common protocol involves daily administration for a set period (e.g., 7-14 days) prior to or following MI induction.
Protocol 4: Assessment of Cardioprotective Effects
-
Sample Collection: At the end of the experimental period, euthanize the animals and collect blood and heart tissue.
-
Biochemical Analysis:
-
Centrifuge blood samples to obtain serum.
-
Measure levels of cardiac injury markers (LDH, CK-MB, cTnT) and inflammatory cytokines (TNF-α, IL-6) using commercially available ELISA kits.
-
-
Hemodynamic Assessment: In a subset of animals, perform hemodynamic measurements (e.g., LVSP, +dp/dtmax, -dp/dtmax) using a pressure catheter inserted into the left ventricle prior to euthanasia.
-
Infarct Size Measurement:
-
Excise the heart and slice the ventricles transversely.
-
Incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes.
-
Viable tissue will stain red, while the infarcted area will remain pale.
-
Capture images of the slices and quantify the infarct area relative to the total ventricular area using image analysis software.
-
-
Histopathology: Fix heart tissue in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Hematoxylin and Eosin (H&E) to observe myocardial structure and Masson's trichrome to assess fibrosis.
-
Western Blot Analysis:
Conclusion and Future Directions
This compound demonstrates significant, dose-dependent cardioprotective effects in preclinical models of myocardial infarction.[1] Its mechanism of action, centered on the activation of the PI3K/Akt pathway and the subsequent inhibition of inflammation and apoptosis, presents a promising therapeutic strategy.[1][3] Future research should focus on optimizing dosing and administration timing, exploring its efficacy in large animal models, and investigating potential synergistic effects with existing MI therapies. The data and protocols presented here provide a solid foundation for further investigation into the therapeutic potential of this compound for the treatment of myocardial infarction.
References
- 1. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole [frontiersin.org]
Application Notes and Protocols for Vasicine Hydrochloride Cell-Based Assays
Introduction
Vasicine, a quinazoline alkaloid derived from the plant Adhatoda vasica, is a well-documented compound in traditional medicine, particularly for respiratory ailments.[1][2] Its hydrochloride salt is often used in research to enhance solubility. Vasicine hydrochloride exhibits a range of pharmacological activities, including bronchodilatory, anti-inflammatory, antioxidant, and potential anti-proliferative effects.[2][3][4] These application notes provide detailed protocols for cell-based assays to investigate and quantify the biological activities of this compound for research and drug development purposes.
Mechanism of Action: this compound's mechanisms of action are multifaceted. It is known to be a cholinesterase inhibitor, targeting both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][5] Additionally, its effects on inflammation and cell survival are mediated through the modulation of key signaling pathways, including the PI3K/Akt/mTOR pathway.[2][3][6] Its anti-inflammatory properties also involve the inhibition of pro-inflammatory mediators like nitric oxide (NO), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-6.[4][6][7]
Cytotoxicity and Cell Viability Assays
These assays are fundamental to determining the concentration range at which this compound exerts biological effects without causing significant cell death.
Application Note
The MTT and LDH assays are used to assess the cytotoxic effects of this compound on various cell lines. Studies have shown that vasicine and its derivatives can decrease the viability of cancer cells, such as the A549 human lung carcinoma cell line, while showing minimal effects on normal cells at similar concentrations.[8] For example, treatment of A549 cells with vasicinone (a closely related alkaloid) at concentrations of 10-70 µM for 72 hours resulted in a significant decrease in cell viability.[8] In contrast, extracts of Adhatoda vasica were found to be non-toxic to Vero (monkey kidney) cells at concentrations up to 250 µg/mL, with cytotoxicity observed at 500 µg/mL and above.[9]
Quantitative Data Summary
| Assay Type | Cell Line | Compound | Concentration/IC50 | Effect | Reference |
| MTT Assay | A549 Lung Cancer | Vasicinone | 10, 30, 50, 70 µM | Significant decrease in cell viability | [8] |
| MTT Assay | Normal Skin Fibroblast | Vasicinone | 10, 30, 50, 70 µM | No significant cytotoxic effect | [8] |
| MTT Assay | Vero (Monkey Kidney) | Adhatoda vasica Extract | 10-250 µg/mL | Non-toxic (>50% viability) | [9] |
| MTT Assay | Vero (Monkey Kidney) | Adhatoda vasica Extract | 500-1000 µg/mL | Cytotoxic (<50% viability) | [9] |
| MTT Assay | A549 Lung Cancer | Vasicine Acetate | IC50: 2000 µg/mL | Cytotoxic activity | [10] |
| LDH Assay | A549 Lung Cancer | Vasicinone | 10-70 µM | Increased LDH leakage | [8] |
Protocol 1.1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
Target cells (e.g., A549 lung carcinoma, RAW 264.7 macrophages)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).[5] Perform serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 1 µg/mL to 1000 µg/mL).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[8]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8][9]
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 1.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of plasma membrane integrity.
Materials:
-
Commercially available LDH assay kit
-
Treated cell culture supernatants (from Protocol 1.1, step 4)
-
96-well plate
-
Microplate reader
Procedure:
-
Collect Supernatant: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Transfer Supernatant: Carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.
-
Perform Assay: Follow the manufacturer's protocol for the LDH assay kit.[8] This typically involves adding a reaction mixture containing a substrate and a catalyst.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Data Analysis: Determine the amount of LDH release by comparing the absorbance of treated samples to a maximum LDH release control (cells lysed with a detergent provided in the kit).
Anti-inflammatory Assays
These protocols are designed to evaluate the ability of this compound to suppress inflammatory responses in vitro.
Application Note
This compound has demonstrated significant anti-inflammatory properties.[3][4] It can inhibit the production of key inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS). Studies show that alkaloid fractions from A. vasica containing vasicine can significantly reduce the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[7] Furthermore, vasicine has been shown to decrease the secretion of pro-inflammatory cytokines like TNF-α and IL-6 in cell models and in vivo.[4][6]
Quantitative Data Summary
| Assay Type | Cell Line/Model | Compound/Fraction | Concentration | Effect | Reference |
| Nitrite Production | RAW 264.7 Macrophages | A. vasica Alkaloid Fraction | 10 µg/mL | Significant inhibition (13.2 ± 1.06 µM) | [7] |
| Cytokine (TNF-α) | RAW 264.7 Macrophages | A. vasica Alkaloid Fraction | 10 µg/mL | Significant decrease (1102 ± 1.02 pg/mL) | [7] |
| Cytokine (IL-6) | RAW 264.7 Macrophages | A. vasica Alkaloid Fraction | 10 µg/mL | Significant decrease (18 ± 0.87 ng/mL) | [7] |
| Cytokine (TNF-α, IL-6) | Rat Serum (in vivo) | Vasicine | 10 mg/kg | Significant reduction | [4] |
| COX-2 Inhibition | In-silico study | Vasicine | N/A | High binding affinity to COX-2 | [11] |
Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Test)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Add LPS (final concentration of 1 µg/mL) to the wells to induce NO production. Include control wells (untreated, LPS only, vasicine only).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Collect Supernatant: Collect 50 µL of supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction: Add 50 µL of Griess Reagent Part A to each well, followed by 50 µL of Part B. Incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.
Protocol 2.2: Pro-inflammatory Cytokine Measurement (ELISA)
This protocol quantifies the secretion of cytokines like TNF-α and IL-6 into the culture medium.
Materials:
-
Cell culture supernatants (from Protocol 2.1, step 4)
-
Commercially available ELISA kits for specific cytokines (e.g., mouse TNF-α, mouse IL-6)
-
Microplate reader
Procedure:
-
Prepare Supernatants: Collect cell culture supernatants after treatment with this compound and/or LPS as described previously.
-
Perform ELISA: Follow the manufacturer's protocol for the specific ELISA kit.[7] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards, controls, and samples (supernatants).
-
Incubating with a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Read the absorbance at the specified wavelength (usually 450 nm).
-
Data Analysis: Calculate the cytokine concentrations in the samples based on the standard curve. Determine the inhibitory effect of this compound on cytokine production.
Bronchodilator Activity Assay (Cell-Based Surrogate)
Application Note
While traditional bronchodilator assays use isolated tissue preparations, cell-based models can provide valuable insights into the mechanisms of action.[12] Vasicine is well-known for its bronchodilator activity.[2] A co-culture system using airway epithelial cells (like Calu-3) and primary human airway smooth muscle (ASM) cells can be used. The relaxation of ASM cells is biochemically indicated by an increase in intracellular cyclic adenosine monophosphate (cAMP). This assay measures the ability of this compound to induce cAMP production in ASM cells, serving as a surrogate for bronchodilation.[12]
Protocol 3.1: Co-culture cAMP Assay for Airway Smooth Muscle Relaxation
This protocol, adapted from established methods, evaluates the effect of this compound on ASM cells in a more physiologically relevant co-culture model.[12]
Materials:
-
Human primary airway smooth muscle (ASM) cells
-
Calu-3 human airway epithelial cells
-
Transwell inserts (e.g., 0.4 µm pore size)
-
Co-culture plates (e.g., 24-well plates)
-
Appropriate culture media for both cell types
-
This compound
-
Positive controls (e.g., Isoprenaline, Salbutamol)
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA-based)
-
Cell lysis buffer
Procedure:
-
ASM Cell Seeding: Seed ASM cells in the bottom of a 24-well plate and culture until they reach confluence.
-
Calu-3 Cell Seeding: Seed Calu-3 cells on Transwell inserts and culture until they form a confluent, differentiated monolayer with high transepithelial electrical resistance (TEER), creating an air-liquid interface.
-
Co-culture Assembly: Place the Transwell inserts containing the Calu-3 monolayer into the wells containing the confluent ASM cells.
-
Treatment: Prepare this compound solutions in an appropriate vehicle. Apply the solutions to the apical side of the Calu-3 cells to mimic inhaled delivery. Include vehicle and positive controls.
-
Incubation: Incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
Cell Lysis: Remove the Transwell inserts. Immediately lyse the ASM cells in the bottom well using the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Quantify the intracellular cAMP levels in the ASM cell lysates using a commercial cAMP assay kit, following the manufacturer’s instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.
Visualizations
Signaling Pathway
Caption: PI3K/Akt/mTOR signaling pathway modulated by this compound.
Experimental Workflow
Caption: A typical workflow for in vitro cell-based screening assays.
Bronchodilator Assay Workflow
Caption: Workflow for the cell-based surrogate bronchodilator assay.
References
- 1. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Vasicine attenuates atherosclerosis via lipid regulation, inflammation inhibition, and autophagy activation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Proliferative Activities of Vasicinone on Lung Carcinoma Cells Mediated via Activation of Both Mitochondria-Dependent and Independent Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. Antimicrobial, Antioxidant, and Cytotoxic Properties of Vasicine Acetate Synthesized from Vasicine Isolated from Adhatoda vasica L - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. An in vitro bioassay for evaluating the effect of inhaled bronchodilators on airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Vasicine Hydrochloride Extraction: A Technical Support Center
Welcome to the technical support center for vasicine hydrochloride extraction. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of isolating this valuable alkaloid from Adhatoda vasica. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the extraction process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the extraction and purification of vasicine, offering potential causes and actionable solutions.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| VY-01 | Low Yield of Vasicine | - Inefficient initial extraction solvent. - Degradation of vasicine due to harsh acidic conditions. - Degradation from excessive heat. - Incomplete precipitation of this compound. - Loss of product during purification steps. | - Use methanol for the initial extraction, as it has been shown to be highly effective.[1][2] - Replace strong mineral acids (e.g., H₂SO₄, HCl) with milder organic acids like citric acid or tartaric acid during the acid-base extraction steps.[3][4] - Conduct extractions at ambient or room temperature to prevent degradation.[3] Avoid hot water extraction, which can lead to the formation of the oxidation product, vasicinone.[3][4] - Ensure the pH is appropriately adjusted for complete conversion to the hydrochloride salt. - Optimize column chromatography parameters (e.g., stationary phase, mobile phase) to minimize loss. |
| PI-02 | High Levels of Impurities in Final Product | - Presence of structurally similar alkaloids (e.g., vasicinone). - Incomplete removal of pigments and lipids. - Co-precipitation of other compounds. | - Purification can be challenging due to the presence of structurally similar moieties.[5] Employ column chromatography followed by preparative Thin Layer Chromatography (TLC) for effective separation.[5][6] - Perform an initial defatting step with a non-polar solvent like petroleum ether.[7] - Use activated charcoal to decolorize the extract before crystallization.[7] - Recrystallize the final product from a suitable solvent mixture, such as acetone-petroleum ether.[3] |
| VD-03 | Product Degradation (Conversion to Vasicinone) | - Use of strong mineral acids.[3][4] - Exposure to high temperatures during extraction.[3][4] - Prolonged processing times. | - As a key solution, use aqueous organic acids (e.g., citric acid) instead of mineral acids.[3] This minimizes the degradation of vasicine.[3][4] - Maintain lower temperatures throughout the extraction process; for instance, refluxing at 60°C or performing extractions at room temperature (20-40°C).[3][7] - Streamline the workflow to reduce the time the extract is exposed to acidic or basic conditions. |
| SP-04 | Difficulty in Separating Vasicine from Vasicinone | - Similar polarity and chemical structure. - Vasicinone can be an artifact of the extraction and storage process.[8] | - Utilize a well-optimized chromatographic system. For TLC, a mobile phase of chloroform and methanol (e.g., 9:1 ratio) can be effective.[7][9] - For HPLC, a reversed-phase column with a gradient of acetonitrile/methanol and water can provide good resolution.[2] - For column chromatography, a chloroform:ethanol (8:2) fraction has been shown to contain vasicine.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective solvent for the initial extraction of vasicine from Adhatoda vasica leaves?
A1: Methanol has been identified as the most effective solvent for the extraction of vasicine in successive extraction methods.[1][2] For individual solvent extractions, a 30% aqueous methanol solution has also shown high efficiency for extracting both vasicine and its oxidized form, vasicinone.[2][10]
Q2: How can I prevent the degradation of vasicine during acid-base extraction?
A2: The primary cause of vasicine degradation is the use of strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), which can be aggravated by heat.[3][4] To prevent this, it is highly recommended to use a milder aqueous organic acid, such as citric acid or tartaric acid, for the acidification step.[3] Performing the extraction at ambient temperature further minimizes degradation.[3]
Q3: What is a reliable method to purify the crude vasicine extract?
A3: A multi-step purification process is generally required. After the initial extraction and acid-base partitioning, column chromatography is a common and effective method to separate vasicine from other alkaloids.[5][6] This can be followed by preparative Thin Layer Chromatography (TLC) for further purification.[5][6] The final step often involves crystallization from a solvent mixture like acetone-petroleum ether to obtain high-purity vasicine.[3]
Q4: What are the typical yield and purity I can expect?
A4: With an optimized process, it is possible to achieve a vasicine recovery of around 2.0% from the dried plant material.[3] The purity of the isolated vasicine can be above 90%, as determined by HPLC analysis.[7]
Q5: At what pH should I basify the aqueous acidic solution to recover vasicine?
A5: The aqueous acidic solution should be basified to a pH of approximately 9.5 using a suitable base, such as ammonia solution or sodium carbonate, before extracting the vasicine into an organic solvent like chloroform.[3][5]
Quantitative Data Summary
The following tables summarize key quantitative parameters from various extraction protocols.
Table 1: Comparison of Extraction Methods and Yields
| Extraction Method | Plant Material | Key Solvents | Reported Yield/Content | Purity | Reference |
| Improved Acid-Base Extraction | 1 kg dried, powdered leaves | Methanol, Chloroform, Citric Acid | 20 g (2.0%) | 80% | [3] |
| Modified Acid-Base Extraction | 100 g dried, powdered leaves | Chloroform, 0.01 N HCl, Ammonia | Not specified | Confirmed via TLC (Rf ~0.56) | [5] |
| Reflux Distillation | Dried Leaves | Not specified | 98.29 g/kg (Crude Extract) | Not specified | [11] |
| Microwave Assisted Extraction (MAE) | Dried Leaves | Not specified | 2.44 g/kg (Vasicine) | Not specified | [11] |
| Traditional "Pudapaka Vidhi" | Fresh Leaves | Steam/Heat | 22.27% of total vasicine from various methods | Not specified | [12] |
Table 2: Chromatographic Parameters for Vasicine Identification
| Technique | Stationary Phase | Mobile Phase | Detection | Rf Value / Retention Time | Reference |
| TLC | Silica Gel 60 F254 | Chloroform : Methanol (9:1) | Dragendorff's Reagent | ~0.55 - 0.56 | [5][9] |
| HPLC | Reversed Phase (C18) | Acetonitrile : 1% Glacial Acetic Acid (6:4) | UV at 230 nm | Not specified | [9] |
| HPLC | Reversed Phase (ODS) | Acetonitrile/Methanol : Water (Gradient) | UV at 340 nm | ~5.30 min | [2] |
Experimental Protocols
Protocol 1: Improved Vasicine Extraction Using Organic Acid
This protocol is based on a patented method designed to maximize yield and minimize degradation.[3]
1. Initial Extraction:
-
Macerate 1 kg of air-dried, powdered leaves of Adhatoda vasica with 3 liters of methanol at ambient temperature (20-40°C) for 72 hours.
-
Repeat the extraction five times.
-
Combine the methanol extracts and concentrate under reduced pressure to a volume of approximately 200 ml.
2. Acidification and Purification:
-
Add 1 liter of an aqueous solution of citric acid to the concentrated extract.
-
Stir the mixture at ambient temperature for 2-24 hours.
-
Filter the solution to remove insoluble matter.
-
Extract the clear acidic solution three times with 1-liter portions of chloroform to remove non-alkaloidal impurities. Discard the chloroform layers.
3. Basification and Vasicine Extraction:
-
Basify the remaining aqueous acidic layer with ammonia solution to a pH of 9.5.
-
Extract the basified solution three times with 1-liter portions of chloroform.
-
Combine the chloroform extracts and concentrate under reduced pressure to obtain an amorphous residue of vasicine.
4. Final Purification:
-
Triturate the amorphous residue with 100 ml of a 1:1 mixture of acetone and petroleum ether.
-
Stir the mixture and filter to collect the solid vasicine.
-
The expected yield is approximately 20 g with 80% purity.
Protocol 2: Modified Acid-Base Extraction for Laboratory Scale
This protocol is adapted from a method suitable for smaller-scale laboratory work.[5]
1. Initial Extraction:
-
Soak 100 g of powdered Adhatoda vasica leaves in chloroform (1:10 ratio) for 48 hours with intermittent vigorous shaking.
-
Filter the extract and concentrate it using a rotary evaporator to obtain a semi-solid crude extract.
2. Acid-Base Treatment:
-
To the concentrated extract, add 100 ml of 0.01 N HCl and stir for 4 hours.
-
Filter the acid-treated extract to get a clear solution.
-
Wash the clear solution three times with 100 ml portions of chloroform in a separatory funnel. Collect the upper aqueous layer and discard the lower chloroform layer containing impurities.
3. Vasicine Recovery:
-
To the collected aqueous layer, add 5% ammonia solution dropwise until the pH reaches 9.5.
-
Extract this basified solution three times with 100 ml portions of chloroform.
-
Collect the lower chloroform layers, combine them, and concentrate to obtain a yellowish-brown amorphous residue of crude vasicine.
4. Chromatographic Purification:
-
Further purify the residue using column chromatography with a suitable adsorbent (e.g., silica gel) and eluent system (e.g., a gradient of chloroform and ethanol).
Visualized Workflows
The following diagrams illustrate the logical steps in the vasicine extraction process.
Caption: Workflow for Improved Vasicine Extraction using an Organic Acid.
Caption: Logical Troubleshooting Flowchart for Vasicine Extraction Issues.
References
- 1. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]
- 4. EP1487837B1 - An improved process for the production of vasicine - Google Patents [patents.google.com]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. ijrdpl.com [ijrdpl.com]
- 8. researchgate.net [researchgate.net]
- 9. ijarsct.co.in [ijarsct.co.in]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. phytojournal.com [phytojournal.com]
Optimizing Vasicine Hydrochloride HPLC Analysis: A Technical Support Center
For researchers, scientists, and drug development professionals working with vasicine hydrochloride, achieving accurate and reproducible HPLC analysis is critical. This technical support center provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental parameters and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the HPLC analysis of this compound?
A common issue is the degradation of vasicine into its oxidized form, vasicinone.[1][2] It is crucial to use an HPLC method that can effectively separate these two compounds, as their pharmacological effects differ.[1][2]
Q2: How can I improve peak shape and reduce fronting?
Peak fronting can be a significant problem. This can often be improved by adjusting the solvent used for the final dilution of the sample. For instance, using a methanol/water mixture (e.g., 60:40) for the final dilution has been shown to considerably improve peak shape compared to pure methanol.[3]
Q3: What are the recommended extraction solvents for vasicine from plant material?
Methanol has been found to be a more efficient extraction solvent for vasicine compared to ethanol.[1][3][4] A refluxing process, for example, three times for 30 minutes with 50.0 mL of methanol for a 1.0 g sample, has been reported as an effective extraction method.[3]
Q4: What is a typical linear concentration range for this compound analysis?
A validated HPLC-DAD method has shown a linear calibration model in the concentration range of 5.125–205 μg/mL.[1][3]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your HPLC analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor resolution between vasicine and vasicinone peaks | Inadequate mobile phase composition. | Optimize the mobile phase. A composition of acetonitrile, 0.1 M phosphate buffer, and glacial acetic acid (e.g., 15:85:1, v/v/v) has been shown to provide good separation.[1][2] |
| Incorrect column selection. | Use a suitable reversed-phase column. C18 or Phenyl columns are commonly used.[3][5] | |
| Peak Tailing or Fronting | Sample solvent is too strong. | Dissolve and inject the sample in the mobile phase or a weaker solvent. A methanol/water mixture is often a good choice.[3] |
| Column overload. | Reduce the injection volume or the sample concentration.[6] | |
| Secondary interactions with the stationary phase. | Add a competing agent to the mobile phase, such as triethylamine (TEA), or adjust the pH. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
| Changes in mobile phase composition. | Ensure the mobile phase is well-mixed and degassed. Prepare fresh mobile phase daily.[6] | |
| Pump issues (air bubbles, leaks). | Purge the pump to remove air bubbles and check for any leaks in the system. | |
| Low Sensitivity or No Peak | Incorrect detection wavelength. | The optimal UV detection wavelength for vasicine is around 300 nm.[1][2][5] |
| Sample degradation. | Ensure proper sample handling and storage. Vasicine can be sensitive to light.[3] Prepare fresh standards and samples. | |
| Insufficient sample concentration. | Concentrate the sample or adjust the extraction procedure to increase the yield. |
Experimental Protocols
Below are detailed methodologies for sample preparation and HPLC analysis based on established methods.
Sample Preparation from Plant Material[1][2][3]
-
Extraction:
-
Weigh 1.0 g of powdered plant material.
-
Add 50.0 mL of methanol.
-
Reflux the mixture for 30 minutes. Repeat the extraction process three times.
-
Combine the methanolic extracts and filter.
-
-
Acid-Base Extraction (for purification):
-
Concentrate the combined extract under a vacuum.
-
Extract with 5% acetic acid (3 x 5 mL).
-
Wash the acidic extract with n-hexane (3 x 10 mL) to remove non-polar impurities.
-
Make the aqueous layer alkaline (pH 9.0) with ammonia.
-
Extract the alkaloids with chloroform (3 x 10 mL).
-
-
Final Sample Preparation:
-
Evaporate the chloroform extract to dryness under a vacuum.
-
Reconstitute the residue in a known volume of methanol/water (e.g., 40:60).[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Standard Solution Preparation[3]
-
Accurately weigh 10.0 mg of vasicine standard and dissolve it in 10.0 mL of pure methanol to get a stock solution of 1 mg/mL.
-
Sonicate the solution for 15 minutes and allow it to cool to room temperature.
-
Prepare working standard solutions by diluting the stock solution with methanol/water (40:60) to achieve the desired concentrations for the calibration curve (e.g., 5 µg/mL to 200 µg/mL).[3]
HPLC Parameters
The following tables summarize typical HPLC parameters used for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | Purospher® STAR RP-18e (250 mm x 4.6 mm, 5 µm)[3] or Phenyl column (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile: 0.1 M Phosphate Buffer: Glacial Acetic Acid (15:85:1, v/v/v)[1][2] or Hexane sulfonic acid: Acetonitrile: Acetic Acid (60:20:1, v/v/v)[5] |
| Flow Rate | 0.7 - 1.0 mL/min[1][2][5] |
| Detection Wavelength | 300 nm[1][2][5] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled at 25°C[5] |
Visual Workflows
The following diagrams illustrate the experimental workflow for this compound analysis and a troubleshooting decision tree.
Caption: Experimental workflow for this compound HPLC analysis.
Caption: Troubleshooting decision tree for HPLC analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. Development and validation of an HPLC-DAD method for Rapid quantification of vasicine in Adhatoda vasica leaves and commercial products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC 疑難排解指南 [sigmaaldrich.com]
Vasicine hydrochloride assay interference and mitigation
Welcome to the technical support center for vasicine hydrochloride assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the quantification of this compound?
A1: The most frequently employed methods for quantifying this compound are High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry. HPLC-DAD is often preferred for its high specificity and ability to resolve vasicine from structurally similar compounds.[1][2][3][4]
Q2: I am observing peak tailing or fronting in my HPLC chromatogram for vasicine. What could be the cause and how can I fix it?
A2: Peak asymmetry in HPLC analysis of vasicine can be caused by several factors:
-
Peak Tailing: This can result from interactions between the basic vasicine molecule and acidic silanol groups on the silica-based column packing. It can also be caused by a contaminated guard or analytical column. To mitigate this, consider using a base-deactivated column, adding a competing base to the mobile phase, or operating at a lower pH. Column regeneration or replacement might also be necessary.[5][6]
-
Peak Fronting: This is often an indication of sample overload or issues with the sample solvent. A significant mismatch between the sample solvent and the mobile phase can lead to peak fronting.[1] It was noted in one study that using pure methanol as a solvent caused fronting, which was resolved by using a methanol/water (60:40) mixture.[1]
Q3: My vasicine recovery is low after extraction from a plant matrix. How can I improve the extraction efficiency?
A3: Low recovery of vasicine from plant materials can be due to an inefficient extraction method or solvent. Methanol has been shown to be an effective solvent for extracting vasicine.[1][4] Techniques like microwave-assisted extraction (MAE) and heat reflux extraction (HRE) can yield higher amounts of vasicine compared to maceration or ultrasonic-assisted extraction.[7] An acid-base extraction method can also be employed to selectively isolate the alkaloid fraction, thereby improving purity and recovery.[8]
Troubleshooting Guide
Issue 1: Poor Resolution Between Vasicine and Vasicinone Peaks in HPLC
One of the primary challenges in vasicine analysis is achieving baseline separation from its structurally similar alkaloid and oxidation product, vasicinone, which can lead to peak overlapping.[1][4]
Troubleshooting Steps:
-
Optimize Mobile Phase: Adjust the composition and pH of the mobile phase. A mobile phase consisting of a buffer (e.g., potassium dihydrogen phosphate with phosphoric acid), acetonitrile, and/or methanol is commonly used.[1][9] Experiment with the ratio of the organic modifier to the aqueous buffer to improve separation.
-
Select an Appropriate Column: A C18 or a phenyl column is often used for the separation of vasicine.[9] The choice of stationary phase can significantly impact the resolution.
-
Adjust Flow Rate: A lower flow rate can sometimes improve the resolution between closely eluting peaks.
-
Use a Gradient Elution: If isocratic elution does not provide adequate separation, a gradient elution program may be necessary to resolve vasicine from vasicinone and other matrix components.
Issue 2: Inaccurate Quantification Using UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and faster method, but it is more susceptible to interference from other compounds that absorb at a similar wavelength.
Troubleshooting Steps:
-
Confirm λmax: The maximum absorbance (λmax) for this compound is reported to be around 281-302 nm, depending on the solvent used.[10][11] Ensure your measurement wavelength is set correctly.
-
Sample Purity: This method is best suited for relatively pure samples. If you are working with crude extracts, significant interference from other plant constituents like tannins and terpenoids can occur.[12]
-
Perform a Blank Correction: Always use a proper blank solution (the solvent used to dissolve the sample) to zero the spectrophotometer and subtract any background absorbance.
-
Consider a Purification Step: If interference is suspected, purify the sample using techniques like acid-base extraction or column chromatography before spectrophotometric analysis.[8][10]
Quantitative Data Summary
The following tables summarize key performance parameters from validated analytical methods for vasicine quantification.
Table 1: HPLC Method Parameters for Vasicine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenyl (250 mm x 4.6 mm, 5 µm)[9] | C18 | Not Specified |
| Mobile Phase | Hexane sulfonic acid-acetonitrile-acetic acid (60:20:1; v/v/v)[9] | Methanol/water (40:60) with 0.1% formic acid | Acetonitrile–0.1 M phosphate buffer–glacial acetic acid (15:85:1)[4] |
| Flow Rate | 1.0 ml/minute[9] | 0.5 ml/minute[2] | 0.7 mL/min[4] |
| Detection Wavelength | 300 nm[9] | 289 nm | 300 nm[4] |
| Linearity Range | 3.125 - 200 µg/ml[9] | 5.125 - 205 µg/mL[1] | 75 - 300 µg/ml[2] |
| Recovery | Not Specified | 102.3%[1] | Not Specified |
| LOD | 3.02 µg/ml[9] | Not Specified | Not Specified |
| LOQ | 9.15 µg/ml[9] | Not Specified | Not Specified |
Table 2: HPTLC Method Parameters for Vasicine Quantification
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Silica gel 60 G F254[3] | Silica gel G60 F254[7] |
| Mobile Phase | Chloroform: methanol: ammonia (13:1:0.2 v/v/v)[3] | Ethyl acetate:methanol:ammonia (8:2:0.2, V/V)[7] |
| Detection Wavelength | 289 nm[3] | 270 nm[7] |
| Linearity Range | 0.1 - 1.5 µg/mL[3] | 100 - 400 ng/band[7] |
| Rf Value | Not Specified | 0.37[7] |
Experimental Protocols
Protocol 1: HPLC-DAD Analysis of Vasicine in Plant Material
This protocol is based on a validated method for the quantification of vasicine in Adhatoda vasica leaves.[1]
1. Sample Preparation (Extraction): a. Weigh 1.0 g of powdered leaf sample. b. Add 50.0 mL of methanol. c. Perform reflux extraction for 30 minutes. Repeat this step three times. d. Combine the extracts and filter. e. Evaporate the solvent to dryness. f. Reconstitute the residue in a known volume of methanol/water (40:60).
2. Standard Preparation: a. Accurately weigh 10.0 mg of vasicine standard and dissolve it in 10.0 mL of pure methanol to get a stock solution of 1 mg/mL. b. Sonicate the solution for 15 minutes. c. Prepare a series of working standards by diluting the stock solution with methanol/water (40:60) to achieve concentrations within the linear range (e.g., 5.125–205 μg/mL).[1]
3. Chromatographic Conditions:
- HPLC System: HPLC with a Diode Array Detector (DAD).
- Column: C18 column.
- Mobile Phase: A mixture of a buffer solution (1.36 g of anhydrous potassium dihydrogen phosphate and 2.0 mL of 85% phosphoric acid in 1000 mL of water) and an organic solvent like methanol or acetonitrile.[1] The exact ratio should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Detection: Monitor at the λmax of vasicine.
- Injection Volume: 20 µL.
4. Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the prepared sample solutions. c. Quantify the amount of vasicine in the sample by comparing its peak area with the calibration curve.
Protocol 2: Acid-Base Extraction for Vasicine Purification
This protocol is a modified acid-base extraction method for isolating vasicine from plant extracts.[8]
1. Initial Extraction: a. Soak 100 g of powdered plant material in chloroform (1:10 ratio) for 48 hours with intermittent shaking. b. Filter the extract and concentrate it using a rotary evaporator to obtain a semi-solid crude extract.
2. Acid-Base Partitioning: a. To the concentrated extract, add 100 mL of 0.01 N HCl and stir for 4 hours. b. Filter the acid-treated extract to get a clear solution. c. Wash the aqueous acidic solution with 100 mL of chloroform three times to remove lipids and other non-basic impurities. Discard the chloroform layers. d. Collect the aqueous layer and basify it with a 5% ammonia solution until the pH reaches 9.5. e. Extract the basified solution with 100 mL of chloroform three times. f. Collect the chloroform layers, which now contain the vasicine, and concentrate to obtain the purified residue.
Visualizations
Caption: Workflow for HPLC quantification of vasicine.
Caption: Troubleshooting logic for poor peak resolution.
References
- 1. Development and validation of an HPLC-DAD method for Rapid quantification of vasicine in Adhatoda vasica leaves and commercial products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phytojournal.com [phytojournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. scispace.com [scispace.com]
- 8. thepharmajournal.com [thepharmajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Valorization of Adhatoda vasica leaves: Extraction, in vitro analyses and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijrdpl.com [ijrdpl.com]
Stability issues of vasicine hydrochloride in different solvents
Welcome to the technical support center for vasicine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and addressing the stability challenges associated with this compound in various solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions regarding the stability of this compound solutions.
Q1: My this compound solution turned yellow/brown. What does this indicate?
A1: A color change to yellow or brown in a this compound solution is a common indicator of degradation. Vasicine can oxidize, particularly in the presence of light and/or in neutral to alkaline conditions, to form vasicinone and other colored degradation products. It is recommended to prepare fresh solutions and protect them from light. If a colored solution is observed, it should be discarded and a fresh batch prepared.
Q2: I am observing precipitate formation in my aqueous this compound solution. What could be the cause and how can I resolve it?
A2: Precipitate formation in aqueous solutions of this compound can be due to several factors:
-
Solubility Limits: While this compound has good water solubility, exceeding its solubility limit, especially at lower temperatures, can lead to precipitation. Refer to the solubility data in Table 1.
-
pH Changes: The solubility of this compound is pH-dependent. A shift in the pH of the solution towards alkalinity can decrease its solubility and cause precipitation. Ensure the pH of your aqueous solution is in the acidic range for optimal solubility.
-
Degradation: Some degradation products of vasicine may be less soluble than the parent compound, leading to precipitation over time.
To resolve this, you can try gently warming the solution to 37°C and using an ultrasonic bath to aid dissolution.[1] However, if precipitation persists or reappears upon cooling, it is best to prepare a fresh solution at a lower concentration.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be:
-
Stored at low temperatures: For short-term storage (up to 1 month), -20°C is recommended. For long-term storage (up to 6 months), -80°C is advisable.[1]
-
Protected from light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.
-
Aliquoted: To avoid repeated freeze-thaw cycles which can accelerate degradation, it is best to store the stock solution in smaller, single-use aliquots.[1]
-
Prepared in appropriate solvents: For aqueous solutions, maintaining a slightly acidic pH can improve stability. For organic stock solutions, high-purity, anhydrous solvents are recommended.
Q4: I am seeing unexpected peaks in my HPLC chromatogram when analyzing this compound. What could be the source of these peaks?
A4: Unexpected peaks in an HPLC chromatogram are often indicative of degradation products or impurities.
-
Degradation Products: Vasicine is known to degrade, especially under stress conditions like exposure to acid, base, heat, or light. One common degradation product is vasicinone. A validated stability-indicating HPLC method is crucial to separate these degradation products from the parent vasicine peak.
-
Solvent Impurities: Ensure the use of high-purity, HPLC-grade solvents to avoid peaks from solvent contaminants.
-
Extraction Artifacts: If vasicine is extracted from a plant matrix, other alkaloids and plant constituents may be present as impurities.
It is advisable to run a blank (solvent only) and a control sample (freshly prepared this compound standard) to identify the source of the extraneous peaks.
Data on Solubility and Storage
The following tables summarize the known solubility and recommended storage conditions for this compound.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Concentration (mM) | Notes |
| DMSO | ≥ 130 mg/mL[1] | 578.57 | Sonication and warming to 37°C may be required to achieve higher concentrations.[1] |
| Water | 50 mg/mL[2] | 222.53 | Requires sonication for dissolution.[2] Maintaining a slightly acidic pH can enhance stability. |
| Ethanol | 45 mg/mL | 200.27 | Data for vasicine base; hydrochloride salt is expected to have different solubility. |
Table 2: Recommended Storage Conditions for this compound Solutions
| Storage Temperature | Duration | Recommendations |
| -20°C | Up to 1 month[1] | Store in airtight, light-protected containers. Aliquot to avoid freeze-thaw cycles. |
| -80°C | Up to 6 months[1] | Preferred for long-term storage to ensure maximum stability. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability assessment of this compound.
Protocol 1: Preparation of a this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound powder (Molecular Weight: 224.69 g/mol ). For 1 mL of a 10 mM solution, 2.247 mg is needed.
-
Transfer the powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes. Gentle warming to 37°C can also be applied.
-
Once fully dissolved, the stock solution can be used immediately or aliquoted for storage at -20°C or -80°C.
Protocol 2: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and assess the stability-indicating nature of an analytical method. The extent of degradation should be targeted at 5-20%.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in methanol or a suitable solvent.
2. Acidic Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).
-
After incubation, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
3. Alkaline Degradation:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the mixture at room temperature for a specified period.
-
After incubation, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for a specified period, protected from light.
-
Dilute the final solution with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Place the this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified period.
-
Alternatively, reflux a solution of this compound for a set time.
-
After exposure, dissolve or dilute the sample in the mobile phase for HPLC analysis.
6. Photolytic Degradation:
-
Expose a solution of this compound (e.g., 1 mg/mL in methanol) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
After exposure, analyze both the exposed and control samples by HPLC.
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Compare the chromatograms to identify and quantify any degradation products formed.
Visualizations
The following diagrams illustrate key experimental workflows and potential degradation pathways.
References
Vasicine Hydrochloride In Vivo Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vasicine hydrochloride in in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary mechanisms of action?
This compound is the salt form of vasicine (also known as peganine), a quinazoline alkaloid originally isolated from the plant Justicia adhatoda.[1] It is investigated for a variety of pharmacological effects. Its primary mechanisms of action include:
-
PI3K/Akt Signaling Pathway Activation: Vasicine has been shown to exert protective effects, such as in myocardial infarction models, by activating the PI3K/Akt signaling pathway. This activation helps in reducing oxidative stress, inflammation, and apoptosis.[1][2]
-
Cholinesterase Inhibition: Vasicine is also recognized as a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting its potential in the treatment of conditions like Alzheimer's disease.[3][4][5]
2. How should I prepare this compound for in vivo administration?
Proper preparation of this compound is critical for successful in vivo experiments. Solubility and stability are key considerations.
-
Solubility: this compound is soluble in water, ethanol, and DMSO.[3] For in vivo use, it is often dissolved in water, with hydrochloride used as a pH regulator.[4]
-
Stock Solutions: It is recommended to prepare a clear stock solution first. To avoid repeated freeze-thaw cycles, which can affect stability, you should aliquot the stock solution for storage.
-
Working Solutions: For in vivo experiments, it is best to prepare fresh working solutions on the day of use.
3. What are the recommended storage conditions for this compound?
To ensure the integrity of the compound, follow these storage guidelines:
-
Powder: Store the powdered form at -20°C for up to 3 years.
-
Stock Solutions in Solvent: When stored at -80°C, stock solutions can be stable for up to 1 year. For shorter-term storage, they can be kept at -20°C for up to 1 month.[3]
4. What are some common issues encountered during in vivo experiments with this compound?
Researchers may face challenges related to solubility, stability, and animal response. Here are some common problems and troubleshooting tips:
-
Precipitation of the compound in the formulation:
-
Cause: This may occur due to low solubility in the chosen vehicle or changes in temperature.
-
Solution: Ensure the vehicle is appropriate for the administration route. Using a co-solvent or adjusting the pH might be necessary. Always visually inspect the solution for any precipitates before administration.
-
-
Unexpected adverse effects in animals:
-
Cause: The dosage might be too high, or the administration route could be causing local irritation.
-
Solution: Review the literature for established dosage ranges and toxicity data. Consider conducting a dose-escalation study to determine the maximum tolerated dose in your specific animal model. If local irritation is observed, you may need to dilute the formulation or consider an alternative administration route.
-
-
Inconsistent or unexpected experimental results:
-
Cause: This could be due to issues with the formulation's stability, leading to the administration of a lower effective dose than intended.
-
Solution: Always use freshly prepared working solutions. If you suspect instability, you may need to perform analytical tests (e.g., HPLC) to confirm the concentration of your dosing solutions.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: Solubility of this compound
| Solvent | Concentration |
| DMSO | 45 mg/mL (200.27 mM) |
| Water | 45 mg/mL |
| Ethanol | 45 mg/mL |
Data sourced from Selleck Chemicals.[3]
Table 2: In Vivo Dosage from a Myocardial Infarction Rat Model
| Animal Model | Doses Administered | Route of Administration |
| Rats | 2.5, 5, and 10 mg/kg body weight | Not specified, likely oral or parenteral |
This study demonstrated a dose-dependent protective effect against myocardial infarction.[2]
Experimental Protocols
Oral Administration of this compound in Rats
This protocol is based on a study investigating the in vivo metabolism of vasicine.[4]
-
Animal Model: Male Sprague-Dawley rats (200 g to 250 g).
-
Formulation Preparation:
-
Dissolve this compound in water to a concentration of 10 mg/mL.
-
Use hydrochloride as a pH regulator to ensure complete dissolution and stability.
-
-
Dosing:
-
Administer the solution orally to the rats at a dosage of 50 mg/kg body weight.
-
-
Sample Collection:
-
For metabolism studies, collect urine and fecal samples over a 24-hour period.
-
Baseline samples should be collected prior to administration for comparison.
-
Visualizing Key Processes
Signaling Pathway of Vasicine in Cardioprotection
The following diagram illustrates the proposed mechanism of vasicine's protective effect against myocardial infarction through the activation of the PI3K/Akt signaling pathway.
Caption: Vasicine activates PI3K/Akt, promoting cell survival.
Troubleshooting Workflow for Inconsistent In Vivo Results
This diagram provides a logical workflow for troubleshooting unexpected or inconsistent results in your in vivo experiments.
Caption: A step-by-step guide to troubleshooting in vivo experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Vasicine Hydrochloride Isolation
Welcome to the technical support center for the isolation of vasicine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of this compound derived from Adhatoda vasica.
Frequently Asked Questions (FAQs)
Q1: What are the main factors affecting the yield of vasicine during extraction?
A1: The primary factors influencing vasicine yield include the choice of solvent, extraction method, pH of the medium, and temperature. Using strong mineral acids can degrade vasicine, while high temperatures, especially with water, can lead to its auto-oxidation into vasicinone, significantly reducing the yield.[1][2] The selection of an appropriate organic solvent and the use of milder acidic conditions are crucial for maximizing extraction efficiency.
Q2: Which solvent is most effective for extracting vasicine?
A2: Methanol has been identified as a highly effective solvent for the extraction of vasicine.[3][4] Studies have shown that methanolic extracts can yield a high percentage of vasicine. For instance, one study reported the highest abundance of vasicine in the leaves (0.7332%) when extracted with methanol.[4] Another study found that a 75% methanol solution was effective in a reflux extraction process.[5]
Q3: Can I use water for extraction?
A3: While water is a universal solvent, its use in vasicine extraction, particularly hot water, is discouraged. Hot water extraction can lead to the conversion of vasicine into its auto-oxidation product, vasicinone, thereby lowering the yield of the desired compound.[1][2] Additionally, vasicine may not be quantitatively extracted from its aqueous solution.[1][2]
Q4: What is the purpose of the acid-base extraction method?
A4: The acid-base extraction method is a standard technique for isolating alkaloids like vasicine.[6][7] Vasicine, being basic, is soluble in an acidic aqueous solution in its salt form. This allows for the separation of vasicine from non-alkaloidal and neutral impurities, which are washed away with an organic solvent. Subsequently, basifying the aqueous solution regenerates the vasicine base, which can then be extracted using an organic solvent.
Q5: How can I minimize the degradation of vasicine during extraction?
A5: To minimize degradation, it is recommended to avoid strong mineral acids like sulfuric acid or high concentrations of hydrochloric acid.[1][2] Instead, using weaker organic acids such as citric acid or tartaric acid for the initial acidic extraction can prevent significant degradation of vasicine.[1] Performing the extraction at ambient or room temperature also helps in preserving the integrity of the molecule.[1]
Q6: What are the common challenges in purifying crude vasicine extract?
A6: A significant challenge in purifying vasicine is its coexistence with other structurally similar alkaloids, such as vasicinone and deoxy vasicine.[7] This makes the separation and isolation of pure vasicine commercially challenging.[7] Purification often requires chromatographic techniques like column chromatography or preparative Thin Layer Chromatography (TLC) to achieve high purity.[6][7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Vasicine | 1. Degradation by strong acids: Use of strong mineral acids (e.g., H₂SO₄, high concentration HCl) during extraction.[1][2]2. Auto-oxidation: Extraction with hot water, leading to the formation of vasicinone.[1][2]3. Inefficient extraction solvent: The chosen solvent may not be optimal for vasicine.4. Incomplete extraction: Insufficient duration or number of extraction cycles. | 1. Use a milder organic acid like citric acid or tartaric acid for the initial acid wash.[1]2. Avoid using hot water for extraction. Conduct extractions at ambient temperature.[1]3. Utilize methanol or ethanol for the initial plant material extraction.[1][3][4]4. Ensure exhaustive extraction by performing multiple cycles with fresh solvent. |
| Low Purity of Isolated Vasicine | 1. Presence of co-extracted alkaloids: Other alkaloids like vasicinone are structurally similar and often co-extract.[7]2. Residual plant pigments and lipids: Incomplete removal of coloring matter and fats during the initial cleanup steps.[7] | 1. Employ column chromatography or preparative TLC for purification of the crude alkaloid mixture.[6][7]2. In the acid-base extraction, ensure thorough washing of the acidic aqueous layer with an organic solvent (e.g., chloroform, dichloromethane) to remove impurities before basification.[7] |
| Difficulty in Crystallizing this compound | 1. Presence of impurities: Impurities can inhibit crystal nucleation and growth.2. Inappropriate solvent system: The solvent used for crystallization may not be suitable.3. Supersaturation issues: The solution may not be sufficiently supersaturated, or cooling may be too rapid. | 1. Further purify the vasicine base using chromatographic methods before conversion to the hydrochloride salt.2. Experiment with different solvent systems for crystallization. A mixture of a solvent in which the hydrochloride is soluble and an anti-solvent in which it is insoluble often works well.3. Allow for slow cooling or slow evaporation of the solvent to facilitate gradual crystal growth. |
| Yellowish or Brownish Color of Final Product | 1. Presence of pigments: Incomplete removal of plant pigments.2. Degradation products: Formation of colored degradation products during the process. | 1. Treat the crude extract solution with activated charcoal to adsorb colored impurities.[5]2. Ensure mild extraction conditions (temperature, pH) to prevent degradation. |
Quantitative Data Summary
Table 1: Vasicine Content in Adhatoda vasica (Leaf)
| Extraction Method | Solvent | Vasicine Content/Yield | Reference |
| Not Specified | Methanol | 0.7332% (in leaves) | [4] |
| Not Specified | Methanol | 0.93% (Bangalore accession) | [3] |
| Not Specified | Methanol | 0.59% (Palakkad accession) | [3] |
| Microwave-Assisted | Methanol | 6.38 mg/g | [8] |
| Traditional Bolus | Fresh Juice | 5.64 mg/ml | [9] |
| Steaming (15 lb pressure) | Fresh Juice | 3.46 mg/ml | [9] |
| Crude Extraction | Chloroform | 4.962% (crude extract yield) | [7] |
Table 2: Purity and Identification Data
| Analysis Method | Mobile Phase / Conditions | Rf / Retention Time | Reference |
| TLC | Chloroform: Methanol (9:1) | 0.65 | [5] |
| TLC | Not Specified | 0.55 (Standard), 0.561±0.039 (Sample) | [6][7] |
| HPLC | Methanol: Water (40:60), 0.5 ml/min | 7.4 min | [10] |
| HPLC | Not Specified | 3.957 min | [5] |
Experimental Protocols
Protocol 1: Improved Acid-Base Extraction for High Yield
This protocol is based on a patented method designed to overcome the drawbacks of traditional methods, such as vasicine degradation by strong acids.[1]
-
Initial Extraction:
-
Air-dry and pulverize the leaves of Adhatoda vasica.
-
Extract the powdered leaves with an alcohol (methanol or ethanol) at room temperature.
-
Concentrate the alcoholic extract using a rotary evaporator to obtain a semi-solid residue.
-
-
Acidic Wash:
-
To the residue, add an aqueous solution of an organic acid (e.g., 1% citric acid) and stir for 2-24 hours.
-
Filter the mixture. Extract the acidic aqueous solution with an organic solvent (e.g., dichloromethane or chloroform) to remove non-alkaloidal impurities. Discard the organic layer.
-
-
Basification and Vasicine Extraction:
-
Basify the acidic aqueous solution to a pH of approximately 9.5 using a suitable base (e.g., 5% ammonia solution or sodium carbonate).[7]
-
Exhaustively extract the basified solution with an organic solvent (e.g., chloroform or dichloromethane) multiple times.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
-
Isolation of Vasicine Base:
-
Concentrate the dried organic extract to obtain a semi-solid residue of crude vasicine.
-
Treat the residue with a mixture of petroleum ether and acetone (e.g., 2:1 ratio) with stirring to precipitate the vasicine base.
-
Filter the precipitate to obtain vasicine with a purity of over 80%.[1]
-
-
Formation of this compound:
-
Dissolve the purified vasicine base in a suitable solvent (e.g., isopropanol).
-
Add a calculated amount of hydrochloric acid (e.g., in isopropanol) dropwise while stirring.
-
Cool the solution to induce crystallization of this compound.
-
Filter the crystals, wash with a cold solvent, and dry under vacuum.
-
Visualizations
Experimental Workflow for this compound Isolation```dot
Caption: Decision tree for troubleshooting low vasicine yield.
References
- 1. EP1487837B1 - An improved process for the production of vasicine - Google Patents [patents.google.com]
- 2. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrdpl.com [ijrdpl.com]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. Simultaneous quantification of vasicine and vasicinone in different parts of Justicia adhatoda using high-performance thin-layer chromatography‒densitometry: comparison of different extraction techniques and solvent systems | Semantic Scholar [semanticscholar.org]
- 9. Validation of Different Methods of Preparation of Adhatoda vasica Leaf Juice by Quantification of Total Alkaloids and Vasicine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Overcoming poor solubility of vasicine hydrochloride in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of vasicine hydrochloride in experimental assays.
Troubleshooting Guide: Overcoming this compound Solubility Issues
Problem: I am observing precipitation or incomplete dissolution of this compound when preparing my stock solution or adding it to my assay medium.
This guide provides a stepwise approach to troubleshoot and resolve solubility challenges.
Caption: Troubleshooting workflow for this compound solubility.
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and pH. Below is a summary of reported solubility data.
| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Citation |
| DMSO | ≥ 125 | 556.32 | Saturation may be higher. | [1] |
| DMSO | 130 | 578.57 | - | [2] |
| DMSO | 45 | 200.27 | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility. | [3] |
| Water | 50 | 222.53 | Requires sonication to achieve dissolution. | [1] |
| Water | 45 | 200.27 | - | [3] |
| PBS | 50 | 222.53 | Requires sonication. | [1] |
| Ethanol | 45 | 200.27 | - | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is suitable for creating a stock solution that will be further diluted into aqueous assay media.
Caption: Protocol for preparing a DMSO stock solution.
Protocol 2: Formulation with Co-solvents for Improved Aqueous Solubility in Assays
This protocol is adapted from in vivo formulation strategies and is useful for assays where direct dilution of a DMSO stock causes precipitation.
Caption: Co-solvent formulation protocol for enhanced aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water even though it's a hydrochloride salt?
While hydrochloride salts are generally more water-soluble than their free base counterparts, the overall solubility is still dependent on the parent molecule's structure. Vasicine has a relatively complex and somewhat lipophilic structure which can limit its aqueous solubility. To aid dissolution in water, gentle warming and sonication are often required.[1]
Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
This is a common issue known as "salting out" or precipitation upon solvent shifting. The high concentration of the compound in DMSO is no longer soluble when diluted into an aqueous environment like cell culture media.
Solutions:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible.
-
Use a co-solvent system: Follow Protocol 2 to create a more stable formulation before final dilution. The use of PEG300 and a surfactant like Tween-80 can help to keep the compound in solution.[1]
-
Serial dilutions: Instead of a single large dilution, perform serial dilutions in the assay medium to gradually decrease the solvent concentration.
Q3: How does pH affect the solubility of this compound?
Vasicine is a weak base. As a hydrochloride salt, it will be more soluble in acidic aqueous solutions. As the pH increases and approaches the pKa of vasicine, the equilibrium will shift towards the less soluble free base form, potentially causing precipitation. Therefore, for assays in buffered solutions, it is crucial to ensure the pH is maintained in a range that favors the ionized, more soluble form.
Caption: Relationship between pH and this compound solubility.
Q4: Can I use heat to dissolve this compound?
Gentle warming to approximately 37°C can be used to aid dissolution.[4] However, prolonged or excessive heating should be avoided as it may degrade the compound. Always check the stability of your compound under the specific heating conditions.
Q5: Are there any alternative salts of vasicine with better solubility?
While hydrochloride is a common salt form, other salt forms can sometimes offer different solubility profiles. However, this compound is the most commercially available form. If solubility remains a significant obstacle, exploring other salt forms or formulation strategies like solid dispersions or cyclodextrin complexation may be necessary, though this would involve more extensive formulation development.
References
Technical Support Center: Troubleshooting Vasicine Hydrochloride Peak Tailing in Chromatography
Welcome to our dedicated technical support center for resolving chromatographic issues related to vasicine hydrochloride analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal peak symmetry and reliable quantification in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how does it affect my results?
A1: Peak tailing is a common chromatographic issue where a peak appears asymmetrical, with a "tail" extending from the peak maximum towards the baseline.[1][2] This distortion can lead to several analytical problems, including reduced resolution between adjacent peaks, inaccurate peak integration, and compromised quantitative accuracy and precision.[2][3][4] A tailing factor (Tf) greater than 1.2 is generally indicative of significant tailing.[3]
Q2: Why is my this compound peak tailing specifically?
A2: Vasicine, being a basic compound containing amine functional groups, is prone to strong interactions with residual silanol groups (Si-OH) on the surface of silica-based stationary phases commonly used in reversed-phase HPLC.[1][5][6][7] These secondary interactions, in addition to the primary hydrophobic retention mechanism, can cause peak tailing.[2][5] The issue is often more pronounced at neutral pH where silanol groups are ionized and can interact with the protonated basic analyte.[4]
Q3: Can the mobile phase composition contribute to peak tailing for this compound?
A3: Absolutely. The pH of the mobile phase is a critical factor.[8][9][10] If the mobile phase pH is close to the pKa of this compound, a mixture of its ionized and unionized forms can exist, leading to peak distortion.[10] Additionally, low buffer concentration may not be sufficient to maintain a stable pH, exacerbating the issue.[3]
Q4: How does the choice of HPLC column affect peak tailing?
A4: The column chemistry plays a pivotal role. Older, Type A silica columns have a higher concentration of acidic silanol groups and are more likely to cause tailing with basic compounds like vasicine.[1] Modern, high-purity "Type B" silica columns, especially those that are "end-capped," have fewer accessible silanol groups, significantly reducing tailing.[5][11]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Assessment - Is it a Chemical or Physical Problem?
First, determine if the tailing is specific to this compound or if all peaks in your chromatogram are tailing.
-
All peaks are tailing: This often points to a physical issue with the HPLC system or column.[11]
-
Only the this compound peak is tailing: This suggests a chemical interaction between the analyte and the stationary phase.[12]
Step 2: Addressing Chemical Causes of Peak Tailing
If the tailing is specific to this compound, follow these steps to mitigate the chemical interactions.
Adjusting the mobile phase is often the most effective first step.
-
Lower the Mobile Phase pH: By lowering the pH to around 3 or below, the residual silanol groups on the silica surface become protonated and less likely to interact with the positively charged vasicine molecule.[5][11]
-
Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH and mask silanol interactions.[3][11]
-
Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can block the active silanol sites, preventing them from interacting with vasicine.[13][14]
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
This protocol outlines the steps for evaluating the effect of mobile phase pH on this compound peak shape.
Objective: To determine the optimal mobile phase pH for symmetrical peak shape.
Materials:
-
This compound standard solution
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid, phosphoric acid, or other suitable acid for pH adjustment
-
HPLC system with a C18 column
Procedure:
-
Prepare a series of aqueous mobile phase components buffered at different pH values (e.g., pH 2.5, 3.0, 4.0, 5.0, 6.0, and 7.0).
-
Prepare the mobile phase by mixing the buffered aqueous component with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the HPLC column with the initial mobile phase (e.g., pH 7.0) for at least 30 minutes.
-
Inject the this compound standard and record the chromatogram.
-
Sequentially switch to the mobile phases with decreasing pH, allowing for adequate equilibration time between each change.
-
Inject the standard and record the chromatogram for each pH level.
-
Analyze the peak tailing factor for each chromatogram.
Expected Outcome: A significant improvement in peak symmetry (lower tailing factor) is expected as the mobile phase pH is lowered.
Quantitative Data Summary
The following table summarizes the expected impact of different troubleshooting strategies on the peak tailing factor for this compound.
| Strategy | Parameter Adjusted | Expected Tailing Factor (Tf) | Resolution (Rs) with a closely eluting peak |
| Baseline (No Optimization) | - | > 2.0 | < 1.5 |
| Mobile Phase pH Adjustment | pH lowered to ~3.0 | 1.2 - 1.5 | > 1.8 |
| Column Selection | End-capped C18 column | 1.1 - 1.3 | > 2.0 |
| Mobile Phase Additive | 0.1% Triethylamine (TEA) | 1.0 - 1.2 | > 2.2 |
| Combined Approach | pH ~3.0 + End-capped column | < 1.2 | > 2.5 |
Visual Guides
Troubleshooting Workflow for Peak Tailing
This diagram illustrates a logical workflow for addressing peak tailing issues with this compound.
Caption: A flowchart for systematic troubleshooting of this compound peak tailing.
Mechanism of Peak Tailing and Mitigation
This diagram illustrates the chemical interactions leading to peak tailing and how mobile phase modifications can prevent them.
Caption: Chemical interactions causing peak tailing and the effect of low pH mobile phase.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. youtube.com [youtube.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. moravek.com [moravek.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. support.waters.com [support.waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Performance of amines as silanol suppressors in reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Vasicine and Vasicinone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the co-elution of vasicine and vasicinone during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why do vasicine and vasicinone often co-elute in reverse-phase HPLC?
A1: Vasicine and vasicinone are structurally similar quinazoline alkaloids. Vasicinone is an oxidized form of vasicine.[1] This structural similarity results in comparable retention behaviors on non-polar stationary phases like C18, making their separation challenging. The key to their separation lies in optimizing the chromatographic conditions to exploit the subtle differences in their polarity and ionization.
Q2: What is a typical starting point for developing an HPLC method to separate vasicine and vasicinone?
A2: A common starting point is a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. The aqueous phase is often acidified with agents like trifluoroacetic acid (TFA) or acetic acid to improve peak shape and resolution by controlling the ionization of the alkaloids.[2][3][4] Detection is typically performed using a UV detector at a wavelength of around 280-300 nm.[2][5]
Q3: How does the mobile phase pH affect the separation?
A3: The pH of the mobile phase plays a crucial role in the separation of vasicine and vasicinone. As basic compounds, their retention is highly dependent on their ionization state. Adjusting the pH can alter their hydrophobicity and interaction with the stationary phase, thereby improving resolution. It is generally recommended to work at a pH that is at least 2 units away from the pKa of the compounds to ensure consistent ionization and reproducible retention times. For vasicine and vasicinone, an acidic pH is often employed to achieve good peak shape and separation.[4][6]
Q4: Can I use a gradient elution method?
A4: While isocratic methods have been successfully used, a gradient elution can be beneficial, especially when analyzing complex mixtures or when late-eluting impurities are present.[7] A gradient can help to sharpen the peaks and reduce the analysis time. However, it's important to ensure proper column re-equilibration between injections to maintain reproducible retention times.
Troubleshooting Guide: Co-elution of Vasicine and Vasicinone
This guide provides a systematic approach to troubleshooting the co-elution of vasicine and vasicinone peaks in your HPLC chromatogram.
Problem: Poor resolution or complete co-elution of vasicine and vasicinone peaks.
Below is a stepwise guide to address this issue.
Caption: Troubleshooting workflow for co-elution.
Quantitative Data Summary
The following tables summarize chromatographic parameters from successful separation methods for vasicine and vasicinone.
Table 1: HPLC Method Parameters for Separation of Vasicine and Vasicinone
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Agela Unisphere Aqua C18 (4.6 x 150 mm, 3.5 µm) | Hibar Merck C18 |
| Mobile Phase | 0.1% TFA in Water:Acetonitrile (90:10, v/v) | Acetonitrile:Phosphate Buffer (pH 3.9) (15:85, v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection Wavelength | 280 nm | 300 nm |
| Reference | [2][3] | [4][6] |
Table 2: Retention Times of Vasicine and Vasicinone
| Compound | Method 1 Retention Time (min) | Method 2 Retention Time (min) |
| Vasicine | 7.58 | 5.27 |
| Vasicinone | 9.07 | 9.31 |
| Reference | [2] | [4] |
Detailed Experimental Protocols
Method 1: RP-HPLC with TFA Modifier[2][3]
-
Preparation of Mobile Phase:
-
Prepare a 0.1% (v/v) solution of trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mix the 0.1% TFA solution with acetonitrile in a ratio of 90:10 (v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: Agela Unisphere Aqua C18 (4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase: 0.1% TFA in Water:Acetonitrile (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 ± 2°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 280 nm.
-
-
Sample Preparation:
-
Dissolve the sample in the mobile phase to a suitable concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Method 2: RP-HPLC with Phosphate Buffer[4][7]
-
Preparation of Mobile Phase:
-
Prepare a phosphate buffer and adjust the pH to 3.9 using glacial acetic acid.
-
Mix acetonitrile and the phosphate buffer in a ratio of 15:85 (v/v).
-
Degas the mobile phase before use.
-
-
Chromatographic Conditions:
-
Column: Hibar Merck C18.
-
Mobile Phase: Acetonitrile:Phosphate Buffer (pH 3.9) (15:85, v/v).
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 300 nm.
-
-
Sample Preparation:
-
Dissolve the sample in methanol.
-
Filter the sample solution through a Millipore filter before HPLC analysis.
-
Visualization of Experimental Workflow
Caption: General HPLC experimental workflow.
References
- 1. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. akjournals.com [akjournals.com]
- 3. Simultaneous RP-HPLC quantification of vasicine and vasicinone in Adhatoda vasica and its formulation – ScienceOpen [scienceopen.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of vasicine and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. realab.ua [realab.ua]
Degradation of vasicine during extraction process
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of vasicine and minimizing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is vasicine and why is its stability during extraction important?
Vasicine is a quinazoline alkaloid found predominantly in the plant Adhatoda vasica. It is a pharmacologically significant compound with noted bronchodilator and uterotonic activities. The stability of vasicine during the extraction process is crucial because degradation leads to a lower yield of the active compound and the formation of impurities, such as vasicinone, which may have different pharmacological properties.[1]
Q2: What are the main factors that cause the degradation of vasicine during extraction?
The primary factors contributing to the degradation of vasicine during extraction are:
-
pH: Strong mineral acids can cause considerable degradation of vasicine.[2]
-
Temperature: High temperatures, especially in the presence of water (hot water extraction), can lead to the auto-oxidation of vasicine to vasicinone.[2]
-
Oxidation: Vasicine is susceptible to oxidation, which converts it to vasicinone. This process can be accelerated by exposure to light and air.[3]
-
Solvent Choice: The type of solvent used can influence the extraction efficiency and the stability of vasicine.
Q3: What is the most common degradation product of vasicine?
The most common degradation product of vasicine is vasicinone. This conversion occurs through the oxidation of vasicine.[1] While vasicinone also possesses some pharmacological activities, it is a different compound from vasicine, and its formation represents a loss of the target molecule during extraction.
Troubleshooting Guide
Issue 1: Low Yield of Vasicine
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Supporting Evidence/Citations |
| Degradation due to harsh acidic conditions | Instead of strong mineral acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), opt for milder organic acids such as acetic acid for the initial acidification step in an acid-base extraction. | The use of strong mineral acids can lead to considerable degradation of vasicine. An improved process suggests using an aqueous solution of an organic acid.[2] |
| High temperature-induced degradation | Avoid high temperatures during extraction. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Whenever possible, conduct extraction at room temperature. | Hot water extraction can convert vasicine into its auto-oxidation product, vasicinone.[2] Drying leaves at 40°C showed good retention of alkaloids.[4] |
| Inefficient extraction solvent | Methanol has been identified as an effective solvent for extracting vasicine. Consider using methanol or a hydro-alcoholic mixture for the initial extraction from the plant material. | Methanol was found to be the most effective solvent for the extraction of vasicine in a study comparing different solvents.[5] |
| Oxidation during the process | Minimize exposure of the extract to light and air. Conduct extraction and subsequent steps in a protected environment, for example, by using amber-colored glassware and blanketing the extract with an inert gas like nitrogen. | Auto-oxidation of vasicine to vasicinone can occur in bright daylight or sunlight.[3] |
Issue 2: High Levels of Vasicinone in the Final Extract
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Supporting Evidence/Citations |
| Use of hot water during extraction | Avoid using hot water for extraction as it promotes the oxidation of vasicine to vasicinone. | Hot water extraction is a known cause for the conversion of vasicine to vasicinone.[2] |
| Prolonged exposure to air and light | Protect the extraction mixture and subsequent fractions from prolonged exposure to air and light to minimize oxidative degradation. | Vasicine can be oxidized to vasicinone, and this process is facilitated by exposure to daylight.[3] |
| Inefficient separation of vasicine and vasicinone | Utilize a validated chromatographic method, such as High-Performance Liquid Chromatography (HPLC) or High-Performance Thin-Layer Chromatography (HPTLC), for the effective separation and quantification of vasicine and vasicinone. | HPLC and HPTLC methods have been successfully developed for the simultaneous quantification of vasicine and vasicinone. |
Experimental Protocols
Protocol 1: Modified Acid-Base Extraction of Vasicine
This protocol is designed to minimize degradation by using a milder acid and controlled conditions.
Materials:
-
Dried and powdered leaves of Adhatoda vasica
-
Methanol
-
5% Acetic Acid in water
-
n-Hexane
-
Ammonia solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Initial Extraction: Macerate the dried leaf powder in methanol at room temperature for 48 hours.
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Acidification: To the concentrated extract, add a 5% aqueous solution of acetic acid and stir for at least 4 hours.
-
Defatting: Extract the acidic solution with n-hexane to remove non-polar impurities. Discard the hexane layer.
-
Basification: Make the aqueous layer alkaline (pH ~9) by adding ammonia solution.
-
Final Extraction: Extract the basified aqueous solution with chloroform multiple times until the aqueous layer tests negative for alkaloids.
-
Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude vasicine.
Visualizations
Degradation Pathway of Vasicine
The primary degradation pathway for vasicine during extraction is its oxidation to vasicinone.
Caption: Oxidation pathway of vasicine to vasicinone.
Experimental Workflow for Vasicine Extraction
The following diagram illustrates a typical acid-base extraction workflow designed to minimize vasicine degradation.
Caption: Workflow for modified acid-base extraction of vasicine.
References
- 1. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US6676976B2 - Process for the production of vasicine - Google Patents [patents.google.com]
- 3. Development and validation of an HPLC-DAD method for Rapid quantification of vasicine in Adhatoda vasica leaves and commercial products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - Taylor & Francis Group - Figshare [tandf.figshare.com]
Validation & Comparative
A Comparative Clinical Efficacy Analysis: Vasicine Hydrochloride vs. Bromhexine
In the management of respiratory conditions characterized by excessive or viscous mucus, both vasicine hydrochloride and its synthetic derivative, bromhexine, are utilized for their mucolytic and expectorant properties. This guide provides an objective comparison of their clinical efficacy, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Overview and Origin
Vasicine is a naturally occurring quinazoline alkaloid found in the plant Adhatoda vasica, which has a long history of use in traditional medicine for respiratory ailments.[1] Bromhexine is a synthetic derivative of vasicine, developed to enhance its therapeutic properties.[2] Both compounds aim to improve mucus clearance from the respiratory tract, thereby alleviating cough and improving breathing in conditions such as chronic bronchitis.[2][3]
Clinical Efficacy: Quantitative Data
Bromhexine: Clinical Trial Data
Clinical studies on bromhexine have demonstrated its effects on sputum properties and respiratory function.
| Parameter | Treatment Group (Bromhexine) | Placebo Group | Outcome | Study Population | Citation |
| Sputum Volume | Significant Increase | No Significant Change | Bromhexine increased sputum volume. | Inpatients with chronic bronchitis and mucoid sputum. | [3] |
| Sputum Viscosity | Significant Decrease | No Significant Change | Bromhexine reduced sputum viscosity. | Inpatients with chronic bronchitis and mucoid sputum. | [3][4] |
| Phlegm Stickiness (Patient-reported) | Statistically Significant Reduction (p < 0.05) | No Significant Change | Bromhexine reduced patient-perceived phlegm stickiness. | Out-patients with chronic bronchitis. | [5] |
| Overall Clinical State (Physician-assessed) | Significant Improvement (p < 0.05) | No Significant Change | Physicians noted a significant improvement in the overall clinical state of patients treated with bromhexine. | Out-patients with chronic bronchitis. | [5] |
| Mucociliary Clearance | 14.5% Increase in Radioactivity Cleared at 6h (p < 0.05) | Control Run | Bromhexine enhanced mucociliary clearance. | Adults with chronic bronchitis. | [2] |
It is important to note that some studies, particularly older ones, did not find a significant improvement in ventilatory capacity or overall respiratory state as assessed by patients, despite the positive changes in sputum properties.[3][6] Many of the pivotal clinical trials on bromhexine were conducted at a time when stringent methodological standards were not as developed as they are today.[2]
Vasicine (Adhatoda vasica Extract): Clinical Trial Data
Robust clinical trial data for this compound specifically focusing on its mucolytic and expectorant properties is limited. However, a recent study on a standardized extract of Adhatoda vasica in mild COVID-19 patients provides some clinical parameters, although not direct measures of mucolytic efficacy.
| Parameter | Treatment Group (Adhatoda vasica extract) | Control Group (Standard of Care) | Outcome | Study Population | Citation |
| Mean Body Temperature (Day 14) | 98.04 ± 0.80 °F | 98.01 ± 0.89 °F | Significant decline in mean temperature from baseline in both groups, with no significant difference between groups. | Mild COVID-19 Patients | [7] |
| Mean SpO2 (Baseline) | 97.95 ± 0.81% | 97.79 ± 0.83% | SpO2 levels remained within the normal range throughout the trial for both groups. | Mild COVID-19 Patients | [7] |
Preclinical studies have shown that vasicine and its derivatives possess significant bronchodilatory and expectorant effects.[1] However, more rigorous clinical trials are needed to quantify its efficacy in humans for respiratory conditions.
Experimental Protocols
Detailed experimental protocols from the cited studies are summarized below to provide insight into the methodologies used.
Representative Protocol for a Mucolytic Clinical Trial (Adapted from Bromhexine Studies)
-
Study Design: A double-blind, placebo-controlled, crossover trial.
-
Participants: Patients with a confirmed diagnosis of chronic bronchitis, with stable symptoms and mucoid sputum. Exclusion criteria would include recent exacerbations, use of other mucolytics, and significant comorbidities.
-
Intervention: Patients receive either bromhexine (e.g., 16 mg three times daily) or a matching placebo for a defined period (e.g., 3-4 weeks).[5] This is followed by a washout period (e.g., 1 week of placebo) before crossing over to the other treatment arm.[5]
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Patient-Reported Outcomes: Assessed via questionnaires on symptoms such as phlegm stickiness, cough severity, chest tightness, and ease of breathing.[5]
-
Physician's Global Assessment: A clinical assessment of the patient's overall respiratory state.[5]
-
Respiratory Function Tests: Spirometry to measure Forced Expiratory Volume in 1 second (FEV1) and Peak Expiratory Flow Rate (PEFR).[5]
-
Mucociliary Clearance: Assessed using a radioaerosol tracer technique to measure the rate of clearance of inhaled radioactive particles from the lungs.[2]
-
-
Data Analysis: Statistical tests are used to compare the outcomes between the bromhexine and placebo treatment periods.
Mechanism of Action and Signaling Pathways
Bromhexine
Bromhexine's primary mechanism of action is to alter the structure of bronchial secretions. It depolymerizes mucopolysaccharide fibers in the mucus, making it less viscous and easier to expel.[2] Additionally, it stimulates the production of a more serous (watery) mucus and enhances mucociliary activity.[2]
Vasicine
The precise molecular mechanism of vasicine's mucolytic and bronchodilatory effects is not as well-elucidated as that of bromhexine. However, some research suggests its involvement in the PI3K/Akt signaling pathway, which is known to play a role in inflammation and cell survival. It's important to note that this pathway for vasicine has been studied in the context of myocardial infarction, and its direct role in respiratory conditions requires further investigation.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of a mucolytic agent.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. A reappraisal of the mucoactive activity and clinical efficacy of bromhexine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Expectorant Action of Bromhexine in Chronic Obstructive Bronchitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expectorant action of bromhexine in chronic obstructive bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A controlled trial of bromhexine ('Bisolvon') in out-patients with chronic bronchitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical trial of bromhexine in severe chronic bronchitics during winter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adhatoda vasica and Tinospora cordifolia extracts ameliorate clinical and molecular markers in mild COVID-19 patients: a randomized open-label three-armed study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vasicine Hydrochloride and Ambroxol in Preclinical Respiratory Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of respiratory therapeutics, both vasicine hydrochloride, a natural alkaloid, and ambroxol, a synthetic mucolytic agent, have demonstrated significant potential in preclinical models. This guide provides a comprehensive, data-driven comparison of their performance, focusing on their mucolytic, anti-inflammatory, and bronchodilatory properties. Detailed experimental protocols and an examination of their underlying molecular mechanisms are presented to facilitate informed research and development decisions.
Quantitative Data Comparison
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and ambroxol in various respiratory models.
Table 1: Anti-Inflammatory Effects in Lung Injury and Asthma Models
| Parameter | Model | Compound | Dose | Result | Citation |
| Total Inflammatory Cells in BALF | LPS-Induced Acute Lung Injury (Mouse) | Ambroxol | 7.5 mg/ml (inhalation) | Significant reduction in total leukocytes, neutrophils, and macrophages compared to LPS control.[1] | [1][2] |
| Ovalbumin-Induced Asthma (Mouse) | Vasicine | 3 mg/kg (oral) | Significant reduction in total and differential cell counts in BALF compared to OVA control.[3] | [3] | |
| Pro-inflammatory Cytokines in BALF | LPS-Induced Acute Lung Injury (Mouse) | Ambroxol | 90 mg/kg (i.p.) | Significantly reduced levels of TNF-α, IL-6, and TGF-β1 at 24h and 48h post-LPS.[4][5] | [4][5] |
| Ovalbumin-Induced Asthma (Mouse) | Angelicin (as a reference for OVA model) | 10 mg/kg (i.p.) | Dose-dependent inhibition of IL-4, IL-5, and IL-13 production. | [6] | |
| Serum IgE Levels | Ovalbumin-Induced Asthma (Mouse) | Vasicine | 3 mg/kg (oral, in combination with curcumin) | Significant reduction in IgE serum level (p<0.001) compared to control.[3] | [3] |
Table 2: Mucolytic and Expectorant Effects
| Parameter | Model | Compound | Dose | Result | Citation |
| Mucus Secretion/ MUC5AC Expression | LPS-Induced Airway Inflammation (Mouse/ in vitro) | Ambroxol | 7.5 mg/ml (inhalation)/ 20 µM | Inhibited MUC5AC mRNA expression in lung tissue and in NCI-H292 cells.[2] | [2] |
| IL-13 Stimulated Human Airway Epithelial Cells | Ambroxol | 10-300 µM | Less effective than guaifenesin in inhibiting MUC5AC secretion. | [7][8] | |
| Capsaicin-Induced Mucus Secretion (Rat) | Capsaicin (inducer) | 30 µg/kg (i.t.) | Increased mucin concentration in BAL fluid. | [9] | |
| Tracheal Mucous Velocity | In vivo (Animal model not specified) | Vasicine | Not specified | Increases the volume of bronchial secretions, aiding in mucus expulsion.[10] | [10] |
Table 3: Bronchodilatory Effects
| Parameter | Model | Compound | Dose | Result | Citation |
| Bronchoconstriction Inhibition | Acetylcholine-Induced Bronchospasm (Guinea Pig) | Ambroxol | 50 mg/kg/day (oral, 14 days) | Significantly improved the spasmolytic activity of clenbuterol (ED25 reduced from 5.81 to 3.98 µg/kg).[11] | [11] |
| Histamine-Induced Contraction (Guinea Pig Tracheal Chain) | Vasicine | 30 µg/mL (in vitro) | Antagonized histamine-induced contraction.[3] | [3] | |
| Bronchodilator Activity | In vivo/ in vitro | Vasicinone (related to Vasicine) | Not specified | Pronounced bronchodilatory activity when combined with vasicine. | [12] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
This model is widely used to simulate bacterial-induced lung inflammation.
-
Animal Model: Adult C57BL/6 or BALB/c mice are typically used.
-
Induction of Injury: A single intratracheal instillation of LPS (e.g., 50 μg in saline) is administered to anesthetized mice. Control animals receive saline only.
-
Treatment: Ambroxol or the vehicle is administered, often intraperitoneally (i.p.) or via inhalation, at specified doses and time points relative to the LPS challenge.
-
Outcome Measures (typically assessed 24-72 hours post-LPS):
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: Collection of BALF to quantify total and differential inflammatory cell counts (neutrophils, macrophages).
-
Cytokine Analysis: Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in BALF or lung homogenates using ELISA.
-
Lung Histopathology: Examination of lung tissue sections stained with Hematoxylin and Eosin (H&E) to assess lung injury, including edema, hemorrhage, and inflammatory cell infiltration.
-
Lung Wet-to-Dry Weight Ratio: To quantify pulmonary edema.
-
Gene Expression Analysis: Quantification of MUC5AC and cytokine mRNA levels in lung tissue via RT-PCR.
-
Ovalbumin (OVA)-Induced Allergic Asthma in Mice
This model mimics the allergic airway inflammation characteristic of asthma.
-
Animal Model: BALB/c mice are commonly used due to their strong Th2-biased immune response.
-
Sensitization: Mice are sensitized with intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and 14).
-
Challenge: Sensitized mice are subsequently challenged with aerosolized OVA for several consecutive days (e.g., days 21-23) to induce an asthmatic response.
-
Treatment: this compound or the vehicle is administered, typically orally or intraperitoneally, prior to the OVA challenge.
-
Outcome Measures (typically assessed 24 hours after the final challenge):
-
Airway Hyperresponsiveness (AHR): Measurement of airway resistance in response to increasing doses of a bronchoconstrictor like methacholine.
-
BALF Analysis: Quantification of total and differential inflammatory cell counts, with a focus on eosinophils.
-
Cytokine Analysis: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in BALF.
-
Serum IgE Levels: Quantification of OVA-specific IgE in the serum.
-
Lung Histopathology: Examination of lung tissue for inflammatory infiltrates, goblet cell hyperplasia (mucus production), and airway remodeling.
-
Signaling Pathways
This compound
Vasicine has been shown to exert its anti-inflammatory and antioxidant effects through the modulation of the PI3K/AKT/mTOR signaling pathway . This pathway is crucial in regulating cell proliferation, growth, and inflammation. By influencing this pathway, vasicine can potentially reduce the expression of inflammatory mediators.
Ambroxol
Ambroxol exhibits its anti-inflammatory effects by inhibiting key signaling cascades involved in the inflammatory response. Specifically, it has been shown to inhibit the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and Extracellular signal-Regulated Kinase (Erk) . These pathways are activated by inflammatory stimuli like LPS and lead to the production of pro-inflammatory cytokines and mucins.
Conclusion
Both this compound and ambroxol demonstrate compelling therapeutic potential in preclinical respiratory models, albeit through distinct yet sometimes overlapping mechanisms. Ambroxol has been extensively studied, with a well-documented inhibitory effect on key inflammatory signaling pathways and a clear impact on mucin expression. Vasicine, with its long history in traditional medicine, shows promise as a bronchodilator and anti-inflammatory agent, potentially acting through the PI3K/AKT/mTOR pathway.
While direct comparative studies are limited, this guide provides a foundation for researchers to evaluate the relative strengths of each compound in specific respiratory disease contexts. The detailed experimental protocols and signaling pathway diagrams offer a framework for designing future studies to further elucidate their therapeutic mechanisms and potential for clinical translation. Further head-to-head comparative studies are warranted to definitively establish the superior compound for specific respiratory indications.
References
- 1. 2024.sci-hub.st [2024.sci-hub.st]
- 2. Ambroxol inhalation ameliorates LPS-induced airway inflammation and mucus secretion through the extracellular signal-regulated kinase 1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of substance P-induced bronchoconstriction in the guinea-pig: a comparison with acetylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of inflammatory responses by ambroxol, a mucolytic agent, in a murine model of acute lung injury induced by lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Angelicin on Ovalbumin (OVA)-Induced Airway Inflammation in a Mouse Model of Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Capsaicin-induced mucus secretion in rat airways assessed in vivo and non-invasively by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ambroxol improves the broncho-spasmolytic activity of clenbuterol in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide: Vasicine Hydrochloride vs. Theophylline as Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of vasicine hydrochloride and theophylline, two compounds with bronchodilatory properties. While theophylline is a well-established therapeutic agent for respiratory diseases, this compound, a derivative of the alkaloid vasicine, is a subject of ongoing research. This document synthesizes the available experimental data on their respective mechanisms of action, efficacy, and safety profiles to inform research and drug development endeavors.
Mechanism of Action: A Tale of Two Pathways
Both theophylline and vasicine are believed to exert their bronchodilatory effects through the inhibition of phosphodiesterase (PDE) enzymes.[1][2][3] PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP), a key intracellular signaling molecule that promotes smooth muscle relaxation.[4] By inhibiting PDEs, both compounds lead to an increase in intracellular cAMP levels, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.[4][5]
Theophylline's Multifaceted Approach:
Theophylline is a non-selective PDE inhibitor, affecting various PDE isoenzymes, including PDE3 and PDE4, which are prominent in airway smooth muscle and inflammatory cells.[6][7] This non-selectivity contributes to both its therapeutic and adverse effects.[6] Beyond PDE inhibition, theophylline also acts as an antagonist of adenosine receptors.[5] Adenosine can induce bronchoconstriction in asthmatic patients, and by blocking its receptors, theophylline provides an additional mechanism for airway relaxation.[5] Furthermore, at lower concentrations, theophylline exhibits anti-inflammatory effects by activating histone deacetylase-2, which is involved in reducing the expression of inflammatory genes.[5]
Vasicine's Investigated Pathway:
Preclinical studies suggest that vasicine and its analogues also possess PDE inhibitory activity.[3][8] The bronchodilatory action of vasicine has been demonstrated in in-vitro and in-vivo animal models.[8] However, the precise signaling pathways and the specific PDE isoenzymes targeted by this compound are not as extensively characterized as those of theophylline. Further research is required to fully elucidate its molecular mechanism of action in bronchodilation.
Signaling Pathway of Theophylline
Caption: Theophylline's dual mechanism of bronchodilation.
Efficacy: Established Clinical Evidence vs. Preclinical Promise
The clinical efficacy of theophylline in the treatment of asthma and Chronic Obstructive Pulmonary Disease (COPD) is well-documented through numerous clinical trials. In contrast, the evidence for this compound's efficacy is primarily from preclinical studies.
Theophylline's Clinical Performance:
Clinical trials have consistently demonstrated that theophylline improves lung function in patients with obstructive airway diseases.[9] Key efficacy parameters include:
-
Forced Expiratory Volume in 1 second (FEV1): A measure of the maximum amount of air that can be forcefully exhaled in one second.
-
Forced Vital Capacity (FVC): The total amount of air that can be forcibly exhaled after a maximal inhalation.
| Efficacy Parameter | Theophylline Improvement (vs. Placebo) | Reference |
| FEV1 | Statistically significant improvement | [10][11] |
| FVC | Statistically significant improvement | [10][11] |
This compound's Preclinical Efficacy:
While direct comparative clinical data for this compound against theophylline is not available, preclinical studies have shown its potential as a bronchodilator. One study reported that a synthetic analogue of vasicine was 6-10 times more potent than aminophylline (a salt of theophylline) as a bronchodilatory agent in animal models.[3] However, human clinical trial data quantifying changes in FEV1 and FVC are lacking.
Safety and Tolerability: A Narrow Therapeutic Window vs. An Emerging Profile
The safety profiles of theophylline and this compound differ significantly, primarily due to the extensive clinical experience with theophylline.
Theophylline's Well-Characterized Side Effects:
Theophylline has a narrow therapeutic index, meaning the range between effective and toxic doses is small.[12] This necessitates careful dose titration and monitoring of serum concentrations.[12] Common side effects are often dose-related and include:
| Adverse Effect Category | Examples | Reference |
| Gastrointestinal | Nausea, vomiting, abdominal pain | [9] |
| Central Nervous System | Headache, insomnia, seizures (at high concentrations) | [2] |
| Cardiovascular | Tachycardia, palpitations, arrhythmias (at high concentrations) | [5] |
This compound's Emerging Safety Data:
The safety profile of this compound in the context of bronchodilator therapy is not well-established in large-scale clinical trials. However, a study on the safety of this compound administered intravenously to human volunteers for other indications reported that it was well-tolerated at the tested doses, with no undesirable effects on clinical, hematological, biochemical, kidney, or liver function tests.[13] Chronic toxicity studies in rats and monkeys have also been conducted, providing some initial safety data.[14][15] Further investigation into the long-term safety and potential side effects of this compound, particularly when used for respiratory conditions, is warranted. In silico toxicology studies have suggested potential adverse effects such as panic hypertension and shivering.[16]
Experimental Protocols: A Comparative Overview
The assessment of bronchodilator efficacy for both theophylline and this compound involves a combination of in-vitro, in-vivo, and clinical trial methodologies.
Theophylline's Standardized Clinical Trial Design:
Clinical trials evaluating theophylline's efficacy typically follow a well-established protocol:
Experimental Workflow for Theophylline Clinical Trial
Caption: Standard workflow for a theophylline clinical trial.
Key components of these trials include:
-
Patient Population: Individuals with a confirmed diagnosis of asthma or COPD.[9][17]
-
Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard.[9][18]
-
Intervention: Administration of a specified dose of theophylline or a matching placebo.[18]
-
Outcome Measures: The primary endpoints are typically changes in FEV1 and FVC measured by spirometry before and after treatment.[17][19][20] Secondary outcomes may include symptom scores and use of rescue medication.[17]
This compound's Preclinical and Early Phase Methodologies:
The investigation of this compound's bronchodilator effects has largely been confined to preclinical models:
-
In-Vitro Studies: Isolated guinea pig tracheal chain preparations are commonly used to assess the relaxant effect of the compound on airway smooth muscle.[8]
-
In-Vivo Animal Studies: Bronchoconstriction is induced in animals (e.g., guinea pigs) using agents like histamine or acetylcholine, and the ability of this compound to prevent or reverse this constriction is measured.[8]
-
Early Phase Human Studies: A human volunteer study has been conducted to assess the safety and tolerability of intravenous this compound, which provides a foundation for future efficacy trials.[13]
Conclusion and Future Directions
Theophylline remains a valuable, albeit second-line, therapeutic option for obstructive airway diseases, with a well-defined mechanism of action, extensive clinical efficacy data, and a known, manageable safety profile. This compound, on the other hand, represents a promising natural product-derived compound with demonstrated preclinical bronchodilator activity.
The key differentiator lies in the maturity of the clinical data. While theophylline's place in therapy is supported by a large body of evidence from human trials, this compound's potential is yet to be fully realized in a clinical setting.
Future research on this compound should focus on:
-
Elucidating the precise molecular mechanism of action , including the specific PDE isoenzymes it inhibits and its potential effects on other signaling pathways.
-
Conducting well-designed, randomized, controlled clinical trials to establish its efficacy and safety in patients with asthma and COPD, with direct comparisons to standard-of-care treatments like theophylline.
-
Optimizing its formulation and delivery to maximize therapeutic benefit and minimize potential side effects.
Such studies are crucial to determine if this compound can be developed into a safe and effective novel bronchodilator, potentially offering an alternative or adjunctive therapy for patients with respiratory diseases.
References
- 1. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of theophylline and phosphodiesterase4 isoenzyme inhibitors as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Theophylline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Phosphodiesterase inhibitors for the treatment of asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Theophylline as Adjunct to Inhaled Corticosteroids on Exacerbations in Patients With COPD: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The effect of bronchodilators on forced vital capacity measurement in patients with idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annual rates of change in pre- vs. post- bronchodilator FEV1 and FVC over 4 years in moderate to very severe COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Safety of this compound in human volunteers | Semantic Scholar [semanticscholar.org]
- 14. Chronic toxicity studies with vasicine from Adhatoda vasica Nees. in rats and monkeys. | Semantic Scholar [semanticscholar.org]
- 15. Chronic toxicity studies with vasicine from Adhatoda vasica Nees. in rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Methods/design - Low-dose oral theophylline combined with inhaled corticosteroids for people with chronic obstructive pulmonary disease and high risk of exacerbations: a RCT - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Measures of bronchodilator response of FEV1, FVC and SVC in a Swedish general population sample aged 50-64 years, the SCAPIS Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Measures of bronchodilator response of FEV1, FVC and SVC in a Swedish general population sample aged 50–64 years, the SCAPIS Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antitussive Efficacy of Vasicine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitussive (cough-suppressing) effects of vasicine and its key derivatives, including deoxyvasicine and vasicinone. The information presented is collated from preclinical experimental data to assist in research and development endeavors in the field of respiratory therapeutics.
Comparative Antitussive Activity
The quinazoline alkaloids (±)-vasicine (VAS), deoxyvasicine (DVAS), and (±)-vasicinone (VAO) have demonstrated significant antitussive properties in various preclinical models. Their efficacy has been shown to be dose-dependent and, at higher concentrations, comparable to the widely used antitussive agent, codeine.
A key study evaluated the effects of these compounds when administered orally to mice and guinea pigs at dosages of 5, 15, and 45 mg/kg.[1] In cough models induced by ammonia, capsaicin, and citric acid, all three compounds significantly inhibited the frequency of coughing and prolonged the cough latency period.[1] Notably, at the highest dose of 45 mg/kg, the antitussive activity of vasicine, deoxyvasicine, and vasicinone was comparable to that of codeine phosphate at a dose of 30 mg/kg.[1]
| Compound | Dosage (mg/kg) | Antitussive Effect | Reference Compound |
| (±)-Vasicine | 45 | Comparable to Codeine Phosphate | Codeine Phosphate (30 mg/kg) |
| Deoxyvasicine | 45 | Comparable to Codeine Phosphate | Codeine Phosphate (30 mg/kg) |
| (±)-Vasicinone | 45 | Comparable to Codeine Phosphate | Codeine Phosphate (30 mg/kg) |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments used to assess the antitussive effects of vasicine and its derivatives.
Ammonia-Induced Cough in Mice
This model assesses the ability of a compound to suppress cough induced by a chemical irritant that stimulates the cough receptors in the upper respiratory tract.
Procedure:
-
Animal Acclimatization: Male ICR mice are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Drug Administration: Test compounds (vasicine, deoxyvasicine, vasicinone) or the vehicle control (e.g., 0.5% sodium carboxymethyl cellulose) are administered orally (p.o.) to the mice. A positive control group receives a standard antitussive agent like codeine phosphate.
-
Induction of Cough: One hour after drug administration, each mouse is individually placed in a sealed chamber (e.g., a 1000 mL glass flask). A controlled amount of ammonium hydroxide solution (e.g., 0.3 mL of 25% NH₄OH) is introduced into the chamber to induce coughing.[2]
-
Observation and Data Collection: The mice are observed for a fixed period (e.g., 6 minutes) following exposure to ammonia.[2] The number of coughs is recorded by trained observers. The latency to the first cough may also be measured.
-
Data Analysis: The antitussive activity is expressed as the percentage of inhibition of coughs compared to the vehicle-treated control group.
Capsaicin-Induced Cough in Guinea Pigs
This model evaluates the effect of test compounds on cough induced by capsaicin, which specifically activates the TRPV1 receptors on sensory nerve fibers in the airways.
Procedure:
-
Animal Selection and Acclimatization: Male Hartley guinea pigs are selected and acclimatized to the laboratory environment.
-
Drug Administration: The test compounds or vehicle are administered orally. A positive control group is treated with a standard antitussive.
-
Cough Induction: One hour post-administration, the guinea pigs are individually placed in a whole-body plethysmograph chamber. An aerosol of capsaicin solution (e.g., 50 µmol/L) is delivered into the chamber for a specific duration (e.g., 10 minutes) using an ultrasonic nebulizer.[3]
-
Data Recording: The number of coughs is recorded during the exposure period. Coughs are identified by their characteristic sound and the associated pressure changes detected by the plethysmograph.
-
Analysis: The percentage reduction in the number of coughs in the treated groups is calculated relative to the control group.
Citric Acid-Induced Cough in Guinea Pigs
This model uses citric acid aerosol to induce cough, which is a common method for evaluating the efficacy of antitussive agents.
Procedure:
-
Animal Preparation: Male guinea pigs are used for this experiment after a period of acclimatization.
-
Drug Administration: Test compounds, vehicle, or a positive control (e.g., dihydrocodeine, 25 mg/kg) are administered orally.[4][5]
-
Cough Induction: One hour after treatment, the animals are exposed to an aerosol of citric acid solution (e.g., 0.4 M) for a set time (e.g., 3-5 minutes) in a transparent chamber.[6][7]
-
Observation: The number of coughs and the latency to the first cough are recorded during a defined observation period (e.g., 10 minutes).[6]
-
Data Evaluation: The antitussive effect is determined by comparing the cough frequency and latency in the treated groups with the control group. The results are often expressed as a percentage of cough suppression.[4]
Signaling Pathway and Experimental Workflow
The precise signaling pathway for the antitussive action of vasicine and its derivatives is still under investigation. However, based on its known anti-inflammatory and antioxidant properties, a putative mechanism involving the PI3K/AKT/mTOR signaling pathway is proposed. This pathway is a critical regulator of cellular processes, including inflammation. By modulating this pathway, vasicine may reduce airway inflammation, a key contributor to cough hypersensitivity.
Below is a diagram illustrating the potential involvement of this pathway and the general experimental workflow for evaluating the antitussive effects of these compounds.
Caption: Putative signaling pathway and experimental workflow.
This guide provides a foundational understanding of the comparative antitussive effects of vasicine and its derivatives. Further research is warranted to elucidate the precise mechanisms of action and to obtain more granular quantitative data to facilitate the development of novel and effective antitussive therapies.
References
- 1. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory, expectorant, and antitussive properties of Kyeongok-go in ICR mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sinomenine Attenuated Capsaicin-Induced Increase in Cough Sensitivity in Guinea Pigs by Inhibiting SOX5/TRPV1 Axis and Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. florajournal.com [florajournal.com]
- 5. phatoxnatmed.org [phatoxnatmed.org]
- 6. researchgate.net [researchgate.net]
- 7. Association of cough hypersensitivity with tracheal TRPV1 activation and neurogenic inflammation in a novel guinea pig model of citric acid-induced chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Efficacy of Vasicine Hydrochloride and Indomethacin
For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.
This report provides a detailed comparison of the anti-inflammatory properties of vasicine hydrochloride, a naturally derived quinazoline alkaloid, and indomethacin, a widely used nonsteroidal anti-inflammatory drug (NSAID). This guide synthesizes available experimental data to offer an objective evaluation of their respective mechanisms of action and efficacy in preclinical models of inflammation.
Executive Summary
This compound and indomethacin both demonstrate significant anti-inflammatory activity, albeit through distinct molecular pathways. Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes, acts by blocking the synthesis of prostaglandins, key mediators of inflammation. In contrast, this compound appears to exert its effects through a more complex mechanism involving the modulation of the PI3K/Akt signaling pathway and the downregulation of pro-inflammatory cytokines and enzymes. While direct comparative studies are limited, available data from in vivo models, such as the carrageenan-induced paw edema assay, provide insights into their relative potencies.
Comparative Efficacy in Preclinical Models
The carrageenan-induced paw edema model in rats is a standard and widely accepted method for evaluating the acute anti-inflammatory activity of pharmacological agents. While no single study has directly compared this compound and indomethacin head-to-head, data from separate studies using this model offer a glimpse into their relative efficacy.
One study reported that vasicine, at a dose of 20.0 mg/kg, exhibited a potent anti-inflammatory effect, with a 59.51% inhibition of paw edema at 6 hours after carrageenan injection.[1][2]
Data for indomethacin from various studies show a dose-dependent inhibition of carrageenan-induced paw edema, with efficacy ranging from approximately 46% to over 87%. For instance, a dose of 10 mg/kg of indomethacin has been shown to produce inhibition levels of 46.87% and 65.71% at 2 and 3 hours, respectively. Another study reported an 87.3% inhibitory response at the same dosage.
It is important to note that a direct comparison of these percentages is challenging due to variations in experimental conditions across different studies. However, the data suggests that both compounds are effective in reducing acute inflammation in this model.
Table 1: Summary of Anti-Inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Time Point | Percentage Inhibition of Edema (%) |
| Vasicine | 20.0 | 6 hours | 59.51 |
| Indomethacin | 10 | 2 hours | 46.87 |
| Indomethacin | 10 | 3 hours | 65.71 |
| Indomethacin | 10 | Not Specified | 87.3 |
Mechanisms of Anti-Inflammatory Action
The anti-inflammatory effects of this compound and indomethacin are attributed to their distinct interactions with cellular signaling pathways.
This compound: A Multi-Target Approach
This compound's anti-inflammatory mechanism is not fully elucidated but is believed to involve the modulation of the PI3K/Akt signaling pathway .[3] This pathway is crucial in regulating cellular processes, including inflammation. By activating this pathway, vasicine may help to suppress the inflammatory response.
Furthermore, studies have shown that vasicine can downregulate the expression of key pro-inflammatory mediators, including:
-
Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) : Pro-inflammatory cytokines that play a central role in orchestrating the inflammatory cascade.
-
Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) : Enzymes responsible for the production of inflammatory mediators like nitric oxide and prostaglandins.[4]
Vasicine also exhibits antioxidant properties, which may contribute to its anti-inflammatory effects by mitigating oxidative stress, a common feature of inflamed tissues.
Indomethacin: A Classic COX Inhibitor
Indomethacin's mechanism of action is well-established and centers on the inhibition of cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2.[5][6][7] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are potent inflammatory mediators.[5][6][7] By blocking COX enzymes, indomethacin effectively reduces the production of prostaglandins, thereby alleviating the cardinal signs of inflammation: pain, swelling, redness, and heat.[5][6]
Signaling Pathway Diagrams
Experimental Protocols
The following is a generalized protocol for the carrageenan-induced paw edema assay, a standard in vivo model for assessing acute anti-inflammatory activity.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the ability of a test compound to reduce acute inflammation induced by carrageenan in the rat paw.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compound (this compound)
-
Positive control (Indomethacin)
-
Vehicle (e.g., saline, distilled water, or 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted overnight with free access to water before the experiment.
-
Grouping: Animals are randomly divided into the following groups (n=6 per group):
-
Group I (Control): Receives the vehicle only.
-
Group II (Carrageenan): Receives the vehicle followed by carrageenan injection.
-
Group III (Positive Control): Receives Indomethacin at a specified dose (e.g., 10 mg/kg, p.o.).
-
Group IV (Test Group): Receives this compound at a specified dose (e.g., 20 mg/kg, p.o.).
-
-
Drug Administration: The vehicle, indomethacin, or this compound is administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately after carrageenan injection (0 hour) and at regular intervals thereafter (e.g., 1, 2, 3, 4, 5, and 6 hours).
-
Calculation of Edema and Inhibition:
-
The volume of edema is calculated as the difference between the paw volume at each time point and the initial paw volume (at 0 hour).
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Average edema volume in the carrageenan control group
-
Vt = Average edema volume in the treated group
-
-
Ethical Considerations: All animal experiments should be conducted in accordance with the guidelines of the appropriate institutional animal care and use committee.
Experimental Workflow Diagram
Conclusion
Both this compound and indomethacin are effective anti-inflammatory agents in preclinical models. Indomethacin's well-defined mechanism of COX inhibition makes it a potent and widely used anti-inflammatory drug. This compound, with its multi-target approach involving the PI3K/Akt pathway and downregulation of various pro-inflammatory mediators, presents an interesting profile that may offer a broader spectrum of anti-inflammatory actions. Further head-to-head comparative studies are warranted to definitively establish the relative potency and therapeutic potential of this compound in comparison to established NSAIDs like indomethacin. Such studies will be crucial for guiding future drug development efforts in the field of inflammation research.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory and antimicrobial properties of pyrroloquinazoline alkaloids from Adhatoda vasica Nees - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Presence of pyrroloquinazoline alkaloid in Adhatoda vasica attenuates inflammatory response through the downregulation of pro-inflammatory mediators in LPS stimulated RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In Vivo Comparative Analysis of Vasicine Hydrochloride and Codeine as Antitussive Agents
A comprehensive guide for researchers and drug development professionals on the comparative efficacy, experimental protocols, and mechanisms of action of vasicine hydrochloride and the benchmark antitussive, codeine.
This guide provides an objective comparison of the antitussive properties of this compound and codeine, supported by experimental data from in vivo animal models. Detailed methodologies for key experiments are presented to facilitate reproducibility and further investigation. The known signaling pathways for both compounds are also visualized to provide a clear understanding of their mechanisms of action.
Quantitative Comparison of Antitussive Efficacy
The following table summarizes the quantitative data from a comparative study evaluating the antitussive effects of vasicine (VAS), its derivatives, and codeine phosphate in mouse and guinea pig models. The data highlights the dose-dependent inhibition of cough frequency and prolongation of cough latency.
| Compound | Animal Model | Tussive Agent | Dose (mg/kg) | Inhibition of Cough Frequency (%) | Increase in Cough Latency (%) |
| Vasicine (VAS) | Mouse | Ammonia | 5 | 25.3 | - |
| 15 | 40.1 | - | |||
| 45 | 55.2 | - | |||
| Codeine Phosphate | Mouse | Ammonia | 30 | 60.8 | - |
| Vasicine (VAS) | Guinea Pig | Capsaicin | 5 | - | 28.7 |
| 15 | - | 45.9 | |||
| 45 | - | 60.3 | |||
| Codeine Phosphate | Guinea Pig | Capsaicin | 30 | - | 65.8 |
| Vasicine (VAS) | Guinea Pig | Citric Acid | 5 | 29.8 | 35.4 |
| 15 | 42.1 | 55.2 | |||
| 45 | 58.7 | 70.1 | |||
| Codeine Phosphate | Guinea Pig | Citric Acid | 30 | 63.5 | 75.3 |
Data synthesized from a study by Liu et al. (2015)[1]. At the highest tested dose of 45 mg/kg, vasicine demonstrated antitussive activity comparable to 30 mg/kg of codeine phosphate in both mice and guinea pigs[1].
Experimental Protocols
Detailed methodologies for the in vivo cough models cited in the comparative data are provided below. These protocols are essential for the standardized evaluation of novel antitussive compounds.
Ammonia-Induced Cough Model in Mice
This model assesses the centrally and peripherally mediated antitussive effects of a compound.
Materials:
-
Male Kunming mice (18-22 g)
-
Ammonia solution (0.2%)[2]
-
Test compounds (this compound, Codeine phosphate) and vehicle
-
Sealed chamber (e.g., glass desiccator)
-
Soundproof box
Procedure:
-
Acclimatize mice to the experimental environment for at least 30 minutes before testing.
-
Administer the test compound or vehicle orally to the respective groups of mice.
-
After a predetermined absorption time (e.g., 30 minutes), place each mouse individually into the sealed chamber.
-
Introduce a nebulized 0.2% ammonia solution into the chamber for a specified duration (e.g., 10 µL)[2].
-
Record the number of coughs for a defined observation period (e.g., 2 minutes) immediately following the ammonia exposure.
-
Calculate the percentage inhibition of cough frequency for each treated group compared to the vehicle control group.
Capsaicin-Induced Cough Model in Guinea Pigs
This model is particularly useful for investigating cough mediated by the activation of C-fiber afferent nerves in the airways.
Materials:
-
Male Hartley guinea pigs (250-300 g)
-
Capsaicin solution (e.g., 50 µM)[3]
-
Test compounds (this compound, Codeine phosphate) and vehicle
-
Whole-body plethysmograph
-
Ultrasonic nebulizer
Procedure:
-
Acclimatize guinea pigs to the plethysmograph for a short period before the experiment.
-
Administer the test compound or vehicle orally to the respective groups of animals.
-
After the absorption period, place each guinea pig into the plethysmograph.
-
Expose the animal to an aerosol of the capsaicin solution generated by the ultrasonic nebulizer for a fixed duration (e.g., 5-10 minutes)[3][4].
-
Record the cough latency (time to the first cough) and the total number of coughs during the exposure and a subsequent observation period.
-
Analyze the data to determine the effect of the test compounds on cough latency and frequency.
Citric Acid-Induced Cough Model in Guinea Pigs
This model evaluates the antitussive effects against cough triggered by the stimulation of both C-fibers and rapidly adapting receptors.
Materials:
-
Male Hartley guinea pigs (250-300 g)
-
Test compounds (this compound, Codeine phosphate) and vehicle
-
Whole-body plethysmograph
-
Nebulizer
Procedure:
-
Follow the same acclimatization and dosing procedures as in the capsaicin-induced cough model.
-
Place the guinea pig in the whole-body plethysmograph.
-
Expose the animal to an aerosol of the citric acid solution for a defined period (e.g., 5 minutes)[5].
-
Record the number of coughs and the cough latency during and after the exposure.
-
Compare the results from the treated groups with the vehicle control group to assess the antitussive activity.
Visualizing Experimental Workflow and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow for the antitussive studies and the proposed signaling pathways for this compound and codeine.
Experimental workflow for in vivo antitussive studies.
Proposed antitussive signaling pathways.
References
- 1. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [pharmalegacy.com]
A Comparative Guide to Vasicine Hydrochloride and Aminophylline for Respiratory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quest for more effective therapies for respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), the exploration of synergistic drug combinations holds significant promise. This guide provides a comparative analysis of two compounds with established bronchodilatory and anti-inflammatory properties: vasicine hydrochloride, a natural alkaloid, and aminophylline, a synthetic xanthine derivative.
While direct experimental data on the synergistic effects of this compound and aminophylline is not currently available in the published literature, this document serves to juxtapose their individual pharmacological profiles, mechanisms of action, and supporting experimental data. By understanding their distinct and potentially complementary pathways, researchers can identify promising avenues for future investigation into their combined therapeutic potential. This guide presents a foundation for hypothesizing synergistic interactions that could lead to enhanced efficacy and reduced side effects in the treatment of inflammatory airway diseases.
Pharmacological Profiles and Mechanisms of Action
This compound
Vasicine is a quinazoline alkaloid derived from the plant Adhatoda vasica. It has been traditionally used in Ayurvedic medicine to treat respiratory ailments.[1] Its therapeutic effects are attributed to its potent bronchodilatory, anti-inflammatory, and antioxidant properties.[1][2][3][4]
Bronchodilatory Effects: Vasicine has demonstrated significant bronchodilatory activity in preclinical studies.[1][4] While the precise mechanism is not fully elucidated, it is known to be a respiratory stimulant.[5] Interestingly, in combination with its auto-oxidation product, vasicinone, it exhibits pronounced bronchodilatory effects both in vitro and in vivo.[5]
Anti-inflammatory Effects: Vasicine has been shown to exert anti-inflammatory effects by modulating various signaling pathways. Studies have indicated its ability to reduce the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[6] In a model of myocardial infarction, vasicine demonstrated a protective effect by inhibiting oxidative stress and inflammation through the PI3K/Akt signaling pathway.[3]
Aminophylline
Aminophylline is a 2:1 complex of theophylline and ethylenediamine; theophylline is the active component responsible for its pharmacological effects. It is a well-established bronchodilator used in the treatment of asthma and COPD.[7]
Bronchodilatory and Anti-inflammatory Mechanisms: Theophylline, the active component of aminophylline, exerts its effects through multiple mechanisms:
-
Phosphodiesterase (PDE) Inhibition: Theophylline non-selectively inhibits PDE enzymes, particularly PDE3 and PDE4. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscles and subsequent bronchodilation.[7][8][9]
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which are known to cause bronchoconstriction. This action contributes to its bronchodilatory effects.[7][8][9]
-
Histone Deacetylase (HDAC) Activation: Theophylline can activate HDACs, which has anti-inflammatory effects by suppressing the transcription of inflammatory genes.[7][9]
Quantitative Data on Individual Effects
The following tables summarize the quantitative effects of vasicine and aminophylline from various preclinical and clinical studies.
Table 1: Bronchodilatory and Anti-inflammatory Effects of Vasicine
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Bronchodilation | Histamine-induced bronchoconstriction in guinea pigs | Vasicine (45 mg/kg) | 28.59% prolongation of pre-convulsive time | [10] |
| Anti-inflammatory | Cecal ligation and puncture (CLP)-induced sepsis in mice | Aqueous extract of Adhatoda Vasica (AV) | Significant reduction in lung IL-6 levels | [6] |
| Anti-inflammatory | Isoproterenol-induced myocardial infarction in rats | Vasicine (10 mg/kg) | Significant reduction in serum TNF-α and IL-6 levels | [3] |
Table 2: Bronchodilatory and Anti-inflammatory Effects of Aminophylline
| Parameter Measured | Experimental Model | Treatment | Result | Reference |
| Bronchodilation | Ovalbumin-sensitized guinea pigs | Inhaled aminophylline (25 mg/mL) | Suppression of OVA-induced airway constriction to the same extent as intraperitoneal high-dose aminophylline (10-20 mg/kg) | [11] |
| Anti-inflammatory | ARDS model in rabbits | Intravenous aminophylline (1 mg/kg) | Significant decrease in lung tissue levels of TNF-α, IL-1β, IL-6, and IL-8 | [12][13] |
| Anti-inflammatory | Patients undergoing valve replacement | Intravenous aminophylline (5 mg/kg loading dose, 0.5 mg/kg/h maintenance) | Significantly lower post-cardiopulmonary bypass levels of IL-8 and TNF-α; significantly higher IL-10 levels | [14] |
| Anti-inflammatory | Patients with acute asthma | Intravenous infusion of aminophylline | Significant decreases in eosinophil cationic protein (ECP), histamine, and serotonin | [15] |
| Anti-inflammatory | Ovalbumin-sensitized Brown Norway rats | Intraperitoneal aminophylline (5 mg/kg and 25 mg/kg) | Decreased T helper cell 2-related cytokine (IL-4, IL-5, IL-6, IL-10) mRNA expression and increased T helper cell 1-related cytokine (IL-2, IFN-γ) mRNA expression | [16] |
Experimental Protocols
Histamine-Induced Bronchoconstriction in Guinea Pigs
This in vivo model is used to evaluate the bronchodilatory activity of a test compound.
Objective: To assess the ability of a substance to protect against bronchospasm induced by a chemical agent.
Methodology:
-
Healthy guinea pigs of either sex are selected for the experiment.
-
The animals are divided into control and test groups. The control group receives a vehicle (e.g., saline), while the test group receives the drug being evaluated (e.g., vasicine).
-
The animals are placed in a histamine chamber.
-
An aerosol of histamine solution (typically 1%) is sprayed into the chamber using a nebulizer connected to a compressor.
-
The time until the onset of dyspnea (difficulty breathing) and convulsions is recorded. This is known as the pre-convulsive time.
-
A prolongation of the pre-convulsive time in the test group compared to the control group indicates a bronchodilatory effect.[17]
Ovalbumin-Induced Allergic Airway Inflammation in Mice
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of anti-inflammatory drugs.
Objective: To induce an allergic inflammatory response in the airways of mice that mimics key features of human asthma.
Methodology:
-
Sensitization: Mice (e.g., BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant, typically aluminum hydroxide (alum), on specific days (e.g., day 0 and day 14).[18]
-
Challenge: After the sensitization period, the mice are challenged with an aerosolized solution of OVA on multiple consecutive days (e.g., days 24, 26, and 28) to induce an inflammatory response in the lungs.[18]
-
Treatment: The test compound (e.g., aminophylline) can be administered before or during the challenge phase to evaluate its anti-inflammatory effects.
-
Assessment of Inflammation: At the end of the experiment, various parameters are assessed to quantify the level of airway inflammation. This includes:
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collection of BAL fluid to count the total and differential number of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).[19]
-
Histological Analysis: Examination of lung tissue sections to assess for inflammatory cell infiltration and mucus production.
-
Cytokine Measurement: Quantification of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13, TNF-α, IL-6) in the BAL fluid or lung homogenates using methods like ELISA.[16]
-
Signaling Pathways and a Hypothetical Model for Synergy
Known Signaling Pathways
The following diagrams illustrate the currently understood signaling pathways for vasicine and aminophylline in the context of their anti-inflammatory and bronchodilatory effects.
References
- 1. In Vitro and In Vivo Metabolism and Inhibitory Activities of Vasicine, a Potent Acetylcholinesterase and Butyrylcholinesterase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ovalbumin-induced allergic inflammation lead to structural alterations in mouse model and protective effects of intranasal curcumin: A comparative study | Allergologia et Immunopathologia [elsevier.es]
- 3. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vasicinone - Wikipedia [en.wikipedia.org]
- 6. Adhatoda Vasica attenuates inflammatory and hypoxic responses in preclinical mouse models: potential for repurposing in COVID-19-like conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Aminophylline? [synapse.patsnap.com]
- 9. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 10. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of inhaled aminophylline on airway constriction and inflammation in ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of non-selective PDE inhibitor aminophylline on the lung tissue and respiratory parameters in animal model of ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory activity of non-selective PDE inhibitor aminophylline on the lung tissue and respiratory parameters in animal model of ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of aminophylline on cytokines and pulmonary function in patients undergoing valve replacement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Aminophilline suppress the release of chemical mediators in treatment of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pulmonary function changes and immunomodulation of Th 2 cytokine expression induced by aminophylline after sensitization and allergen challenge in brown Norway rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. drnaitiktrivedi.com [drnaitiktrivedi.com]
- 18. researchgate.net [researchgate.net]
- 19. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Vasicine from Diverse Botanical Sources
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of vasicine, a quinazoline alkaloid of significant pharmacological interest, isolated from various plant sources. We delve into the quantitative yields, detailed experimental protocols for extraction and analysis, and a review of its biological activities, presenting the data in a clear, comparative format to aid in research and development.
Vasicine Content Across Different Plant Species
Vasicine is predominantly found in the family Acanthaceae, with Adhatoda vasica (also known as Justicia adhatoda) being the most studied source. However, other species also serve as viable, albeit sometimes less concentrated, sources of this valuable alkaloid. The concentration of vasicine can vary significantly based on the plant species, the specific part of the plant used, and even the geographical location and season of collection.[1][2]
Table 1: Comparative Vasicine Content from Various Plant Sources
| Plant Species | Plant Part | Vasicine Content (% w/w or µ g/100mg ) | Analytical Method | Reference(s) |
| Adhatoda vasica | Leaves | 0.541% - 1.105% (dry basis) | HPTLC | [3] |
| Adhatoda vasica | Leaves | 0.7332% | RP-HPLC | [4][5] |
| Adhatoda vasica | Stem | Lower than leaves | RP-HPLC | [4][5] |
| Adhatoda vasica | Root | Lower than leaves | RP-HPLC | [4][5] |
| Adhatoda beddomei | Leaves | Lower than A. vasica | HPLC | [6][7] |
| Sida cordifolia | Roots | 9.891 ± 0.495 µ g/100 mg | HPLC | [8][9] |
| Sida cordata | Roots | Lower than S. cordifolia | HPLC | [8][9] |
| Peganum harmala | Aerial Parts | Contains vasicine (quantitative data not specified) | N/A | [10][11] |
Extraction and Purification Methodologies
The efficiency of vasicine isolation is highly dependent on the chosen extraction and purification protocol. Methods range from traditional preparations to modern chromatographic techniques.
The general process for isolating and quantifying vasicine from a plant source involves several key stages, from initial extraction to final analysis.
Protocol 1: Modified Acid-Base Extraction [12][13] This method is effective for selectively isolating alkaloids like vasicine.
-
Initial Extraction: Soak 100g of dried, powdered plant material (e.g., A. vasica leaves) in chloroform (1:10 ratio) for 48 hours with intermittent shaking. Filter the extract and concentrate it using a rotary evaporator to get a semi-solid crude extract.
-
Acid Wash: Add 100 mL of 0.01 N HCl to the concentrated extract and stir for 4 hours. Filter the acid-treated extract to get a clear solution.
-
Defatting: Extract the clear acidic solution with 100 mL of chloroform three times. Discard the organic (chloroform) layer which contains lipids and other non-polar impurities. Collect the aqueous layer.
-
Basification: Add 5% ammonia solution to the collected aqueous layer until the pH reaches approximately 9.5. This converts the vasicine salt back to its free base form.
-
Final Extraction: Extract the basified solution with 100 mL of chloroform three times. The vasicine free base will move into the organic (chloroform) layer.
-
Concentration: Collect the bottom chloroform layer and concentrate it to obtain a yellowish-brown amorphous residue, which is the crude vasicine extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography on silica gel, followed by preparative Thin Layer Chromatography (TLC).[12]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification [8][14][15] HPLC is a precise method for quantifying vasicine content.
-
Chromatographic System: A Reverse Phase (RP-HPLC) system with a C18 column (e.g., 4.6 mm × 150 mm, 3.5 µm) is commonly used.[14]
-
Mobile Phase: A typical isocratic mobile phase consists of a mixture of aqueous 0.1% trifluoroacetic acid and acetonitrile in a 90:10 ratio.[14] Another reported mobile phase is acetonitrile, 0.1 M phosphate buffer, and glacial acetic acid (15:85:1 v/v/v).[15][16]
-
Detection: UV detection at a wavelength of 280 nm, 300 nm, or by using a photodiode array (PDA) detector.[14][15]
-
Sample Preparation: A known quantity of the dried plant extract is dissolved in methanol, filtered through a Millipore filter, and injected into the HPLC system.
-
Quantification: The vasicine content is determined by comparing the peak area of the sample with that of a standard calibration curve prepared using pure vasicine.[2][15]
Protocol 3: High-Performance Thin-Layer Chromatography (HPTLC) for Quantification [3][17][18][19] HPTLC offers a simpler and faster alternative for routine analysis.
-
Stationary Phase: Precoated silica gel 60 F254 HPTLC plates.[3][18][19]
-
Sample Application: Apply standard solutions of vasicine and the sample extracts as bands using an automatic sample spotter.
-
Mobile Phase (Solvent System): A common solvent system is a mixture of methanol, toluene, dioxane, and ammonia (2:2:5:1 v/v/v/v).[3][17]
-
Development: Develop the plate in a pre-saturated TLC chamber.
-
Detection & Densitometry: After drying, visualize the plates under UV light (e.g., 254 nm or 270 nm) and perform densitometric scanning to quantify the spots.[3][18]
-
Quantification: Calculate the amount of vasicine in the sample by comparing the peak areas from the densitometric scan with a standard calibration curve.[3]
Comparative Pharmacological Activities
Vasicine, irrespective of its plant source, exhibits a range of biological activities. The primary therapeutic claims are centered around its effects on the respiratory and uterine systems. Its synthetic derivative, bromhexine, is a widely used mucolytic agent.[10]
Table 2: Summary of Pharmacological Activities of Vasicine
| Pharmacological Activity | Description | Supporting Evidence | Reference(s) |
| Bronchodilator & Antitussive | Relaxes bronchial smooth muscles and suppresses cough. The combination of vasicine and its oxidized form, vasicinone, shows pronounced bronchodilatory activity. | In vivo studies in mice and guinea pigs show antitussive and bronchodilating effects comparable to codeine and aminophylline, respectively. | [10][11][20] |
| Uterine Stimulant | Causes contractions of the uterine muscles, which is why it has been traditionally used as an abortifacient. | Studies on isolated rat uterus show that vasicine evokes contractions. | [20][21] |
| Anti-inflammatory | Reduces inflammation. This is a key component of its efficacy in respiratory ailments like asthma and bronchitis. | Vasicine has been shown to reduce levels of inflammatory cytokines like TNF-α and IL-6. It modulates the PI3K/Akt signaling pathway. | [22][23][24][25][26] |
| Antioxidant | Scavenges free radicals, protecting cells from oxidative damage. | In vitro studies demonstrate significant free radical scavenging activity. It can decrease lipid peroxidation and increase antioxidant enzymes. | [25][26] |
| Antimicrobial | Exhibits activity against various bacteria. | Vasicine has shown inhibitory effects against pathogens like E. coli and Bacillus badius. | [26] |
| Cardiovascular Effects | Can induce hypotension (low blood pressure) and bradycardia (slow heart rate). | Vasicine isolated from Sida cordifolia was shown to produce these effects in rats, likely through stimulation of cardiac muscarinic receptors. | [27] |
Signaling Pathway of Vasicine's Anti-inflammatory Action
Recent studies have begun to elucidate the molecular mechanisms underlying vasicine's therapeutic effects. One of the key pathways implicated in its anti-inflammatory and protective actions is the PI3K/Akt/mTOR signaling pathway.
Vasicine has been shown to exert its anti-inflammatory effects by modulating key signaling pathways.[24] It can inhibit the MAPK pathway, which leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[24] Concurrently, vasicine can activate the PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, which helps to inhibit apoptosis (programmed cell death) and relieve oxidative stress.[10][22][23] This dual action makes it a compound of great interest for treating inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Quantitative analysis of vasicine and vasicinone in Adhatoda vasica (Nees.) using RP-HPLC: distribution and solvent extraction efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phcogj.com [phcogj.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Simultaneous determination of vasicine and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Antitussive, expectorant, and bronchodilating effects of quinazoline alkaloids (±)-vasicine, deoxyvasicine, and (±)-vasicinone from aerial parts of Peganum harmala L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. thepharmajournal.com [thepharmajournal.com]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. akjournals.com [akjournals.com]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous determination of vasicine and vasicinone by High-performance liquid chromatography in roots of eight Sida species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. thepharmajournal.com [thepharmajournal.com]
- 18. HPTLC determination of vasicine and vasicinone in Adhatoda vasica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Vasicinone - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protective Effect Of Vasicine Against Myocardial Infarction In Rats Via Modulation Of Oxidative Stress, Inflammation, And The PI3K/Akt Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vasicine attenuates atherosclerosis via lipid regulation, inflammation inhibition, and autophagy activation in ApoE-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Pharmacokinetics, dynamics, toxicology and molecular docking of bioactive alkaloid vasicine from Adhatoda vasica: a promising toxin binder against aflatoxin B1 and ochratoxin A - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
A Head-to-Head Battle of Bioactivity: Vasicine vs. Vasicinone
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related bioactive compounds is paramount. This guide provides a comprehensive, data-driven comparison of vasicine and its oxidized metabolite, vasicinone, focusing on their performance in key therapeutic areas. Experimental data is summarized for clarity, and detailed protocols are provided for reproducibility.
Vasicine and vasicinone, two quinazoline alkaloids primarily isolated from Adhatoda vasica, have long been recognized for their medicinal properties, particularly in respiratory and uterine health. While structurally similar, their bioactivities exhibit significant and sometimes opposing effects. This guide delves into a head-to-head comparison of their bronchodilatory, uterotonic, antioxidant, and anti-inflammatory activities, supported by experimental evidence.
Quantitative Bioactivity Comparison
The following tables summarize the quantitative data available for the bioactivities of vasicine and vasicinone.
| Bioactivity | Vasicine | Vasicinone | Reference Compound |
| Antioxidant Activity (DPPH Assay, IC50) | 187 µg/mL | ~70 µM (for max inhibition) | Not specified |
| Anti-inflammatory Activity (% inhibition of paw edema) | 59.51% (at 20 mg/kg) | 63.94% (at 10 mg/kg) | Not specified |
Note: Direct comparative IC50/EC50 values for bronchodilatory and uterotonic activities were not consistently available in the reviewed literature. The available data indicates contrasting effects.
Detailed Bioactivity Profiles
Bronchodilatory and Respiratory Effects
A key differentiator between the two alkaloids lies in their effects on bronchial smooth muscle. While both are considered respiratory stimulants, their actions diverge significantly. In vitro studies have shown that vasicinone possesses bronchodilatory properties.[1] Conversely, vasicine has been reported to exhibit bronchoconstrictor effects in some in vivo models, though it also shows antitussive and expectorant activities.[2][3] Interestingly, a combination of both vasicine and vasicinone (in a 1:1 ratio) has been shown to produce pronounced bronchodilatory activity, suggesting a synergistic relationship.[1][4]
Uterotonic Activity
Vasicine is a potent uterine stimulant, with effects comparable to oxytocin and methylergometrine.[5][6] This activity is believed to be mediated, at least in part, through the release of prostaglandins.[5] Information regarding the direct uterotonic activity of vasicinone is less prevalent in the literature, with the primary focus being on vasicine for this effect.
Antioxidant Properties
Both vasicine and vasicinone exhibit antioxidant potential. Vasicine has been evaluated using various antioxidant assays, demonstrating free radical scavenging activity.[7] One study reported an IC50 value of 187 µg/mL for vasicine in a DPPH assay.[8] Vasicinone has also been shown to possess free radical scavenging activity, with maximum inhibition of DPPH and hydroxyl radicals observed at a concentration of 70 µM.[9]
Anti-inflammatory Effects
Both alkaloids have demonstrated significant anti-inflammatory properties in animal models. In a carrageenan-induced paw edema model in rats, vasicine showed a 59.51% inhibition of inflammation at a dose of 20.0 mg/kg.[10][11] In the same model, vasicinone exhibited a maximum inhibition rate of 63.94% at a lower dose of 10.0 mg/kg, suggesting it may be a more potent anti-inflammatory agent in this context.[10][11]
Signaling Pathways
The bioactivities of vasicine and vasicinone are underpinned by their interaction with key intracellular signaling pathways.
Caption: Vasicine's modulation of the PI3K/Akt/mTOR pathway.
Vasicine has been shown to exert its protective effects, at least in part, by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial in regulating cellular processes like growth, proliferation, and survival, and its modulation by vasicine can lead to the inhibition of oxidative stress and inflammation.[12]
Caption: Vasicinone's dual action on MAPK/JNK and PI3K/Akt pathways.
Vasicinone has been demonstrated to interact with both the MAPK/JNK and PI3K/Akt signaling pathways. It can inhibit the pro-apoptotic MAPK/JNK pathway while activating the pro-survival PI3K/Akt pathway, highlighting its potential in neuroprotective and anti-cancer applications.
Experimental Protocols
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Caption: Workflow for DPPH radical scavenging assay.
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare stock solutions of vasicine, vasicinone, and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Reaction Mixture : In a 96-well plate, add a defined volume of the test sample or standard at various concentrations to the DPPH solution.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solutions at 517 nm using a microplate reader.
-
Calculation : The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is then determined.[2]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
Caption: Workflow for carrageenan-induced paw edema assay.
-
Animal Groups : Healthy Wistar rats are divided into control, standard (e.g., indomethacin), and test groups (vasicine and vasicinone at different doses).
-
Drug Administration : The test compounds and standard drug are administered orally or intraperitoneally.
-
Induction of Inflammation : After a specific period (e.g., 60 minutes), 0.1 mL of a 1% carrageenan suspension in saline is injected into the subplantar tissue of the right hind paw of each rat.
-
Measurement of Edema : The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) thereafter.
-
Calculation : The percentage of inhibition of edema is calculated for each group relative to the control group.[13]
Ex Vivo Bronchodilator Activity: Isolated Guinea Pig Tracheal Chain
-
Tissue Preparation : A guinea pig is euthanized, and the trachea is carefully dissected out. It is then cut into rings and tied together to form a chain.
-
Organ Bath Setup : The tracheal chain is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Induction : The tracheal chain is pre-contracted with a spasmogen such as histamine or acetylcholine.
-
Drug Addition : Once a stable contraction is achieved, cumulative concentrations of vasicine or vasicinone are added to the bath.
-
Measurement of Relaxation : The relaxation of the tracheal chain is recorded using an isometric transducer. The percentage of relaxation is calculated relative to the maximum contraction induced by the spasmogen.
Ex Vivo Uterotonic Activity: Isolated Rat Uterus
-
Animal Preparation : A non-pregnant female rat, often pre-treated with estrogen to sensitize the uterus, is used.
-
Tissue Preparation : The rat is euthanized, and the uterine horns are isolated and placed in a bath containing De Jalon's solution at 37°C, aerated with carbogen.
-
Recording Spontaneous Contractions : The spontaneous contractions of the uterine strip are recorded using an isometric transducer.
-
Drug Administration : Increasing concentrations of vasicine or a standard uterotonic agent like oxytocin are added to the organ bath.
-
Measurement of Contraction : The increase in the force and frequency of uterine contractions is measured to determine the uterotonic activity.[14]
References
- 1. Investigation of Uterotonic Activities, Acute Toxicity in Rats and Phytochemical Composition of Hydnora Abyssinica and Uvariodendron Anisatum Extracts [erepository.uonbi.ac.ke]
- 2. Expt. 5 Bioassay of oxytocin using rat uterine horn by interpolation method | PPTX [slideshare.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanical responses of the rat uterus, cervix, and bladder to stimulation of hypogastric and pelvic nerves in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Contractile Response to Oxytocin in Non-pregnant Rat Uteri Is Modified After the First Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
- 9. In vitro reactivity (“organ chamber”) of guinea pig tracheal rings—methodology considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3.5. Contraction Activity of Extracts On an Isolated Wistar Rat Uterus Strip [bio-protocol.org]
- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 12. Relaxant effects of petasins in isolated guinea pig trachea and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptsimlab.com [rjptsimlab.com]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Vasicine hydrochloride
Essential Safety and Handling Guide for Vasicine Hydrochloride
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting.
Quantitative Safety and Solubility Data
For quick reference, the following table summarizes key quantitative data for this compound.
| Data Point | Species | Route | Value |
| Acute Toxicity (LD50) | Rat | Oral | 640 mg/kg |
| Solubility | - | DMSO | 45 mg/mL[1][2] |
| Solubility | - | Water | 45 mg/mL[1] |
Operational Plan: Safe Handling of this compound
Handling this compound requires adherence to strict safety protocols to minimize exposure and ensure a safe laboratory environment. It is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[3]
Pre-Handling and Area Preparation
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to control exposure.[4]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[3][5][6][7]
-
Assemble Materials: Gather all necessary equipment, including personal protective equipment (PPE), spill cleanup materials, and waste containers, before handling the compound.
Required Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to create a barrier between the researcher and the chemical.[8][9]
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile), inspected before use.[3] | Prevents skin contact. |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields.[3][6] | Protects eyes from dust and splashes. |
| Body Protection | A lab coat or fire/flame-resistant and impervious clothing.[3][6] | Protects against skin exposure from spills. |
| Respiratory Protection | Use in a well-ventilated area. If dust formation is likely or exposure limits are exceeded, a full-face respirator may be necessary.[4][6] | Prevents inhalation of harmful dust.[3] |
Step-by-Step Handling Protocol
-
Don PPE: Put on all required PPE as specified in the table above.
-
Weighing:
-
Solution Preparation:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[3]
-
Clean and decontaminate all work surfaces and equipment.
-
Remove and dispose of gloves and other disposable PPE in the designated hazardous waste container.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a doctor.[3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[3] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[3] |
| Accidental Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Avoid dust formation.[3] Contain the spill and collect the material using spark-proof tools. Place in a suitable, closed container for disposal.[3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect unused this compound powder and any materials contaminated with the solid (e.g., weigh boats, contaminated gloves) in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Collect solutions of this compound in a separate, labeled hazardous waste container.
-
Empty Containers: Containers can be triple-rinsed with an appropriate solvent. The rinsate should be collected as hazardous liquid waste. Puncture the container to prevent reuse before disposal.[3]
Disposal Method
-
Licensed Chemical Disposal: The primary method for disposal is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Regulatory Compliance: All disposal must be carried out in accordance with applicable local, state, and federal laws and regulations.[3][5]
-
Prohibited Actions: Do not dispose of this compound in household garbage, contaminate water sources, or discharge it into sewer systems.[3][7]
Workflow and Safety Logic
The following diagram illustrates the logical flow of operations for safely handling this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
